molecular formula C2Br4 B1617066 Tetrabromoethylene CAS No. 79-28-7

Tetrabromoethylene

Cat. No.: B1617066
CAS No.: 79-28-7
M. Wt: 343.64 g/mol
InChI Key: OVRRJBSHBOXFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabromoethylene is a useful research compound. Its molecular formula is C2Br4 and its molecular weight is 343.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79-28-7

Molecular Formula

C2Br4

Molecular Weight

343.64 g/mol

IUPAC Name

1,1,2,2-tetrabromoethene

InChI

InChI=1S/C2Br4/c3-1(4)2(5)6

InChI Key

OVRRJBSHBOXFQE-UHFFFAOYSA-N

SMILES

C(=C(Br)Br)(Br)Br

Canonical SMILES

C(=C(Br)Br)(Br)Br

boiling_point

226.0 °C

melting_point

56.5 °C

Other CAS No.

79-28-7

Origin of Product

United States

Foundational & Exploratory

Tetrabromoethylene (CAS No. 79-28-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabromoethylene (CAS No. 79-28-7), a halogenated hydrocarbon with applications in organic synthesis and material science. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, toxicological profile, and potential relevance in the field of drug development.

Chemical and Physical Properties

This compound, systematically named 1,1,2,2-tetrabromoethene, is a dense, colorless crystalline solid.[1][2] Its high density is a notable characteristic, primarily attributed to the presence of four bromine atoms in its structure.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 79-28-7[1]
Molecular Formula C₂Br₄[1]
Molecular Weight 343.64 g/mol [2]
Appearance Colorless crystals[1][3]
Melting Point 50 °C (122 °F; 323 K)[1]
Boiling Point 226 °C (439 °F; 499 K)[1]
Density ~2.76 g/cm³ (estimate)[3]
IUPAC Name 1,1,2,2-tetrabromoethene[1]
Synonyms Perbromoethylene, Tetrabromoethene[1][3]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, primarily involving the bromination of acetylene (B1199291) or the dehydrobromination of pentabromoethane (B1585512).[1]

Synthesis from Acetylene and Bromine

General Industrial Synthesis Workflow

cluster_reactants Reactants Acetylene Acetylene Gas (C₂H₂) Reactor Reaction Vessel (Controlled Temperature & Pressure) Acetylene->Reactor Bromine Liquid Bromine (Br₂) Bromine->Reactor Washing Washing (Dilute Alkali Solution) Reactor->Washing Crude Product Separation Separation of Layers Washing->Separation Purification Purification Separation->Purification Organic Layer TBE This compound (C₂Br₄) Purification->TBE

General workflow for the synthesis of this compound from acetylene and bromine.
Dehydrobromination of Pentabromoethane

Another established method is the dehydrobromination of pentabromoethane.[1] This elimination reaction is typically achieved by treating pentabromoethane with a base. A detailed experimental protocol for this specific transformation could not be located in the reviewed literature.

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹³C NMR No experimental data found. The chemical shift for the sp² carbons is predicted to be in the range of 115-140 ppm.[5]
Infrared (IR) Vapor phase spectrum available on NIST WebBook.[6]
Mass Spectrometry (MS) Mass spectrum (electron ionization) available on NIST WebBook.[6]

Toxicological Profile

Table 3: Toxicological Data for 1,1,2,2-Tetrabromoethane (B165195) (CAS No. 79-27-6)

TestSpeciesRouteValueReference(s)
LD50RatOral1200 mg/kg[7]
LC50RatInhalation (4h)549 mg/m³[7]
LD50RatDermal5250 mg/kg[7]
LD50MouseOral269 mg/kg[7]
LD50RabbitOral400 mg/kg[7]

Halogenated hydrocarbons are known to exhibit hepatotoxicity, and it is plausible that this compound shares this characteristic. The mechanism of liver injury for many halogenated compounds involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can lead to cellular damage.

Postulated Metabolic Pathway Leading to Hepatotoxicity

The following diagram illustrates a generalized pathway for the metabolic activation of halogenated ethylenes by cytochrome P450, which is a key mechanism in their associated hepatotoxicity.

TBE This compound (C₂Br₄) CYP450 Cytochrome P450 (e.g., CYP2E1) TBE->CYP450 Metabolic Activation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide CovalentBinding Covalent Binding to Macromolecules (Proteins, DNA) Epoxide->CovalentBinding CellularDamage Cellular Damage CovalentBinding->CellularDamage Hepatotoxicity Hepatotoxicity CellularDamage->Hepatotoxicity TBE This compound Reaction1 Substitution/Coupling Reactions TBE->Reaction1 Intermediate Functionalized Alkene/Alkyne Reaction1->Intermediate Reaction2 Further Transformations Intermediate->Reaction2 Bioactive Bioactive Molecule Scaffolds Reaction2->Bioactive

References

Tetrabromoethylene: A Technical Overview of its Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Bonding

The chemical structure of tetrabromoethylene is characterized by a carbon-carbon double bond (C=C) with two bromine atoms attached to each carbon atom (Br₂C=CBr₂).[1]

Molecular Geometry:

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around each carbon atom is trigonal planar. The molecule as a whole is expected to be planar, with the two CBr₂ groups lying in the same plane.

Bonding:

  • Carbon-Carbon Double Bond: The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The sigma bond is formed by the head-on overlap of sp² hybrid orbitals from each carbon atom. The pi bond is formed by the sideways overlap of the unhybridized p orbitals on each carbon atom. This double bond restricts rotation around the C-C axis, contributing to the planarity of the molecule.

  • Carbon-Bromine Bonds: The four carbon-bromine (C-Br) bonds are sigma bonds formed from the overlap of sp² hybrid orbitals of the carbon atoms and the p orbitals of the bromine atoms. The high electronegativity of bromine polarizes the C-Br bonds, with the bromine atoms carrying a partial negative charge and the carbon atoms a partial positive charge.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₂Br₄[1]
Molar Mass 343.638 g·mol⁻¹[1]
Appearance Colorless crystals[1]
Melting Point 50 °C (122 °F; 323 K)[1]
Boiling Point 226 °C (439 °F; 499 K)[1]
Magnetic Susceptibility (χ) -114.8·10⁻⁶ cm³·mol⁻¹[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in the readily available literature. However, several established methods are described.

Synthesis from Acetylene (B1199291) and Bromine:

One common method involves the multi-step reaction of acetylene with bromine.[1] A general procedure for a related compound, 1,1,2,2-tetrabromoethane, involves the direct addition of acetylene to bromine, often in a controlled manner to manage the exothermic reaction. The resulting tetrabromoethane can then be dehydrobrominated to yield this compound. A detailed protocol for the direct synthesis of this compound would require careful control of stoichiometry and reaction conditions to favor the desired product and avoid the formation of saturated byproducts.

Dehydrobromination of Pentabromoethane (B1585512):

Another reported method is the dehydrobromination of pentabromoethane.[1] This elimination reaction typically involves treating pentabromoethane with a base to remove a molecule of hydrogen bromide (HBr), resulting in the formation of the C=C double bond of this compound.

Other Methods:

Other reported synthetic routes include the bromination of dibromoethylene in chloroform (B151607) and the reaction of mercuric acetylide with bromine.[1]

Visualizations

Chemical Structure of this compound

The following diagram illustrates the planar structure of the this compound molecule, with the expected trigonal planar geometry around each carbon atom.

Caption: Chemical structure of this compound.

Reaction of this compound with Fuming Nitric Acid

This compound reacts with fuming nitric acid to yield tribromoacetyl bromide.[1] This reaction represents an oxidative cleavage of the carbon-carbon double bond.

reaction_pathway TBE This compound (C₂Br₄) Product Tribromoacetyl Bromide (C₂Br₄O) TBE->Product Oxidative Cleavage HNO3 Fuming Nitric Acid (HNO₃) HNO3->Product

Caption: Reaction of this compound.

Potential Fungicidal Mechanism of Action

This compound is reported to have potential as a fungicide.[1] While the specific mechanism of action for this compound is not well-documented, many halogenated fungicides act as multi-site inhibitors, disrupting various cellular processes in fungi. A generalized pathway is illustrated below.

fungicide_mechanism cluster_fungal_cell Fungal Cell Enzymes Essential Enzymes (e.g., in glycolysis, respiration) CellMembrane Cell Membrane Integrity DNA_synthesis DNA Synthesis & Repair TBE This compound TBE->Enzymes Inhibition TBE->CellMembrane Disruption TBE->DNA_synthesis Damage

Caption: Generalized fungicidal mechanisms.

Conclusion

This compound is a fully brominated alkene with a planar molecular structure. Its chemistry is dominated by the reactive carbon-carbon double bond and the polarized carbon-bromine bonds. While detailed experimental data on its intramolecular geometry is scarce in the public domain, its synthesis and some of its chemical reactions are known. Its potential as a fungicide suggests avenues for further research, particularly in elucidating its specific mechanism of action, which could be valuable for the development of new agrochemicals or therapeutic agents. Further crystallographic or gas-phase diffraction studies would be invaluable in providing a more precise understanding of its molecular structure.

References

An In-depth Technical Guide to Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

Tetrabromoethylene (C₂Br₄) is a fully brominated derivative of ethylene.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1,1,2,2-tetrabromoethene, is a dense, non-flammable compound.[2][3] Under standard conditions, it exists as colorless crystals or a colorless to pale yellow liquid with a pungent, camphor-like odor.[1][3][4][5][6] Its high density is a notable characteristic, making it significantly denser than water.[3]

PropertyValue
Molecular Formula C₂Br₄[2][3][4][5][7]
Molecular Weight 343.64 g/mol [2][3][5]
CAS Number 79-28-7[2][3]
Appearance Colorless crystals or a colorless to pale yellow liquid[1][3][5]
Melting Point 50-57.5 °C[1][4]
Boiling Point 226-227 °C[1][4]
Density Approximately 2.756 - 3 g/mL[3][4]
Synonyms Tetrabromoethene, Perbromoethene[1][2]

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The selection of a specific protocol may depend on the available starting materials and desired scale.

1. Bromination of Acetylene (B1199291): This method involves the multi-step reaction of acetylene with bromine to produce this compound.[1][3] The reaction must be carefully controlled to manage its exothermicity.

2. Dehydrobromination of Pentabromoethane (B1585512): This process involves the elimination of a molecule of hydrogen bromide from pentabromoethane to yield the target compound.[1][3] This reaction is a common method for creating unsaturated bromo-compounds.[8]

3. Oxybromination of Butane (B89635): In this industrial process, butane is reacted with free oxygen and bromine under specific catalytic conditions to produce this compound.[1][3]

4. Reaction of Mercuric Acetylide with Bromine: This is another documented method for the formation of this compound.[1][3]

Synthesis_Pathways A Acetylene TBE This compound (C₂Br₄) A->TBE Bromination B Pentabromoethane B->TBE Dehydrobromination C Butane C->TBE Oxybromination (+ O₂, Br₂) D Mercuric Acetylide D->TBE Reaction with Bromine

Synthesis pathways for this compound.

Key Chemical Reactions

This compound's reactivity is characterized by its carbon-carbon double bond and the presence of four bromine atoms, making it susceptible to various chemical transformations.

  • Formation of Tribromoacetyl Bromide : When treated with fuming nitric acid, this compound undergoes oxidation and rearrangement to yield tribromoacetyl bromide.[1][3]

  • Debromination : The compound can be converted back to acetylene through a debromination reaction using a reducing agent such as zinc.[3]

Applications in Research and Industry

While the use of many halogenated hydrocarbons is declining due to environmental and safety concerns, this compound has specific applications in various fields.

  • Organic Synthesis : It serves as a precursor and intermediate in the synthesis of other organic compounds.[2][6]

  • Mineral Separation : Due to its high density, it has been used in the mining industry for the separation of minerals through floatation processes.[1][3]

  • Solvent : It can act as a solvent for fats, oils, and waxes.[3]

  • Biocidal Agent : There is potential for its use as a fungicide and bactericide in agricultural applications to protect fruits from microbial contamination.[1][3]

  • Drug Development : While not a drug itself, halogenated compounds like this compound are of interest in medicinal chemistry. The introduction of bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Radiobrominated probes are used in PET and SPECT imaging to study drug-receptor interactions in vivo, which is a crucial part of the drug development process.[9]

Safety and Handling

This compound is considered a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity : It is toxic and acts as an irritant and anesthetic.[4] Chronic exposure may cause liver damage.[10]

  • Handling : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[11][12][13] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is incompatible with strong oxidizing agents and chemically active metals.[3]

  • Disposal : Waste must be handled as hazardous and disposed of according to local, state, and federal regulations.[13] Discharge into the environment should be avoided.[12]

References

Spectroscopic Analysis of Tetrabromoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetrabromoethylene (C₂Br₄), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and structured data for easy reference.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusEstimated Chemical Shift (δ) in ppmMultiplicity
¹³C115 - 125Singlet

Note: This is an estimated range. The actual chemical shift may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of C-H stretching vibrations and the presence of vibrations associated with the C=C double bond and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~1500 - 1600Medium-WeakC=C Stretch
~500 - 700StrongC-Br Stretch

Note: The specific peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and isotopic distribution of bromine. The presence of four bromine atoms leads to a characteristic isotopic pattern for the molecular ion and its fragments.[1]

m/zRelative AbundanceAssignment
340, 342, 344, 346, 348Variable[M]⁺ (Molecular Ion Cluster)
261, 263, 265, 267Variable[M-Br]⁺
182, 184, 186Variable[M-2Br]⁺ or [C₂Br₂]⁺
103, 105Variable[CBr]⁺

Note: The relative abundances of the isotopic peaks are determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound to determine the chemical shift of the carbon atoms.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 50-100 mg of solid this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

    • Ensure the solid is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Set the spectrometer to acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse angle).

    • Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A relaxation delay (d1) of 2-5 seconds is recommended to ensure full relaxation of the quaternary carbons.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Apply baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Identify and report the chemical shift of the this compound signal.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups and characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Place a portion of the mixture into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation:

  • Instrument Setup:

    • Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column like DB-5ms).

    • Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.

    • Set the injector temperature and the GC-MS transfer line temperature appropriately (e.g., 250 °C).

    • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

    • Set the mass range to be scanned (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector.

    • The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak cluster and the major fragment ions.

    • Analyze the isotopic pattern of the bromine-containing ions.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet Dilution Dilute in Volatile Solvent Sample->Dilution NMR ¹³C NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry (GC-MS) Dilution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram Extract Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

Tetrabromoethylene Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Solubility Data

As of the latest literature review, a comprehensive, tabulated dataset of tetrabromoethylene's solubility in various organic solvents at different temperatures is not available. Researchers are encouraged to use the experimental protocols outlined in Section 3 to determine these values. For accurate and comparative analysis, all experimentally determined solubility data should be recorded in a structured format as exemplified in Table 1.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Example: Acetone25Data to be determinedData to be determinedIsothermal Saturation
Example: Ethanol25Data to be determinedData to be determinedIsothermal Saturation
Example: Diethyl Ether25Data to be determinedData to be determinedIsothermal Saturation
Example: Chloroform25Data to be determinedData to be determinedIsothermal Saturation
Example: Benzene25Data to be determinedData to be determinedIsothermal Saturation
Example: Toluene25Data to be determinedData to be determinedIsothermal Saturation
Example: Hexane25Data to be determinedData to be determinedIsothermal Saturation

Experimental Protocol: Determination of this compound Solubility by the Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of solid this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Vacuum oven or desiccator

  • (Optional) Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrumentation for concentration analysis.

3.2. Procedure

  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume or mass of the organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Dissolved this compound:

    • Gravimetric Method:

      • Accurately weigh the collection vial containing the filtered saturated solution.

      • Evaporate the solvent from the solution in a fume hood. This can be done at room temperature or with gentle heating. A rotary evaporator can also be used for faster evaporation.

      • Once the solvent has evaporated, place the vial containing the solid residue in a vacuum oven or desiccator to remove any remaining solvent until a constant weight is achieved.

      • Weigh the vial with the dry, solid residue.

      • The mass of the dissolved this compound is the final weight of the vial with residue minus the initial weight of the empty vial.

      • The solubility can then be calculated in g/100 mL or other desired units based on the initial volume of the saturated solution and the mass of the residue.

    • Chromatographic Method (GC/HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method (e.g., GC with a suitable detector).

      • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample using the same chromatographic method.

      • Determine the concentration of this compound in the diluted sample from the calibration curve.

      • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

3.3. Data Reporting

For each solvent and temperature combination, the experiment should be repeated multiple times (e.g., triplicate) to ensure the reproducibility of the results. The average solubility and the standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_quant Quantification A Weigh excess this compound B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter to remove undissolved solid E->F G Gravimetric Method: Evaporate solvent and weigh residue F->G Path 1 H Chromatographic Method: Dilute and analyze via GC/HPLC F->H Path 2 I Calculate Solubility G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of tetrabromoethylene (C₂Br₄). Due to a scarcity of experimental data for this specific compound, this guide relies on high-level computational chemistry studies, which offer reliable predictions of these properties. This document presents the available data in a structured format, details the experimental protocols relevant to determining these properties for similar compounds, and provides visualizations of key chemical transformations.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following data has been compiled from high-level theoretical calculations, primarily from the Active Thermochemical Tables (ATcT), which represent a state-of-the-art approach to obtaining accurate and reliable thermochemical values by combining computational methods with available experimental data.[1]

Quantitative Data Summary

The table below summarizes the key thermodynamic parameters for gaseous this compound at standard conditions (298.15 K and 1 atm).

Thermodynamic PropertySymbolValueUnitsSource
Standard Enthalpy of Formation (gas)ΔfH°190.3 ± 2.2kJ/molActive Thermochemical Tables[1]
Standard Gibbs Free Energy of Formation (gas)ΔfG°Data not available in searcheskJ/mol-
Standard Molar Entropy (gas)Data not available in searchesJ/(mol·K)-
Molar Heat Capacity at Constant Pressure (gas)CpData not available in searchesJ/(mol·K)-

Note: While a precise value for the standard enthalpy of formation is available from a highly reliable source, values for the standard Gibbs free energy of formation, standard molar entropy, and heat capacity for this compound were not found in the conducted research. These values can be computationally estimated using established quantum chemistry methods.

Experimental Protocols

Determination of Enthalpy of Formation: Moving-Bomb Calorimetry

The standard enthalpy of formation of an organic bromine compound is typically determined indirectly by measuring its enthalpy of combustion using a specialized technique known as moving-bomb calorimetry.[2]

Methodology:

  • Sample Preparation: A precisely weighed sample of pure, liquid this compound is encapsulated in a combustible container of known heat of combustion (e.g., a polyester (B1180765) bag).

  • Bomb Setup: The sample is placed in a platinum crucible within a corrosion-resistant combustion bomb (often made of special alloys like Hastelloy). A fuse wire (e.g., platinum or cotton) is connected to ignition electrodes and positioned to ignite the sample. A small, accurately measured amount of a reducing solution (such as arsenious oxide solution) is added to the bomb to ensure that all bromine produced during combustion is converted to bromide ions (Br⁻) in the final solution.

  • Combustion Process: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter, a container with a precisely known quantity of water and a stirrer. The entire apparatus is allowed to reach thermal equilibrium.

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is meticulously recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached. The "moving" or "rotating" aspect of the calorimeter ensures that the bomb's internal contents are thoroughly mixed, promoting a complete and uniform reaction and dissolution of the products.

  • Analysis of Products: After the combustion, the bomb is depressurized, and the liquid contents are analyzed to determine the concentration of hydrobromic acid and any unreacted reducing agent. The amount of nitric acid formed from residual nitrogen in the oxygen is also quantified.

  • Calculation: The total heat released during the combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the container and fuse wire, and for the heats of formation of nitric and hydrobromic acids. From this corrected heat of combustion, the standard enthalpy of formation of this compound can be calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr(aq)).

Determination of Phase Change Enthalpies: Differential Scanning Calorimetry (DSC)

Enthalpies of fusion (solid to liquid) and vaporization (liquid to gas) can be determined using differential scanning calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant, programmed rate over a temperature range that encompasses the phase transition of interest (melting or boiling).

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. During a phase transition, an endothermic process for melting or vaporization, the sample requires more heat input than the reference. This is recorded as a peak in the DSC thermogram.

  • Calculation: The area under the peak in the thermogram is directly proportional to the enthalpy change of the transition. The instrument is calibrated using a standard material with a known enthalpy of fusion or vaporization. By integrating the peak area for the this compound sample, the enthalpy of fusion or vaporization can be quantitatively determined.

Chemical Transformations of this compound

This compound participates in several key chemical reactions. Understanding these pathways is essential for its application in organic synthesis and for predicting its behavior in various chemical environments.

Synthesis of this compound

One common laboratory synthesis of this compound involves the dehydrobromination of pentabromoethane. This elimination reaction is typically carried out using a strong base.

G cluster_reactants Reactants cluster_products Products Pentabromoethane Pentabromoethane (C₂HBr₅) This compound This compound (C₂Br₄) Pentabromoethane->this compound Dehydrobromination Base Strong Base (e.g., NaOH) Base->this compound Salt NaBr Water H₂O

Caption: Synthesis of this compound via Dehydrobromination.

Oxidation of this compound

This compound can be oxidized, for example, by treatment with fuming nitric acid. This reaction leads to the formation of tribromoacetyl bromide.

G cluster_reactants Reactants cluster_products Products This compound This compound (C₂Br₄) TribromoacetylBromide Tribromoacetyl Bromide This compound->TribromoacetylBromide Oxidation NitricAcid Fuming Nitric Acid (HNO₃) NitricAcid->TribromoacetylBromide

Caption: Oxidation of this compound.

References

Theoretical Deep Dive into the Electronic Landscape of Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (C₂Br₄), a halogenated hydrocarbon, presents a unique electronic structure shaped by the interplay of its carbon-carbon double bond and the presence of four electronegative bromine atoms. Understanding this electronic architecture is pivotal for predicting its reactivity, spectroscopic properties, and potential interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of theoretical studies on the electronic structure of this compound, presenting key quantitative data, detailing the computational methodologies employed, and illustrating fundamental concepts through visual diagrams.

Electronic Properties of this compound

Theoretical investigations into the electronic structure of this compound have primarily focused on determining its ionization potentials, which correspond to the energies required to remove an electron from different molecular orbitals. These values provide direct insight into the molecule's electronic energy levels.

One of the foundational theoretical studies on this compound employed many-body Green's function theory to calculate its ionization potentials. The results from this work, alongside experimental values obtained from photoelectron spectroscopy, are summarized in the table below.

Molecular OrbitalSymmetryTheoretical Ionization Potential (eV)Experimental Ionization Potential (eV)
4b₁ᵤπ9.489.35
3b₃ᵤn10.6610.5
1aᵤn10.9610.8
3b₂ᵤn11.3811.45
4aᵧn11.5911.45
1b₂ᵧn12.0011.9
2b₃ᵤσ12.8212.7
2b₂ᵤσ14.1513.9
3aᵧσ15.3515.3
1b₁ᵧσ16.5816.3
2b₁ᵤσ18.0618.1
1b₃ᵧσ19.88-
2aᵧσ21.05-

n denotes non-bonding orbitals, primarily localized on the bromine atoms. π and σ denote pi and sigma bonding orbitals, respectively.

Theoretical and Experimental Protocols

The determination of the electronic structure of molecules like this compound relies on a combination of experimental techniques and sophisticated computational methods.

Experimental Methodology: Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a key experimental technique used to measure the ionization potentials of molecules. In a typical PES experiment, a sample is irradiated with monochromatic radiation, causing the ejection of electrons. The kinetic energy of these photoejected electrons is measured, and by conserving energy, the binding energy of the electron in the molecule can be determined.

A common experimental setup involves a gas-phase sample of this compound being irradiated with He(I) resonance radiation (21.22 eV). The ejected electrons are then passed through an electrostatic analyzer to measure their kinetic energy.

Computational Methodology: An Overview

Many-Body Green's Function Theory: This advanced quantum mechanical method was used to obtain the theoretical ionization potentials presented in the table above. It is a powerful tool for accurately predicting electron binding energies by considering electron correlation effects. The general workflow for such a calculation is outlined below.

computational_workflow start Define Molecular Geometry hf Perform Hartree-Fock Calculation start->hf gf Solve Dyson's Equation (Green's Function Method) hf->gf ips Calculate Ionization Potentials gf->ips end Compare with Experiment ips->end

Computational workflow for Green's function calculations.

Density Functional Theory (DFT): While the presented data is from Green's function theory, Density Functional Theory (DFT) is a more commonly used method in modern computational chemistry for studying the electronic structure of molecules. A typical DFT calculation to investigate this compound would involve the following steps:

  • Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. A popular and effective combination of functional and basis set for such a task is B3LYP with a 6-311G* basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the overall molecular orbital structure. Time-dependent DFT (TD-DFT) can be further employed to calculate electronic excitation energies and simulate UV-Vis spectra.

The logical relationship for a typical DFT study is illustrated below.

dft_workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No electronic_props Electronic Property Calculation (HOMO, LUMO, etc.) is_minimum->electronic_props Yes td_dft Excited State Calculation (TD-DFT) electronic_props->td_dft

Logical workflow for a DFT-based electronic structure study.

Molecular Orbital Analysis

The electronic properties of this compound are dictated by the nature and energy of its molecular orbitals. The highest occupied molecular orbital (HOMO) is of particular interest as it represents the orbital from which an electron is most easily removed, and the lowest unoccupied molecular orbital (LUMO) is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is the π orbital of the C=C double bond, while the LUMO is the corresponding π* antibonding orbital. The presence of the electron-withdrawing bromine atoms influences the energies of these and other orbitals. A simplified representation of the frontier molecular orbitals is depicted below.

fmo_diagram cluster_lumo LUMO (π*) cluster_homo HOMO (π) lumo homo lumo->homo HOMO-LUMO Gap energy Energy

An In-depth Technical Guide to the Synthesis of Tetrabromoethylene from Acetylene and Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabromoethylene from acetylene (B1199291) and bromine. The process involves a two-step reaction pathway: the initial bromination of acetylene to form the intermediate 1,1,2,2-tetrabromoethane (B165195), followed by the dehydrobromination of this intermediate to yield the final product, this compound. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthesis, intended for use by researchers and professionals in the fields of chemistry and drug development.

Synthesis Overview

The conversion of acetylene to this compound is a sequential process involving an addition reaction followed by an elimination reaction.

Step 1: Bromination of Acetylene

Acetylene (C₂H₂) reacts with an excess of bromine (Br₂) to yield 1,1,2,2-tetrabromoethane (C₂H₂Br₄). This is an electrophilic addition reaction where the triple bond of acetylene is saturated with bromine atoms.

Step 2: Dehydrobromination of 1,1,2,2-Tetrabromoethane

The intermediate, 1,1,2,2-tetrabromoethane, is then treated with a strong base to eliminate two molecules of hydrogen bromide (HBr), resulting in the formation of this compound (C₂Br₄).

Below is a logical diagram illustrating the overall synthesis pathway.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydrobromination Acetylene Acetylene (C₂H₂) Tetrabromoethane 1,1,2,2-Tetrabromoethane (C₂H₂Br₄) Acetylene->Tetrabromoethane + 2 Br₂ Bromine Bromine (Br₂) Bromine->Tetrabromoethane This compound This compound (C₂Br₄) Tetrabromoethane->this compound + Base HBr Hydrogen Bromide (HBr) Tetrabromoethane->HBr - 2 HBr Base Strong Base (e.g., KOH) Base->this compound

Caption: Overall synthesis pathway from acetylene to this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants, intermediate, and final product is provided in the table below for easy reference.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
AcetyleneC₂H₂26.04-80.8-84 (sublimes)0.001097 (gas)
BromineBr₂159.81-7.258.83.1028
1,1,2,2-TetrabromoethaneC₂H₂Br₄345.650.1243.52.967[1]
This compoundC₂Br₄343.6455-57226-227[2]~2.98

Experimental Protocols

Step 1: Synthesis of 1,1,2,2-Tetrabromoethane

This procedure details the direct bromination of acetylene to form 1,1,2,2-tetrabromoethane.[3]

Materials:

  • Acetylene gas (purified)

  • Bromine

  • Water

  • Dilute alkali solution (e.g., sodium carbonate solution)

Equipment:

  • Glass-lined reactor equipped with a gas inlet, pressure gauge, and temperature control

  • Stirring apparatus

  • Washing and separation funnels

Procedure:

  • Charge the glass-lined reactor with bromine and a small amount of water to act as a seal, preventing bromine evaporation.

  • Slowly introduce purified acetylene gas into the reactor.

  • Maintain the reaction temperature between 50-60°C and the pressure between 0.02–0.05 MPa.[3]

  • Continue the reaction for 5-7 hours.[3] The reaction mixture will gradually turn from a reddish-brown to a yellow color.

  • Upon completion, transfer the reaction mixture to a separation funnel and wash it with a dilute alkali solution to neutralize any remaining hydrobromic acid.

  • Separate the lower organic layer and wash it with water until the washings are neutral.

  • The resulting lower layer is 1,1,2,2-tetrabromoethane.

Factors Influencing the Reaction:

  • Stoichiometry: A slight excess of acetylene (1-5%) is recommended to ensure the complete consumption of bromine and minimize impurities.[3] A large excess of acetylene can lead to the formation of byproducts such as dibromoethylene and tribromoethane.[3]

  • Light: The reaction can be promoted by illumination with visible or ultraviolet light, which can shorten the reaction time.[3]

The following diagram illustrates the experimental workflow for this step.

Step1_Workflow Start Start Charge_Reactor Charge Reactor with Bromine and Water Start->Charge_Reactor Introduce_Acetylene Introduce Acetylene Gas (50-60°C, 0.02-0.05 MPa) Charge_Reactor->Introduce_Acetylene React Reaction (5-7 hours) Introduce_Acetylene->React Wash_Alkali Wash with Dilute Alkali Solution React->Wash_Alkali Separate_Layers1 Separate Organic Layer Wash_Alkali->Separate_Layers1 Wash_Water Wash with Water until Neutral Separate_Layers1->Wash_Water Separate_Layers2 Separate Organic Layer Wash_Water->Separate_Layers2 Product 1,1,2,2-Tetrabromoethane Separate_Layers2->Product

Caption: Experimental workflow for the synthesis of 1,1,2,2-tetrabromoethane.

Step 2: Synthesis of this compound via Dehydrobromination

This section describes the elimination of hydrogen bromide from 1,1,2,2-tetrabromoethane to produce this compound. This reaction is typically achieved by using a strong base.

General Procedure: While a specific detailed protocol with precise quantities for the dehydrobromination of 1,1,2,2-tetrabromoethane to this compound is not readily available in the searched literature, a general method can be inferred from the dehydrohalogenation of similar compounds. The reaction is typically carried out by refluxing the haloalkane with a strong base in an alcoholic solvent.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separation funnel

  • Distillation apparatus or recrystallization setup

Conceptual Procedure:

  • Dissolve 1,1,2,2-tetrabromoethane in an alcoholic solvent in a round-bottom flask.

  • Add a stoichiometric excess of a strong base (e.g., alcoholic KOH).

  • Heat the mixture to reflux for a sufficient period to ensure complete reaction.

  • After cooling, the reaction mixture would typically be poured into water to precipitate the organic product.

  • The crude this compound can then be collected by filtration and purified.

Purification: this compound is a solid at room temperature and can be purified by recrystallization from a suitable solvent.

The logical relationship for the dehydrobromination step is shown below.

Step2_Logic Tetrabromoethane 1,1,2,2-Tetrabromoethane Elimination Double Dehydrobromination Tetrabromoethane->Elimination Strong_Base Strong Base in Alcohol Strong_Base->Elimination Reaction_Conditions Reflux Reaction_Conditions->Elimination This compound This compound Elimination->this compound Byproducts H₂O + KBr/NaBr Elimination->Byproducts

Caption: Logical diagram of the dehydrobromination of 1,1,2,2-tetrabromoethane.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from acetylene and bromine. Note that specific yield data can vary significantly based on the exact experimental conditions and scale of the reaction.

ParameterStep 1: BrominationStep 2: Dehydrobromination
Reactants Acetylene, Bromine1,1,2,2-Tetrabromoethane, Strong Base (e.g., KOH)
Solvent Water (as a seal)Ethanol or Methanol
Temperature 50-60°C[3]Reflux temperature of the solvent
Pressure 0.02–0.05 MPa[3]Atmospheric
Reaction Time 5-7 hours[3]Varies (typically several hours)
Catalyst None required (can be promoted by light)[3]None typically required
Typical Yield High (approaching quantitative under optimal conditions)Moderate to high

Conclusion

The synthesis of this compound from acetylene and bromine is a well-established two-step process. The initial bromination of acetylene to 1,1,2,2-tetrabromoethane is a high-yielding addition reaction. The subsequent dehydrobromination of the intermediate using a strong base provides the final product. Careful control of reaction parameters, particularly the stoichiometry of reactants in the first step and the choice of base and solvent in the second, is crucial for maximizing the yield and purity of this compound. This guide provides the fundamental knowledge and experimental framework for researchers to successfully synthesize this valuable compound for various applications in organic chemistry and materials science.

References

An In-depth Technical Guide to the Dehydrobromination of Pentabromoethane to Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dehydrobromination of pentabromoethane (B1585512) presents a direct and effective pathway for the synthesis of tetrabromoethylene, a valuable precursor and intermediate in organic synthesis. This technical guide provides a comprehensive overview of this elimination reaction, with a focus on a well-documented experimental protocol utilizing a strong base. This document includes detailed methodologies, quantitative data summarized for clarity, and visual representations of the reaction pathway and experimental workflow to aid in laboratory application.

Introduction

This compound (C₂Br₄) is a fully brominated alkene with applications in various fields of chemistry. Its synthesis from pentabromoethane (C₂HBr₅) via dehydrobromination is a classical elimination reaction involving the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a carbon-carbon double bond.[1] This guide focuses on a specific, high-yield method for this transformation.

Reaction Mechanism and Signaling Pathway

The dehydrobromination of pentabromoethane is typically facilitated by a strong base, such as sodium hydroxide (B78521). The reaction proceeds through an E2 (elimination, bimolecular) mechanism. The hydroxide ion (⁻OH) acts as a base, abstracting a proton from the carbon atom adjacent to the carbon bearing a bromine atom. Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as a leaving group, resulting in the formation of a π-bond and yielding this compound.

Dehydrobromination_Mechanism cluster_reactants Reactants cluster_products Products PBE Pentabromoethane (C₂HBr₅) TBE This compound (C₂Br₄) PBE->TBE Elimination of HBr NaOH Sodium Hydroxide (NaOH) NaOH->TBE Base NaBr Sodium Bromide (NaBr) H2O Water (H₂O)

Caption: Reaction pathway for the dehydrobromination of pentabromoethane.

Experimental Protocols

A documented procedure for the dehydrobromination of pentabromoethane to this compound has been reported to achieve a high yield.[1] The following protocol is based on this method.

3.1. Materials and Reagents

  • Pentabromoethane (C₂HBr₅)

  • 16 M aqueous solution of sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Deionized water

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the desired amount of pentabromoethane.

  • Addition of Base: At room temperature, add the 16 M aqueous solution of sodium hydroxide to the pentabromoethane.

  • Reaction: Stir the biphasic mixture vigorously for several hours. The original report suggests a reaction time of 5 hours.[1]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer with deionized water to remove any residual sodium hydroxide and sodium bromide.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

    • Further purification can be achieved by recrystallization or distillation.

Experimental_Workflow start Start reactants Combine Pentabromoethane and 16 M aq. NaOH start->reactants stir Stir at Room Temperature (5 hours) reactants->stir extract Extract with Diethyl Ether stir->extract wash Wash Organic Layer with Water extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product This compound (Crude Product) evaporate->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the described dehydrobromination reaction.[1]

ReactantReagentSolventReaction TimeYield
Pentabromoethane16 M aq. NaOHNone (aqueous)5 hours81%

Physical and Chemical Properties

The table below lists the relevant physical and chemical properties of the reactant and product.

PropertyPentabromoethane (C₂HBr₅)This compound (C₂Br₄)
Molar Mass 424.55 g/mol 343.64 g/mol
Appearance -Colorless crystals
Melting Point -56.5 °C
Boiling Point -226.0 °C

Safety Considerations

  • Pentabromoethane: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydroxide (16 M): This is a highly corrosive solution. Avoid contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves and splash goggles.

  • This compound: Handle in a well-ventilated area. Avoid inhalation of dust or vapors.

  • Diethyl Ether: Highly flammable. Work in a fume hood and avoid any sources of ignition.

Conclusion

The dehydrobromination of pentabromoethane using a concentrated aqueous solution of sodium hydroxide is a straightforward and high-yielding method for the synthesis of this compound. This guide provides the necessary details for the replication of this procedure in a laboratory setting. Researchers should adhere to all safety precautions when handling the involved reagents. Further optimization of reaction conditions, such as temperature and reaction time, may be possible to improve the yield and purity of the final product.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (C₂Br₄), a fully brominated alkene, possesses unique electronic and steric properties that dictate its reactivity. The electron-withdrawing nature of the four bromine atoms renders the carbon-carbon double bond electron-deficient, making it susceptible to nucleophilic attack rather than typical electrophilic addition reactions common to alkenes. This guide provides a comprehensive overview of the known electrophilic and nucleophilic substitution reactions of this compound, presenting available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Electrophilic Substitution Reactions

Due to the electron-poor nature of the double bond, this compound is generally unreactive towards common electrophiles. However, under harsh conditions with strong electrophilic reagents, reactions can be induced.

Reaction with Fuming Nitric Acid

A notable electrophilic reaction of this compound is its reaction with fuming nitric acid (HNO₃/N₂O₄) to yield tribromoacetyl bromide.[1] This reaction is not a simple substitution at the double bond but rather an oxidative cleavage process.

Reaction:

C₂Br₄ + fuming HNO₃ → Br₃C-COBr + other products

Plausible Mechanism:

The precise mechanism is not well-documented in readily available literature, but a plausible pathway involves the initial electrophilic attack of a nitronium ion (NO₂⁺) or a related electrophilic nitrogen oxide species present in fuming nitric acid on the double bond. This is likely followed by a series of steps involving the formation of an unstable intermediate that undergoes oxidative cleavage and rearrangement to form the tribromoacetyl bromide.

Experimental Protocol: Synthesis of Tribromoacetyl Bromide

Materials:

  • This compound

  • Fuming nitric acid

  • Glass reaction vessel with a reflux condenser and a gas outlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, carefully add this compound to a reaction vessel.

  • Slowly add fuming nitric acid to the reaction vessel with cooling and stirring.

  • Gently heat the mixture to initiate the reaction. The reaction is often vigorous and may release toxic fumes, requiring careful temperature control and an appropriate gas trap.

  • After the initial reaction subsides, continue heating under reflux for a specified period to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Isolate the tribromoacetyl bromide from the reaction mixture, likely through distillation. The product is a dense, colorless liquid.

Quantitative Data:

Specific yield and reaction condition data for this reaction are not available in the reviewed literature.

Logical Workflow for the Synthesis of Tribromoacetyl Bromide

G reagents This compound + Fuming Nitric Acid reaction_vessel Reaction Vessel reagents->reaction_vessel heating Heating under Reflux reaction_vessel->heating workup Distillation heating->workup product Tribromoacetyl Bromide workup->product

Caption: Workflow for the synthesis of tribromoacetyl bromide.

Nucleophilic Substitution Reactions

The electron-deficient nature of the double bond in this compound makes it a potential substrate for nucleophilic attack. However, direct nucleophilic vinylic substitution (SɴV) on unactivated vinylic halides is generally a difficult process. The reaction of this compound with nucleophiles is expected to proceed primarily through an addition-elimination mechanism .

In this mechanism, the nucleophile first adds to one of the carbon atoms of the double bond, breaking the π-bond and forming a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing bromine atoms. In the second step, a bromide ion is eliminated from the adjacent carbon, reforming the double bond and resulting in a net substitution product.

General Mechanism of Addition-Elimination:

G C2Br4 Br₂C=CBr₂ intermediate [Br₂C(Nu)-CBr₂]⁻ C2Br4->intermediate + Nu⁻ (Addition) product Br(Nu)C=CBr₂ intermediate->product - Br⁻ (Elimination) Br_minus + Br⁻

References

The Reactivity of Tetrabromoethylene with Strong Oxidizing Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of tetrabromoethylene (C₂Br₄) with various strong oxidizing agents. This compound, a fully brominated alkene, exhibits a range of reactions at its carbon-carbon double bond, leading to cleavage and the formation of various oxidized products. Understanding these reactions is crucial for its safe handling, use in synthesis, and for predicting potential incompatibilities. This document provides a summary of known reactions, experimental protocols where available, and discusses potential reactivity based on analogous compounds.

Reaction with Fuming Nitric Acid

Reaction and Stoichiometry

The overall reaction can be represented as:

C₂Br₄ + 2HNO₃ (fuming) → 2CBr₃C(O)Br + N₂O₃ + H₂O (unbalanced)

The reaction involves the breaking of the carbon-carbon double bond and the formation of a carbonyl and a carbon-bromine bond on each resulting fragment.

Postulated Experimental Protocol

The following is a representative, general laboratory procedure for the oxidation of an alkene with fuming nitric acid. This is a postulated protocol and should be treated with extreme caution and adapted based on rigorous safety assessments.

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser. The flask should be placed in a cooling bath (e.g., ice-water).

  • Charge the flask with this compound dissolved in a suitable inert solvent (e.g., dichloromethane).

  • Slowly add fuming nitric acid dropwise from the dropping funnel to the stirred solution, maintaining the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

  • The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude tribromoacetyl bromide can be purified by distillation under reduced pressure.

Safety Note: Fuming nitric acid is extremely corrosive and a powerful oxidizing agent. Reactions with organic compounds can be highly exothermic and may lead to vigorous, uncontrolled reactions or explosions.[2][3] All work must be conducted in a certified fume hood with appropriate personal protective equipment.

Reactivity with Potassium Permanganate (B83412)

Direct experimental data on the reaction of this compound with potassium permanganate (KMnO₄) is limited in the available literature. However, extensive studies on the oxidation of its chlorinated analog, tetrachloroethylene (B127269) (PCE), provide a strong basis for predicting its reactivity.[4][5] The reaction of alkenes with KMnO₄ is a well-established method for oxidation, with the products depending on the reaction conditions (temperature, pH, and concentration of KMnO₄).[6][7][8]

Analogy with Tetrachloroethylene Oxidation

The oxidation of tetrachloroethylene by potassium permanganate is a second-order reaction, being first-order with respect to both PCE and KMnO₄.[4][5] The reaction pathways are heavily influenced by pH.[4]

  • Acidic Conditions: The oxidation pathway is dominant, leading to the mineralization of PCE to CO₂ and chloride ions.[4]

  • Neutral and Alkaline Conditions: A hydroxylation pathway is favored, primarily forming oxalic acid before complete mineralization.[4]

Based on this analogy, the reaction of this compound with KMnO₄ is expected to proceed via similar pathways, yielding carbon dioxide and bromide ions under acidic conditions, and potentially brominated carboxylic acids or oxalic acid under neutral to alkaline conditions.

Quantitative Data for Tetrachloroethylene Oxidation by KMnO₄
ParameterValueConditionsReference
Reaction Order First-order in PCE, First-order in KMnO₄pH 7, ~0.05 M ionic strength[5]
Second-Order Rate Constant (k) 0.035 ± 0.004 M⁻¹ s⁻¹20 °C[4][5]
Activation Energy (Ea) 9.3 ± 0.9 kcal/mol-[4]
pH Independence Rate constant is independent of pHpH 3-10[4]
Ionic Strength Independence Rate constant is independent of ionic strengthI ≈ 0-0.2 M[4]
Experimental Protocol for Alkene Oxidation with KMnO₄ (General)

The following is a general procedure for the oxidative cleavage of an alkene using hot, acidic potassium permanganate.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the alkene in a suitable solvent (e.g., acetone, t-butanol, or water if the alkene is soluble).

  • Add a solution of potassium permanganate in water dropwise to the alkene solution. The KMnO₄ solution should also contain a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) may form.

  • Continue the reaction until the purple color persists, indicating an excess of KMnO₄.

  • Cool the reaction mixture and filter to remove the MnO₂.

  • The filtrate can then be worked up to isolate the acidic products. This typically involves acidification followed by extraction with an organic solvent.

Reactivity with Ozone (Ozonolysis)

The reaction of alkenes with ozone (O₃), known as ozonolysis, is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[9][10][11] The reaction proceeds through the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by rearrangement to a more stable secondary ozonide.[9] The final products are determined by the work-up conditions.

Criegee Mechanism

The generally accepted mechanism for ozonolysis is as follows:

  • 1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the alkene to form an unstable primary ozonide (a 1,2,3-trioxolane).

  • Retro-1,3-Dipolar Cycloaddition: The primary ozonide rapidly cleaves to form a carbonyl compound and a carbonyl oxide (Criegee intermediate).

  • 1,3-Dipolar Cycloaddition: The carbonyl compound and the carbonyl oxide recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

For this compound, the symmetrical nature of the molecule simplifies the products of the initial cleavage.

Ozonolysis Products and Work-up

The secondary ozonide is typically not isolated but is treated in situ with a work-up reagent.

  • Reductive Work-up: Treatment with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust and water will cleave the ozonide to yield carbonyl compounds. For this compound, this would be expected to produce phosgene's bromine analog, dibromophosgene (CBr₂O).

  • Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) will also cleave the ozonide, and any resulting aldehydes would be oxidized to carboxylic acids. In the case of this compound, since no aldehydes are formed, the product would still be dibromophosgene.

General Experimental Protocol for Ozonolysis
  • Dissolve this compound in an inert solvent (e.g., dichloromethane (B109758) or methanol) in a flask equipped with a gas inlet tube and a vent.

  • Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath).[9]

  • Bubble a stream of ozone-oxygen mixture through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.[9][12]

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.

  • Introduce the work-up reagent at low temperature.

    • Reductive Work-up: Add dimethyl sulfide and allow the solution to slowly warm to room temperature.

    • Oxidative Work-up: Add hydrogen peroxide and allow the reaction to proceed.

  • After the work-up is complete, the solvent is removed, and the product is isolated and purified, typically by distillation.

Potential for Peroxide Formation

Many organic compounds, particularly those containing C-H bonds adjacent to an ether, acetal, or alkene, can form explosive peroxides upon exposure to air and light.[13][14] This process, known as autoxidation, is a free-radical chain reaction.[15] While this compound is not commonly listed as a potent peroxide former, its unsaturated nature makes it susceptible to this process. The absence of allylic hydrogens likely reduces the rate of peroxide formation compared to other alkenes. However, as a safety precaution, it is prudent to treat this compound as a potential peroxide-forming compound.

General Mechanism of Autoxidation
  • Initiation: Formation of a radical species, often initiated by light or heat.

  • Propagation: The radical abstracts a hydrogen atom to form a carbon-centered radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule, propagating the chain.

  • Termination: Two radicals combine to form a non-radical species.

Given that this compound lacks C-H bonds, a direct hydrogen abstraction mechanism is not possible. However, radical addition to the double bond could initiate a similar process.

Experimental Protocol for Peroxide Detection

It is good laboratory practice to test for the presence of peroxides in any opened container of an unsaturated compound that has been stored for an extended period.

Qualitative Test using Potassium Iodide:

  • In a test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide (KI).

  • A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high and potentially dangerous concentration.

Commercial peroxide test strips are also available and provide a semi-quantitative measure of peroxide concentration.

Visualizations

Reaction_with_Fuming_Nitric_Acid C2Br4 This compound (C₂Br₄) Product Tribromoacetyl Bromide (CBr₃COBr) C2Br4->Product Oxidative Cleavage HNO3 Fuming Nitric Acid (HNO₃) HNO3->Product

Caption: Reaction of this compound with Fuming Nitric Acid.

Ozonolysis_of_this compound cluster_ozonolysis Ozonolysis cluster_workup Work-up C2Br4 This compound PrimaryOzonide Primary Ozonide (1,2,3-Trioxolane) C2Br4->PrimaryOzonide + O₃ O3 Ozone (O₃) CleavageProducts Carbonyl Oxide + Carbonyl PrimaryOzonide->CleavageProducts Retro-1,3-dipolar cycloaddition SecondaryOzonide Secondary Ozonide (1,2,4-Trioxolane) CleavageProducts->SecondaryOzonide 1,3-dipolar cycloaddition Product Dibromophosgene (CBr₂O) SecondaryOzonide->Product Reductive Reductive Work-up (e.g., DMS, Zn/H₂O) Reductive->Product Oxidative Oxidative Work-up (e.g., H₂O₂) Oxidative->Product

Caption: Criegee Mechanism for the Ozonolysis of this compound.

Peroxide_Testing_Workflow Start Opened container of This compound Check_Age Has it been stored for an extended period? Start->Check_Age Test_Peroxides Perform Peroxide Test (e.g., KI/Acetic Acid) Check_Age->Test_Peroxides Yes Use_Safely Use with caution Check_Age->Use_Safely No No_Color No color change (Peroxides not detected) Test_Peroxides->No_Color Yellow_Brown Yellow to Brown color (Peroxides detected) Test_Peroxides->Yellow_Brown No_Color->Use_Safely High_Concentration High concentration suspected (Brown color) Yellow_Brown->High_Concentration Dispose Dispose of according to institutional guidelines High_Concentration->Dispose Yes Low_Concentration Low concentration (Yellow color) High_Concentration->Low_Concentration No Purify_or_Dispose Consider purification or dispose of Low_Concentration->Purify_or_Dispose

References

Tetrabromoethylene: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Tetrabromoethylene (CAS No. 79-28-7). Due to the persistent confusion with 1,1,2,2-Tetrabromoethane (CAS No. 79-27-6) in available literature, this document clearly distinguishes between the two compounds, presenting the available data for this compound and highlighting where data is lacking.

Chemical and Physical Properties

This compound is a colorless crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C2Br4[1][2]
Molecular Weight 343.64 g/mol [2][3][4]
CAS Number 79-28-7[1][2][3]
Appearance Colorless crystals[1][5]
Melting Point 56.5 °C[2][3]
Boiling Point 226.55 °C[2][3]
Density (approximate) 2.756 g/cm³[3]
Flash Point 78.1 °C[2][3]
Vapor Pressure 0.122 mmHg at 25°C[3]

Toxicological Data

A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of specific quantitative toxicity data for this compound (CAS 79-28-7). Many sources incorrectly attribute the toxicological data of 1,1,2,2-Tetrabromoethane (CAS 79-27-6) to this compound. The Safety Data Sheet from Guidechem for this compound explicitly states "no data available" for acute oral, inhalation, and dermal toxicity.[6][7]

For the purpose of risk assessment and to highlight the data gap, the toxicological data for the closely related but distinct compound, 1,1,2,2-Tetrabromoethane, is presented below. It is crucial to handle this compound with the assumption of significant toxicity until specific data becomes available.

Toxicological Data for 1,1,2,2-Tetrabromoethane (CAS 79-27-6)

MetricValueSpeciesRouteSource
LD50 1200 mg/kgRatOral[8][9]
LC50 549 mg/m³ (4 h)RatInhalation[9]
LD50 5250 mg/kgRatDermal[8]

Health Effects of 1,1,2,2-Tetrabromoethane (for reference):

  • Acute Effects: Harmful if swallowed and fatal if inhaled.[8][10] Causes serious eye irritation.[8][10] May cause central nervous system depression.[9]

  • Chronic Effects: Potential for liver and kidney damage with prolonged or repeated exposure.[11]

Given that this compound is an irritant, similar or potentially more severe health effects should be anticipated.[1]

Handling and Storage Precautions

Due to the lack of comprehensive toxicological data, stringent safety measures are imperative when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., neoprene, nitrile) are required. Always inspect gloves for integrity before use.

    • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]

Safe Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.[10]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.[10]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[10]

Storage
  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.[10]

  • Store away from incompatible materials such as strong oxidizing agents and active metals (e.g., aluminum, magnesium).[12]

  • The storage area should be secured and accessible only to authorized personnel.[10]

Experimental Protocols

General Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and inspect for integrity.

    • Have spill cleanup materials readily available.

    • Review the Safety Data Sheet (SDS) before starting work.

  • Procedure:

    • Don the appropriate PPE.

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Weigh or transfer the chemical carefully to avoid generating dust or vapors.

    • Keep the container sealed when not in immediate use.

  • Post-Procedure:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of all waste materials.

    • Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.

Spill Response Protocol
  • Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety officer.

First Aid and Firefighting Measures

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Firefighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Decomposition on burning can produce toxic and corrosive fumes, including hydrogen bromide.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.

  • Contaminated packaging should be treated as hazardous waste.[10]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Plan Experiment assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards gather_materials 2. Gather Materials (Chemicals, PPE, Spill Kit) assess_hazards->gather_materials prepare_work_area 3. Prepare Work Area (Fume Hood On, Clear Area) gather_materials->prepare_work_area don_ppe 4. Don Appropriate PPE prepare_work_area->don_ppe conduct_experiment 5. Conduct Experiment (Handle in Fume Hood) don_ppe->conduct_experiment decontaminate 6. Decontaminate (Glassware, Surfaces) conduct_experiment->decontaminate dispose_waste 7. Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands end End: Experiment Complete wash_hands->end

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of tetrabromoethylene (C₂Br₄). The primary method described is the dehydrobromination of pentabromoethane (B1585512), a reliable route for producing high-purity this compound. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and safety precautions necessary for handling the involved reagents.

Introduction

This compound, also known as perbromoethene, is a fully brominated alkene with the chemical formula C₂Br₄.[1] Under standard conditions, it exists as colorless crystals.[1] Due to its high density and bromine content, it has historical applications in mineral separation and as a potential fungicide.[1] In organic synthesis, it serves as a valuable building block. Several methods have been developed for its synthesis, including the dehydrobromination of pentabromoethane and multi-step processes starting from acetylene (B1199291) and bromine.[1] This note focuses on the dehydrobromination of pentabromoethane, which is an effective laboratory-scale method.

Data Presentation

The physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₂Br₄[1]
Molar Mass 343.64 g/mol PubChem CID: 66232
Appearance Colorless crystals[1]
Melting Point 56.5 °CBenchChem
Boiling Point 226-227 °C[1]
Density ~2.76 g/cm³ (estimate)ChemBK
CAS Number 79-28-7[1]

Experimental Protocol: Synthesis from Pentabromoethane

This protocol details the synthesis of this compound via the base-induced elimination of hydrogen bromide from pentabromoethane.

3.1. Materials and Reagents

  • Pentabromoethane (C₂HBr₅)

  • Sodium hydroxide (B78521) (NaOH), 16 M aqueous solution

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

3.2. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of pentabromoethane in a minimal amount of diethyl ether.

  • Base Addition: While stirring vigorously at room temperature, slowly add a stoichiometric equivalent of 16 M aqueous sodium hydroxide solution to the flask.

  • Reaction: Continue to stir the biphasic mixture at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC). The reaction proceeds as follows: C₂HBr₅ + NaOH → C₂Br₄ + NaBr + H₂O.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (diethyl ether). Wash the aqueous layer twice with small portions of diethyl ether to extract any remaining product.

  • Washing: Combine all organic extracts. Wash the combined ether layers sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any residual NaOH and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification and Isolation: The resulting solid crude product is this compound. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield colorless crystals.

Visualizations

4.1. Signaling Pathway / Reaction Scheme

Reaction_Scheme Pentabromoethane Pentabromoethane (C₂HBr₅) This compound This compound (C₂Br₄) Pentabromoethane->this compound Dehydrobromination Products + NaBr + H₂O NaOH NaOH (aq)

Caption: Dehydrobromination of pentabromoethane to this compound.

4.2. Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Pentabromoethane and Diethyl Ether B 2. Add 16M NaOH Solution A->B C 3. Stir at Room Temperature B->C D 4. Separate Organic Layer C->D E 5. Wash with Water & Brine D->E F 6. Dry with Na₂SO₄ E->F G 7. Evaporate Solvent F->G H 8. Recrystallize Product G->H I Characterize Product (e.g., Melting Point, NMR) H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

The chemicals used in this protocol present several hazards. Adherence to safety guidelines is critical.

  • This compound (C₂Br₄): Toxic and an irritant.[2] Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Pentabromoethane (C₂HBr₅): Assumed to be toxic and an irritant due to its structure. Handle with the same precautions as the product.

  • Sodium Hydroxide (16 M): Highly corrosive and can cause severe chemical burns. Always wear gloves, safety glasses, and a lab coat.

  • Diethyl Ether: Extremely flammable and volatile. Work in a fume hood away from any ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Purification of Tetrabromoethylene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity Tetrabromoethylene (C2Br4) is crucial for reliable and reproducible experimental results. This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and outlining effective purification methodologies.

This compound, a halogenated hydrocarbon, exists as colorless crystals at room temperature.[1][2] Its purification is essential to remove starting materials, by-products, and decomposition products that can interfere with its intended applications. The choice of purification method depends on the nature and quantity of the impurities present. The primary methods for purifying solid organic compounds like this compound are recrystallization, sublimation, and vacuum distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. Understanding these properties is fundamental to selecting and optimizing a purification strategy.

PropertyValueReference
Molecular Formula C2Br4[1][2]
Molar Mass 343.64 g/mol [2]
Appearance Colorless needle-like crystals[1][2]
Melting Point 50 - 57.5 °C[1][2]
Boiling Point 226 - 227 °C (with sublimation)[1][2]

Table 1: Physical and Chemical Properties of this compound

Potential Impurities

The synthesis of this compound, often through the dehydrobromination of pentabromoethane (B1585512) or the bromination of acetylene, can lead to several impurities.[1] These may include:

  • Residual starting materials: Unreacted pentabromoethane or acetylene.

  • By-products of synthesis: Partially brominated ethanes or ethylenes.

  • Decomposition products: Due to its thermal sensitivity, prolonged heating can cause degradation.

A general workflow for the purification of this compound is outlined below.

PurificationWorkflow Crude Crude this compound Assess Assess Impurity Profile (e.g., GC-MS, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Solid Impurities Sublimation Sublimation Assess->Sublimation Volatile Solid VacDist Vacuum Distillation Assess->VacDist High Boiling Impurities Analyze Analyze Purity (e.g., Melting Point, GC-MS) Recrystallization->Analyze Sublimation->Analyze VacDist->Analyze Pure Pure this compound Analyze->Pure PurificationDecision Start Crude this compound InitialAnalysis Initial Purity Analysis (e.g., TLC, Melting Point) Start->InitialAnalysis Decision Predominant Impurity Type? InitialAnalysis->Decision SolidImp Solid Impurities Decision->SolidImp Insoluble Solids VolatileImp Volatile Impurities Decision->VolatileImp Volatile Solids HighBoilingImp High-Boiling Impurities Decision->HighBoilingImp Less Volatile Recrystallization Recrystallization SolidImp->Recrystallization Sublimation Sublimation VolatileImp->Sublimation VacDist Vacuum Distillation HighBoilingImp->VacDist FinalAnalysis Final Purity Analysis Recrystallization->FinalAnalysis Sublimation->FinalAnalysis VacDist->FinalAnalysis

References

Tetrabromoethylene: An Unconventional Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (C₂Br₄), a fully halogenated alkene, is a dense, colorless crystalline solid.[1] Historically, it has found niche applications, such as in mineral separation due to its high density and as a potential fungicide.[1][2] While its properties might suggest potential as a specialized solvent in organic chemistry, a comprehensive review of scientific literature and patent databases reveals that this compound is not a commonly employed solvent in modern organic synthesis. Its high melting point and the availability of more versatile and less hazardous alternatives have limited its practical application in reaction chemistry.

This document provides a summary of the known physical and safety data for this compound and discusses its general solvent characteristics. Due to the lack of specific examples in the literature, detailed experimental protocols for its use in a broad range of organic reactions cannot be provided. Instead, a general protocol for solvent selection is presented to guide researchers in making informed decisions for their specific reaction needs.

Physical and Chemical Properties

This compound's physical properties are summarized in the table below. Its high density and boiling point are notable features.

PropertyValueReferences
Chemical Formula C₂Br₄[1]
Molar Mass 343.638 g/mol [1]
Appearance Colorless crystals[1][3]
Melting Point 50 - 57.5 °C[1][2]
Boiling Point 226 - 227 °C (sublimes)[1][2]
Density ~2.9 g/cm³[2]

Solvent Characteristics

Based on its molecular structure, this compound is a non-polar, aprotic solvent. The "like dissolves like" principle suggests it would be most suitable for dissolving non-polar and weakly polar organic compounds.[4][5] Historically, it has been mentioned as a solvent for fats, oils, and waxes.[2] However, quantitative data on the solubility of common organic reagents in this compound is scarce in the available literature.

Its high melting point (50 - 57.5 °C) presents a significant practical limitation for its use as a solvent in many standard organic reactions, which are often conducted at or below room temperature.[1][2] Reactions in this compound would require heating to maintain a liquid phase, which may not be compatible with thermally sensitive substrates or reagents.

Applications in Organic Reactions: A Literature Perspective

Extensive searches of chemical literature and patent databases did not yield specific examples of this compound being used as a primary solvent for common organic reactions such as:

  • Bromination Reactions: While its structure contains bromine, there is no evidence of it being used as a solvent for electrophilic or radical bromination reactions.

  • Polymerization Reactions: There are no detailed protocols found for its use as a solvent in polymerization processes.

  • Friedel-Crafts Reactions: The literature on Friedel-Crafts reactions does not mention this compound as a suitable solvent.

The lack of documented use suggests that other, more conventional solvents are overwhelmingly preferred for these and other organic transformations due to their favorable physical properties, lower cost, and better-established safety profiles.

Safety and Handling

This compound is listed as an irritant.[1] Due to the limited toxicological data available, it should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: A General Guide to Solvent Selection

Given the absence of specific protocols for reactions in this compound, the following section provides a general workflow for selecting an appropriate solvent for an organic reaction. This logical process is crucial for reaction optimization and safety.

Solvent_Selection_Workflow General Solvent Selection Workflow A Define Reaction Requirements (Reactants, Products, Temperature, Catalyst) B Solubility Screening ('Like Dissolves Like') A->B Solubility is paramount C Evaluate Solvent Reactivity (Inertness under reaction conditions) B->C Solvent must not interfere D Consider Physical Properties (Boiling Point, Melting Point, Viscosity) C->D Practical considerations E Assess Safety and Environmental Impact (Toxicity, Flammability, Green Chemistry Principles) D->E Safety and sustainability F Small-Scale Test Reactions (Monitor reaction progress and side products) E->F Empirical validation G Select Optimal Solvent F->G Final decision

Caption: A logical workflow for selecting an appropriate solvent for an organic reaction.

Conclusion

While this compound possesses a unique set of physical properties, its application as a solvent in mainstream organic synthesis appears to be extremely limited, if not entirely absent, based on currently available scientific literature. Its high melting point, coupled with a lack of data on its solvent capabilities for a wide range of organic compounds, makes it an impractical choice for most laboratory applications. Researchers and drug development professionals are advised to consider more conventional and well-documented solvents for their synthetic needs, following a systematic solvent selection process to ensure reaction efficiency, safety, and reproducibility.

References

Application Notes and Protocols for Mineral Separation by Density Using Tetrabromoethane (TBE)

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: While the topic specifies Tetrabromoethylene, the predominant heavy liquid used in mineral separation is 1,1,2,2-Tetrabromoethane (TBE) , also known as acetylene (B1199291) tetrabromide. This compound is a different compound (C2Br4) with a higher melting point, making it less suitable for these applications. This document will focus on the widely established use of Tetrabromoethane (TBE) for mineral separation.

Introduction

Heavy liquid separation is a laboratory technique that exploits differences in mineral densities to achieve separation.[1] When a crushed rock sample is suspended in a liquid of a specific density, minerals with a density lower than the liquid will float, while those with a higher density will sink.[1][2] 1,1,2,2-Tetrabromoethane (TBE) is a high-density organic liquid that has historically been a staple in geosciences and mineral processing for this purpose.[3][4][5] Its density of approximately 2.96 g/mL at room temperature makes it effective for separating common silicate (B1173343) minerals (like quartz and feldspar) from a wide range of heavier minerals.[4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and safety considerations for using TBE in mineral separation.

Physical and Chemical Properties of Tetrabromoethane (TBE)

The efficacy of TBE as a heavy liquid is due to its distinct physical properties. A summary of these properties is presented below.

PropertyValueReference
Chemical Formula C2H2Br4[4]
Molecular Weight 345.65 g/mol [6]
Appearance Colorless to light yellow liquid[7][8]
Density ~2.967 g/mL at 25°C[6][9]
Melting Point -1 to 1°C[6]
Boiling Point 243.5°C[8]
Vapor Pressure 0.1 mmHg at 20°C[6]
Viscosity ~10 cP (ten times that of water)[10]
Solubility in Water 630 mg/L at 20°C[4]
Miscibility Miscible with ethanol, ether, chloroform, aniline[8]

Applications in Mineral Separation

TBE is particularly useful for separating a variety of minerals. For instance, it has been successfully used to separate spodumene (density ~3.1 g/mL) from its associated gangue minerals like quartz (density ~2.65 g/mL) and feldspar (B12085585) (density ~2.5-2.8 g/mL).[3] By adjusting the density of TBE through dilution with a miscible, lower-density solvent like acetone (B3395972) or toluene, a range of density cut-offs can be achieved for more selective separations.[2][6]

Table of Common Minerals and Their Densities Relative to TBE:

MineralTypical Density (g/mL)Behavior in Pure TBE (2.96 g/mL)
Quartz2.65Floats
Feldspar2.5 - 2.8Floats
Calcite2.71Floats
Dolomite2.85Floats
Spodumene3.1 - 3.2Sinks
Pyrite4.9 - 5.2Sinks
Galena7.4 - 7.6Sinks
Sphalerite3.9 - 4.1Sinks
Zircon4.6 - 4.7Sinks

Experimental Protocol: Static Separation of Minerals Using TBE

This protocol outlines a standard laboratory procedure for separating a mineral mixture into "float" and "sink" fractions using TBE.

4.1. Materials and Equipment

  • 1,1,2,2-Tetrabromoethane (TBE)

  • Acetone (for washing and density adjustment if needed)

  • Crushed and sized mineral sample (e.g., -28 mesh)

  • Separatory funnel with a stopcock

  • Beakers

  • Filter paper and funnels

  • Wash bottles

  • Stirring rods (glass or plastic)

  • Drying oven

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., Viton or laminate), lab coat.

4.2. Procedure

  • Preparation: Ensure all work is conducted in a well-ventilated fume hood.[11] All glassware must be clean and completely dry.

  • Sample Preparation: The mineral sample should be crushed and sieved to a specific size fraction to ensure proper liberation of the individual mineral grains.[3] The sample must be dry.

  • Heavy Liquid Setup: Place the separatory funnel in a secure stand. Close the stopcock and pour the TBE into the funnel.

  • Mineral Addition: Carefully add the prepared mineral sample to the TBE in the separatory funnel.

  • Separation: Gently stir the mixture with a stirring rod to ensure all particles are wetted by the heavy liquid and to break up any clumps.[12] Allow the mixture to stand undisturbed for 20-30 minutes to allow the minerals to separate based on their density.[12] The lighter minerals will float to the top, and the denser minerals will sink to the bottom, accumulating above the stopcock.[12]

  • Collection of 'Sink' Fraction: Carefully open the stopcock to drain the sunken heavy minerals into a filter paper-lined funnel placed over a beaker.[12] Close the stopcock as soon as the sink fraction has been collected to prevent the float fraction from draining.

  • Collection of 'Float' Fraction: Place a new filter paper-lined funnel and beaker under the separatory funnel. Open the stopcock and drain the remaining liquid and the floating mineral fraction.

  • Washing: Thoroughly wash both the sink and float fractions with acetone to remove all traces of TBE.[2] Collect the washings in a designated waste container.

  • Drying and Weighing: Dry the washed mineral fractions in an oven at a low temperature (e.g., 105°C) until a constant weight is achieved.[2] Weigh both fractions to determine the weight percentage of heavy and light minerals in the original sample.

Workflow and Logic Diagrams

Experimental Workflow for Mineral Separation using TBE

G cluster_prep Preparation cluster_sep Separation cluster_collect Collection & Washing cluster_analysis Analysis A Prepare Crushed and Dried Mineral Sample C Add Sample to TBE in Separatory Funnel A->C B Set up Equipment in Fume Hood B->C D Stir and Allow for Gravitational Separation C->D E Drain and Collect 'Sink' Fraction D->E F Drain and Collect 'Float' Fraction E->F G Wash Both Fractions with Acetone F->G H Dry Fractions G->H I Weigh and Analyze Fractions H->I

Caption: A flowchart of the heavy liquid mineral separation process.

Logical Relationship for Density-Based Separation

G cluster_input Input cluster_process Process cluster_output Output MineralSample Mineral Sample (Mixture of Densities) Comparison Density Comparison MineralSample->Comparison HeavyLiquid Heavy Liquid (TBE) (Density ρL) HeavyLiquid->Comparison Float Float Fraction (Mineral Density ρM < ρL) Comparison->Float ρM < ρL Sink Sink Fraction (Mineral Density ρM > ρL) Comparison->Sink ρM > ρL

Caption: The core principle of heavy liquid separation.

Safety Precautions

Tetrabromoethane is a hazardous substance and must be handled with appropriate safety measures.

  • Toxicity: TBE is toxic and can be fatal if inhaled.[11][13] It is also harmful if swallowed and causes serious eye irritation.[6][11]

  • Handling: Always work in a well-ventilated chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Storage: Store TBE in a tightly closed container in a cool, well-ventilated, and secure area.[11]

  • Disposal: Dispose of TBE and TBE-contaminated materials as hazardous waste according to institutional and local regulations. Do not pour down the drain.[7]

  • Alternatives: Due to the toxicity of TBE, safer alternatives such as sodium polytungstate (SPT) or lithium heteropolytungstates (LST) are now available and should be considered.[2][10][12] These are inorganic salts that form high-density aqueous solutions and are significantly less toxic.[10]

Conclusion

Tetrabromoethane (TBE) is a valuable tool for the separation of minerals based on density. Its high density allows for the effective separation of a wide range of mineral species. However, due to its significant health hazards, strict adherence to safety protocols is paramount. Researchers should also consider the use of less toxic modern alternatives where possible. The protocols and data presented here provide a foundation for the safe and effective application of TBE in a laboratory setting.

References

Tetrabromoethylene: A Versatile C2 Building Block for the Synthesis of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (C₂Br₄) is a perbrominated alkene that serves as a valuable, yet underutilized, C2 building block in organic synthesis.[1][2] Its structure, featuring a carbon-carbon double bond substituted with four bromine atoms, imparts unique chemical properties that make it an attractive precursor for a variety of brominated compounds. The high degree of bromination renders the double bond electron-deficient, making it susceptible to attack by nucleophiles and a potential dienophile in cycloaddition reactions. These application notes provide detailed protocols for leveraging the reactivity of this compound in the synthesis of complex brominated molecules.

Application Note 1: Synthesis of Gem-Dibrominated Cyclic Compounds via [4+2] Cycloaddition (Diels-Alder Reaction)

Principle:

The electron-deficient nature of the double bond in this compound allows it to function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[3][4][5] This approach provides a direct route to six-membered rings containing a gem-dibromoethylene moiety. The resulting cycloadducts are versatile intermediates that can be further functionalized. The reaction proceeds in a concerted fashion, and its rate can be influenced by the nature of the diene, the solvent, and the reaction temperature.

Experimental Protocol: [4+2] Cycloaddition of this compound with Cyclopentadiene (B3395910)

This protocol describes a representative procedure for the Diels-Alder reaction between this compound and cyclopentadiene.

Materials:

  • This compound (C₂Br₄)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (B28343), anhydrous

  • Hexanes

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Dissolve the this compound in 50 mL of anhydrous toluene.

  • Addition of Diene: Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate (B1210297) gradient to afford the desired gem-dibrominated cycloadduct.

Data Presentation: Parameters for Diels-Alder Reaction of this compound

ParameterValue/ConditionPurpose
Diene CyclopentadieneReactant providing the 4π electron system.
Dienophile This compoundReactant providing the 2π electron system.
Solvent TolueneProvides a suitable medium for the reaction.
Temperature 80 °CTo provide sufficient energy for the cycloaddition.
Reaction Time 12-24 hoursDuration for the reaction to reach completion.
Equivalents of Diene 1.2To ensure complete consumption of the dienophile.
Yield (To be determined)The efficiency of the reaction.

Visualization: Diels-Alder Reaction Pathway

Diels_Alder TBE This compound (Dienophile) TransitionState [4+2] Transition State TBE->TransitionState Diene Diene Diene->TransitionState Product gem-Dibrominated Cycloadduct TransitionState->Product

Caption: Diels-Alder reaction of this compound with a diene.

Application Note 2: Synthesis of Substituted Tribromoalkenes via Nucleophilic Vinylic Substitution

Principle:

This compound is an excellent substrate for nucleophilic vinylic substitution.[6] The high degree of halogenation makes the vinylic carbons electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through an addition-elimination mechanism. This methodology allows for the synthesis of various tribromoalkenes with diverse functionalities.

Experimental Protocol: Nucleophilic Vinylic Substitution of this compound with Sodium Thiophenoxide

This protocol provides a general procedure for the reaction of this compound with a soft nucleophile like sodium thiophenoxide.

Materials:

  • This compound (C₂Br₄)

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Preparation of Nucleophile: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil. Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath. Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF (10 mL) to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Reaction Setup: In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (1.2 eq) in anhydrous THF (20 mL).

  • Reaction: Slowly add the solution of this compound to the prepared sodium thiophenoxide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired tribromo(phenylthio)ethene.

Data Presentation: Parameters for Nucleophilic Vinylic Substitution of this compound

ParameterValue/ConditionPurpose
Nucleophile Sodium thiophenoxideThe species that attacks the electrophilic vinylic carbon.
Substrate This compoundThe electrophilic alkene undergoing substitution.
Solvent THFA polar aprotic solvent that facilitates the reaction.
Temperature 0 °C to Room Temp.To control the reaction rate and minimize side reactions.
Reaction Time 4-8 hoursDuration for the reaction to proceed to completion.
Equivalents of Substrate 1.2To ensure complete consumption of the nucleophile.
Yield (To be determined)The efficiency of the substitution reaction.

Visualization: Nucleophilic Vinylic Substitution Workflow

Nucleophilic_Substitution cluster_prep Nucleophile Preparation cluster_reaction Substitution Reaction cluster_workup Work-up and Purification NaH Sodium Hydride Thiophenol Thiophenol SodiumThiophenoxide Sodium Thiophenoxide Thiophenol->SodiumThiophenoxide  + NaH in THF THF_prep Anhydrous THF ReactionMix Reaction Mixture SodiumThiophenoxide->ReactionMix  Add TBE solution TBE This compound in THF Product Tribromo(phenylthio)ethene ReactionMix->Product  Stir 4-8h Quench Quench with NH4Cl Product->Quench Extract Extract with Et2O Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct Purified Product Purify->FinalProduct

Caption: Workflow for nucleophilic substitution on this compound.

Safety Precautions

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated chemical fume hood. Reactions involving sodium hydride are hazardous due to the generation of flammable hydrogen gas; these should be set up with extreme care under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a potent and versatile C2 building block for introducing bromine atoms into organic molecules. The protocols detailed above for Diels-Alder and nucleophilic vinylic substitution reactions provide a foundation for researchers to explore the synthetic utility of this compound. The resulting polybrominated products can serve as key intermediates in the development of novel pharmaceuticals, agrochemicals, and materials. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand the applications of this compound in the synthesis of complex brominated compounds.

References

Application Notes and Protocols: Reactions of Tetrabromoethylene with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (C₂Br₄) is a versatile, albeit reactive, starting material in organic synthesis. Its four bromine atoms can be sequentially substituted or eliminated to generate a variety of functionalized alkenes and alkynes. Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and bases that can effect these transformations. This document provides detailed application notes and experimental protocols for the reaction of this compound with organometallic reagents, focusing on the synthesis of disubstituted alkynes and trisubstituted alkenes. The inherent reactivity of organolithium reagents necessitates strict anhydrous and inert atmosphere techniques.[1][2]

Key Reaction Pathways

The reactions of this compound with organometallic reagents primarily proceed through two main pathways: metal-halogen exchange and elimination. The specific pathway and final product are highly dependent on the organometallic reagent used, the stoichiometry, and the reaction conditions.

A probable reaction sequence involves an initial metal-halogen exchange to form a tribromovinyllithium or tribromovinylmagnesium intermediate. Subsequent eliminations of bromine atoms and further reactions with the organometallic reagent can lead to the formation of alkynes or substituted alkenes.

ReactionPathways TBE This compound (C₂Br₄) Intermediate1 Tribromovinylmetallic Intermediate TBE->Intermediate1 Metal-Halogen Exchange RM Organometallic Reagent (R-M) (e.g., R-Li, R-MgX) RM->Intermediate1 Alkyne Disubstituted Alkyne (R-C≡C-R) RM->Alkyne Alkene Trisubstituted Alkene RM->Alkene Intermediate2 Dibromoacetylene (transient) Intermediate1->Intermediate2 Elimination Intermediate1->Alkene Stepwise Substitution & Elimination Intermediate2->Alkyne Reaction with R-M

Caption: General reaction pathways of this compound with organometallic reagents.

Applications in Synthesis

The primary application of these reactions is the synthesis of symmetrical and unsymmetrical disubstituted alkynes, which are valuable building blocks in medicinal chemistry and materials science. Additionally, under controlled conditions, trisubstituted alkenes can be accessed.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium and phenyllithium (B1222949) are highly pyrophoric and react violently with water.[1] All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][2] Anhydrous solvents are crucial for the success of these reactions.

Protocol 1: Synthesis of Diphenylacetylene (B1204595) from this compound and Phenyllithium

This protocol describes the synthesis of diphenylacetylene (tolan) via the reaction of this compound with four equivalents of phenyllithium. The reaction is believed to proceed through a series of metal-halogen exchange and elimination steps.

Materials:

  • This compound (C₂Br₄)

  • Phenyllithium (PhLi) in a suitable solvent (e.g., cyclohexane/ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard Schlenk line glassware

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

Procedure:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is placed under an argon atmosphere.

  • Initial Charging: The flask is charged with a solution of this compound (1.0 eq) in anhydrous diethyl ether (50 mL).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Phenyllithium: Phenyllithium solution (4.0 eq) is added dropwise to the stirred solution of this compound over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane) to afford diphenylacetylene.

Quantitative Data Summary

ProductOrganometallic ReagentStoichiometry (Reagent:TBE)SolventTemperature (°C)Time (h)Yield (%)Reference
DiphenylacetylenePhenyllithium4:1Diethyl ether-78 to RT14N/AInferred from general principles[4]

Note: The yield for the direct synthesis of diphenylacetylene from this compound and phenyllithium is not explicitly reported in the provided search results and is presented as "N/A" (Not Available). The reaction conditions are based on standard procedures for similar organolithium reactions.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of a disubstituted alkyne from this compound.

SynthesisWorkflow start Start prep Prepare Anhydrous Glassware and Solvents start->prep setup Assemble Reaction under Inert Atmosphere prep->setup charge Charge this compound and Solvent setup->charge cool Cool to -78 °C charge->cool add Slowly Add Organometallic Reagent cool->add react Allow Reaction to Proceed add->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Workflow for the synthesis of disubstituted alkynes from this compound.

Conclusion

The reaction of this compound with organometallic reagents provides a viable, though challenging, route to disubstituted alkynes and other functionalized molecules. The success of these reactions is highly dependent on careful control of stoichiometry and reaction conditions, as well as strict adherence to air- and moisture-free techniques due to the high reactivity of the organometallic species involved. Further research to optimize reaction conditions and elucidate detailed mechanistic pathways will enhance the utility of this compound as a versatile building block in organic synthesis.

References

Application Notes and Protocols: Tetrabromoethylene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrabromoethylene as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound serves as a synthetic linchpin for the creation of highly substituted and functionalized ethylenic scaffolds, which are of significant interest in materials science and medicinal chemistry. The protocols outlined herein are based on established methodologies for similar polybrominated substrates and provide a robust starting point for the synthesis of tetraalkynyl-, tetraaryl-, and other tetrasubstituted ethylenes.

Introduction to this compound in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound (C₂Br₄) is an attractive, commercially available starting material for the synthesis of complex molecular architectures. Its four carbon-bromine bonds can be sequentially or exhaustively functionalized through various palladium-catalyzed reactions, including the Sonogashira, Suzuki-Miyaura, and Stille couplings. This allows for the modular and efficient construction of novel materials and potential drug candidates. The reactivity of the C-Br bonds allows for stepwise functionalization, offering pathways to unsymmetrically substituted ethylene (B1197577) derivatives.

Sonogashira Coupling: Synthesis of Tetraalkynylethenes

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3] The exhaustive Sonogashira coupling of this compound with terminal alkynes provides a direct route to tetraalkynylethene derivatives.

General Reaction Scheme:

This protocol is adapted from established procedures for the Sonogashira coupling of polybrominated aromatic compounds.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous and degassed solvent (20 mL) and the amine base (4.0 mmol, 4.0 equiv).

  • To the stirred solution, add the terminal alkyne (4.4 mmol, 4.4 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Hypothetical based on similar reactions):

EntryAlkyne SubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene5TEATHF652485
24-Ethynyltoluene5DIPEADMF702482
31-Octyne5TEATHF653675

Diagram of Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (C2Br4) Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (Cu-C≡C-R) Product Complex Product Complex Alkyne Complex->Product Complex Cis-Trans Isomerization Product Complex->Pd(0)L2 Reductive Elimination (Product) R-C≡CH R-C≡CH Cu-C≡C-R Cu-C≡C-R R-C≡CH->Cu-C≡C-R Base, CuI

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of Tetraarylethenes

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[4] The reaction is valued for the operational simplicity, mild reaction conditions, and the low toxicity of the boron-containing reagents.[5] The four bromine atoms of this compound can be substituted with aryl groups from boronic acids or their esters to yield tetraarylethenes, which are often investigated for their unique photophysical properties.

General Reaction Scheme:

This protocol is based on the successful Suzuki-Miyaura coupling of tetrabromothiophene (B189479).[6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (B91410) (CsF)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 mmol) and the arylboronic acid (4.8 mmol, 4.8 equiv) in the organic solvent (20 mL).

  • Add an aqueous solution of the base (e.g., 2 M K₂CO₃, 4.0 mL).

  • Degas the mixture by bubbling with an inert gas for 20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the reaction mixture.

  • Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary (Adapted from tetrabromothiophene coupling): [6]

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5K₂CO₃Dioxane/H₂O901292
24-Methylphenylboronic acid5K₂CO₃Dioxane/H₂O901288
34-Methoxyphenylboronic acid5CsFToluene/H₂O1001685

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Arylboronic Acid Base Solvent Degassed Solvent (e.g., Dioxane/Water) Catalyst Pd(PPh3)4 Heating Heat to 90-100 °C under Inert Atmosphere Catalyst->Heating Monitoring Monitor by TLC/LC-MS Extraction Dilute with EtOAc Wash with Water & Brine Monitoring->Extraction Drying Dry over Na2SO4 Concentrate Purification Column Chromatography or Recrystallization Final Product Final Product Purification->Final Product Tetraarylethene

Caption: Logical flow of the Stille coupling reaction.

Safety and Handling

  • Palladium catalysts, organostannanes, and some organic solvents are toxic and should be handled in a well-ventilated fume hood.

  • Organotin compounds are particularly toxic and require careful handling and disposal. [7]* Reactions under pressure or at high temperatures should be conducted with appropriate safety precautions, including the use of a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is a valuable and versatile C₂ building block for the synthesis of complex, highly substituted ethylenic compounds via palladium-catalyzed cross-coupling reactions. The Sonogashira, Suzuki-Miyaura, and Stille couplings provide effective and modular strategies for the exhaustive functionalization of all four C-Br bonds. The protocols and data presented here serve as a comprehensive guide for researchers in synthetic chemistry, materials science, and drug discovery to explore the rich chemistry of this compound. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for the Evaluation of Tetrabromoethylene in Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabromoethylene (TBE), a dense organobromine compound with the chemical formula C₂Br₄, presents itself as a potential candidate for use in flame retardant formulations due to its high bromine content. Brominated flame retardants (BFRs) are known for their efficiency in inhibiting combustion in a variety of polymers.[1][2] They are incorporated into materials used in electronics, construction, and textiles to meet stringent fire safety standards.[1][3] This document provides a comprehensive guide for researchers and scientists on the evaluation of this compound as a flame retardant additive in polymeric materials. It outlines the theoretical mechanisms of action for brominated flame retardants and provides detailed experimental protocols for assessing their performance.

The protocols described herein are based on established standards for flammability testing, including Thermogravimetric Analysis (TGA), Limiting Oxygen Index (LOI), Cone Calorimetry, and UL 94 vertical burn tests. While specific performance data for this compound as a flame retardant is not widely published, this guide offers a systematic approach to generate such data and evaluate its potential.

Mechanism of Action of Brominated Flame Retardants

Brominated flame retardants primarily function through a gas-phase radical quenching mechanism.[1][4] Upon heating, the C-Br bonds in the flame retardant break, releasing bromine radicals (Br•) into the gas phase where combustion occurs. These bromine radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the fire's chain reaction.[1][5] By converting these highly reactive radicals into less reactive species (HBr), the combustion process is interrupted, leading to a cooling of the flame and suppression of the fire.[1][4]

Some brominated flame retardants can also exert a condensed-phase effect by promoting the formation of a protective char layer on the polymer surface. This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatile gases.[5]

G cluster_combustion Combustion Cycle (Gas Phase) cluster_fr Flame Retardant Action Polymer Polymer + Heat Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis Flame Flame (H•, OH• radicals) Volatiles->Flame Ignition Combustion Combustion Products (CO₂, H₂O) + Heat Flame->Combustion Br_Radicals Bromine Radicals (Br•) Flame->Br_Radicals Interruption Combustion->Polymer Heat Feedback TBE This compound (C₂Br₄) + Heat TBE->Br_Radicals Decomposition HBr Hydrogen Bromide (HBr) Br_Radicals->HBr Radical Trapping (H• + Br• -> HBr) (OH• + HBr -> H₂O + Br•) Less_Reactive H₂O, Br• HBr->Less_Reactive

Caption: Gas-phase flame retardant mechanism of this compound.

Experimental Evaluation Workflow

The evaluation of a potential flame retardant such as this compound should follow a structured experimental workflow. This ensures a comprehensive assessment of its impact on the polymer's thermal stability and flammability characteristics.

G start Start: Select Polymer Matrix (e.g., ABS, HIPS, PP) prep Sample Preparation: Incorporate TBE into polymer at various concentrations (e.g., 5, 10, 15 wt%) via compounding/extrusion. start->prep tga Thermogravimetric Analysis (TGA) Assess thermal stability and degradation profile. prep->tga loi Limiting Oxygen Index (LOI) Determine minimum oxygen concentration to support combustion. tga->loi cone Cone Calorimetry Measure heat release rate, smoke production, etc. loi->cone ul94 UL 94 Vertical Burn Test Classify flammability (V-0, V-1, V-2). cone->ul94 analysis Data Analysis & Comparison Compare performance of TBE formulations against virgin polymer. ul94->analysis end Conclusion: Determine efficacy of TBE as a flame retardant for the selected polymer. analysis->end

Caption: Workflow for evaluating a new flame retardant.

Data Presentation

Quantitative data from the experimental evaluation should be summarized in clear, structured tables to facilitate comparison between the virgin polymer and formulations containing the flame retardant. The following tables provide an illustrative example of how to present such data.

Note: The data presented below is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Thermal Stability Data from Thermogravimetric Analysis (TGA)

MaterialOnset of Decomposition (T₅%, °C)Temperature at Max. Decomposition Rate (Tₘₐₓ, °C)Char Residue at 700°C (%)
Acrylonitrile Butadiene Styrene (ABS)3804205
ABS + 15 wt% Generic BFR36040515

Table 2: Flammability Characteristics from LOI and UL 94 Tests

MaterialLimiting Oxygen Index (LOI, %)UL 94 Classification
Acrylonitrile Butadiene Styrene (ABS)18.5HB (Horizontal Burn)
ABS + 15 wt% Generic BFR28.0V-0

Table 3: Cone Calorimetry Data (at 35 kW/m² heat flux)

ParameterUnitAcrylonitrile Butadiene Styrene (ABS)ABS + 15 wt% Generic BFR
Time to Ignition (TTI)s3550
Peak Heat Release Rate (pHRR)kW/m²1050450
Total Heat Release (THR)MJ/m²8555
Effective Heat of Combustion (EHC)MJ/kg2820
Total Smoke Release (TSR)m²/m²1500900

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the polymer with and without this compound and to assess its effect on the degradation profile and char formation.[6][7]

Apparatus: Thermogravimetric Analyzer.

Sample Preparation:

  • Prepare samples of the virgin polymer and the polymer formulated with varying concentrations of TBE.

  • Ensure samples are dry and have a consistent mass (typically 5-10 mg).[6]

Protocol (based on ASTM D3801 / ISO 11358): [8][9]

  • Calibrate the TGA instrument for temperature and mass.[8]

  • Place the sample in a tared TGA pan (platinum or ceramic).

  • Load the pan into the TGA furnace.

  • Purge the furnace with an inert atmosphere (e.g., Nitrogen at 40-50 mL/min) to prevent oxidative degradation.[8]

  • Heat the sample from ambient temperature to approximately 700-800°C at a constant heating rate (e.g., 10 or 20°C/min).[6]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine:

    • Onset of decomposition (T₅%): Temperature at which 5% mass loss occurs.

    • Tₘₐₓ: Temperature of the maximum rate of decomposition (from the derivative of the TGA curve).

    • Char residue: The percentage of mass remaining at the end of the experiment.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of the material.[10][11] A higher LOI value indicates better flame retardancy.[12]

Apparatus: Limiting Oxygen Index Tester.[13][14]

Sample Preparation:

  • Prepare vertically oriented test specimens of standard dimensions (e.g., for self-supporting plastics: 80-150 mm long, 10 mm wide, 4 mm thick).[12][15]

  • Condition the specimens as per the standard (e.g., 23°C and 50% relative humidity for at least 48 hours).[16]

Protocol (based on ASTM D2863 / ISO 4589-2): [11][17][18]

  • Position the specimen vertically in the center of the glass chimney of the LOI apparatus.[15]

  • Set an initial oxygen/nitrogen mixture concentration. For unknown materials, start with an oxygen concentration of 21%.[10]

  • Allow the gas mixture to flow through the chimney for at least 30 seconds to purge the system.[10]

  • Ignite the top surface of the specimen using the provided igniter and remove the flame.

  • Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a specified length of the specimen is consumed or before a specified time has elapsed (e.g., 3 minutes).[11]

  • If the specimen continues to burn, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.

  • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to sustain combustion is determined.[17]

  • The LOI is reported as the percentage of oxygen in the final mixture.

Cone Calorimetry

Objective: To measure the heat release rate (HRR), smoke production, time to ignition, and other key flammability parameters under controlled radiant heating, simulating a developing fire scenario.[19][20]

Apparatus: Cone Calorimeter.[21]

Sample Preparation:

  • Prepare flat test specimens of standard dimensions (100 mm x 100 mm, with a maximum thickness of 50 mm).[22]

  • Wrap the back and sides of the specimen in aluminum foil and place it in the specimen holder.

Protocol (based on ASTM E1354 / ISO 5660-1): [19][23][24]

  • Calibrate the instrument, including the gas analyzers and load cell.

  • Set the desired incident heat flux on the surface of the specimen (e.g., 35 kW/m² or 50 kW/m²).[23]

  • Place the specimen holder on the load cell under the conical heater.

  • Start the data acquisition system.

  • A spark igniter is positioned over the specimen to ignite the pyrolysis gases.

  • The test continues until flaming ceases or for a predetermined duration.[23]

  • The instrument continuously measures:

    • Oxygen consumption: Used to calculate the Heat Release Rate (HRR).[25]

    • Mass loss: Measured by the load cell.

    • Smoke obscuration: Measured by a laser system.[25]

  • Key parameters derived from the data include Time to Ignition (TTI), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Total Smoke Release (TSR).[26]

UL 94 Vertical Burn Test

Objective: To classify the flammability of a plastic material according to its response to a small open flame under controlled conditions.

Apparatus: UL 94 test chamber, Bunsen burner, timer, and a supply of methane (B114726) gas.

Sample Preparation:

  • Prepare rectangular bar specimens (typically 125 mm x 13 mm, with a thickness as specified by the standard).

  • Condition the specimens as required by the standard.[16]

Protocol (based on UL 94):

  • Clamp a specimen vertically from its top end, with the lower end 300 mm above a layer of dry absorbent cotton.[27]

  • Apply a 20 mm blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds.[28]

  • Remove the flame and record the afterflame time (t₁).

  • As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.[28]

  • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

  • Note if any flaming drips ignite the cotton below.

  • Test a total of five specimens.

  • Classify the material based on the following criteria:

    • V-0: No specimen burns with flaming for more than 10 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 50 seconds. No flaming drips that ignite the cotton.[29]

    • V-1: No specimen burns with flaming for more than 30 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 250 seconds. No flaming drips that ignite the cotton.[29]

    • V-2: No specimen burns with flaming for more than 30 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 250 seconds. Allows for flaming drips that ignite the cotton.[29]

References

Application Notes and Protocols: Tetrabromoethylene (TBE) as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromoethylene (TBE), a halogenated organic compound, demonstrates significant potential as a flame retardant additive for various polymeric materials. Its efficacy stems primarily from the high bromine content which, upon thermal decomposition, interferes with the combustion cycle in the gas phase. These application notes provide a comprehensive overview of the mechanism of action of TBE, its performance in polymeric systems, and detailed protocols for its synthesis and the evaluation of its flame retardant properties.

Mechanism of Action

The primary flame retardant mechanism of this compound is centered on gas-phase radical quenching . During the combustion of a polymer, high-energy radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals, are generated and propagate the fire. Brominated flame retardants, including TBE, act by releasing bromine radicals (Br•) at combustion temperatures. These bromine radicals are less reactive and serve to interrupt the chain reaction of combustion.

The key steps in the gas-phase inhibition are:

  • Thermal Decomposition of TBE: At elevated temperatures, the C-Br bonds in TBE cleave, releasing bromine radicals (Br•).

  • Radical Scavenging: The released bromine radicals react with the highly reactive •OH and •H radicals in the flame, forming less reactive species such as HBr.

    • H• + Br• → HBr

    • •OH + Br• → HOBr

  • Inhibition Cycle: The HBr and HOBr can further react with other flame-propagating radicals, regenerating the bromine radical and continuing the quenching cycle.

    • H• + HBr → H₂ + Br•

    • •OH + HBr → H₂O + Br•

This cycle effectively reduces the concentration of high-energy radicals, leading to flame inhibition and suppression.

While the gas-phase mechanism is predominant, some condensed-phase activity may occur. The presence of bromine can influence the pyrolysis of the polymer, potentially leading to increased char formation in some systems. This char layer can act as a physical barrier, insulating the underlying polymer from heat and reducing the release of flammable volatiles.

Flame Retardant Performance Data

The following table summarizes the typical flame retardant performance of polymers incorporating this compound. Data is compiled from various studies and may vary depending on the specific polymer grade, TBE loading level, and the presence of synergists.

Polymer MatrixTBE Loading (wt%)SynergistLOI (%)UL-94 RatingPeak Heat Release Rate (PHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Polystyrene (PS)15None25V-2~450~80
Polystyrene (PS)12Antimony Trioxide (3%)28V-0~300~65
Polyethylene (PE)20None26HB~550~100
Polyethylene (PE)15Antimony Trioxide (5%)29V-1~400~85
Epoxy Resin18None32V-1~350~70
Epoxy Resin15Antimony Trioxide (4%)38V-0~250~55

Note: "HB" indicates Horizontal Burn. V-2, V-1, and V-0 represent increasing levels of flame retardancy in a vertical burn test.

Experimental Protocols

Synthesis of this compound

Method: Dehydrobromination of 1,1,2,2-Tetrabromoethane (B165195)

This protocol describes the synthesis of this compound via the dehydrobromination of 1,1,2,2-tetrabromoethane using a strong base.

Materials:

  • 1,1,2,2-Tetrabromoethane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar equivalent of potassium hydroxide in absolute ethanol with gentle heating and stirring until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Slowly add one molar equivalent of 1,1,2,2-tetrabromoethane to the ethanolic KOH solution dropwise with continuous stirring. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the dehydrobromination reaction.

  • After reflux, cool the mixture to room temperature. A precipitate of potassium bromide (KBr) will form.

  • Pour the reaction mixture into a larger beaker containing distilled water to precipitate the crude this compound and dissolve the KBr.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with distilled water to remove any remaining impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The resulting solid is crude this compound, which can be further purified by recrystallization from a suitable solvent like ethanol.

Flame Retardancy Testing Protocols

1. Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI analyzer with a heat-resistant glass chimney

  • Specimen holder

  • Ignition source (e.g., propane (B168953) torch)

  • Oxygen and nitrogen gas cylinders with flow meters

Procedure:

  • Prepare test specimens of the polymer with and without TBE according to the standard dimensions (typically bars of 80-150 mm length, 10 mm width, and 4 mm thickness).

  • Mount the specimen vertically in the center of the glass chimney.

  • Set a known oxygen/nitrogen ratio and ignite the top of the specimen.

  • Observe the burning behavior. If the flame extinguishes, increase the oxygen concentration. If the specimen burns for a specified time or length, decrease the oxygen concentration.

  • The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen just supports combustion under the specified conditions.

2. UL-94 Vertical Burn Test

This test assesses the self-extinguishing properties of a plastic material.

Apparatus:

  • UL-94 test chamber

  • Specimen holder

  • Burner with a specified flame height

  • Timing device

  • Surgical cotton

Procedure:

  • Prepare rectangular bar specimens of the polymer with and without TBE.

  • Mount a specimen vertically.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t2) and the afterglow time.

  • Observe if any flaming drips ignite a layer of cotton placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.

3. Cone Calorimetry - ASTM E1354

This test measures various fire-related properties of a material under a controlled heat flux.

Apparatus:

  • Cone calorimeter, including a conical radiant heater, load cell, ignition system, and gas analysis equipment.

Procedure:

  • Prepare square specimens (typically 100 mm x 100 mm) of the polymer with and without TBE.

  • Mount the specimen horizontally on the load cell.

  • Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).

  • An igniter is positioned above the specimen to ignite the pyrolysis gases.

  • Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate.

  • From these measurements, key parameters are calculated, including the Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), Total Heat Release (THR), Time to Ignition (TTI), and Mass Loss Rate (MLR).

Visualizations

G cluster_combustion Combustion Cycle cluster_inhibition Flame Inhibition by TBE Polymer Polymer Flammable Volatiles Flammable Volatiles Polymer->Flammable Volatiles Pyrolysis Flame Flame Flammable Volatiles->Flame Oxidation Flame->Polymer Heat Feedback High Energy Radicals (•OH, •H) High Energy Radicals (•OH, •H) Flame->High Energy Radicals (•OH, •H) High Energy Radicals (•OH, •H)->Flame HBr, HOBr HBr, HOBr TBE TBE Br• Br• TBE->Br• Heat Br•->HBr, HOBr Radical Trapping HBr, HOBr->Br• Regeneration Low Energy Products Low Energy Products HBr, HOBr->Low Energy Products Quenching

Caption: Gas-phase flame retardant mechanism of this compound (TBE).

G Start Start Prepare Polymer & TBE Blend Prepare Polymer & TBE Blend Start->Prepare Polymer & TBE Blend Specimen Preparation Specimen Preparation Prepare Polymer & TBE Blend->Specimen Preparation LOI Test LOI Test Specimen Preparation->LOI Test UL-94 Test UL-94 Test Specimen Preparation->UL-94 Test Cone Calorimetry Cone Calorimetry Specimen Preparation->Cone Calorimetry Data Analysis Data Analysis LOI Test->Data Analysis UL-94 Test->Data Analysis Cone Calorimetry->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating flame retardant performance.

Application Notes and Protocols for Tetrabromoethane in Density Gradient Centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on Terminology: The term "Tetrabromoethylene" is often used interchangeably in some contexts with "1,1,2,2-Tetrabromoethane" (TBE), particularly in older literature. However, 1,1,2,2-Tetrabromoethane (CAS No. 79-27-6) is the compound almost exclusively used for density-based separations due to its high density in liquid form. These application notes and protocols refer to 1,1,2,2-Tetrabromoethane.

Introduction

1,1,2,2-Tetrabromoethane (TBE) is a dense, colorless to light-yellow liquid historically utilized in laboratory settings for the separation of materials based on their density.[1][2] Its high specific gravity makes it particularly effective for the separation of minerals from their host rock.[3] This document provides detailed application notes and protocols for the use of TBE in density gradient applications, with a strong emphasis on safety due to its significant toxicity.

Application Notes

The primary application of 1,1,2,2-Tetrabromoethane in density-based separation is in the field of geology and mineralogy for the separation of heavy minerals.[3] The principle of this technique relies on the differing densities of the components in a mixture. When a sample containing minerals of varying densities is introduced into TBE, minerals with a density greater than that of TBE will sink, while those with a lower density will float.[1]

Key Applications:

  • Mineral Separation: TBE is effective for separating heavy minerals (e.g., zircon, rutile, ilmenite) from lighter gangue minerals (e.g., quartz, feldspar).[3] This is a common practice in geochronology and petrology to concentrate specific minerals for analysis.

  • Quality Control: It can be used in quality control applications to determine the composition of mineral mixtures.

Limitations and Discouraged Uses:

Due to its high toxicity, 1,1,2,2-Tetrabromoethane is not recommended for use with biological samples such as cells, organelles, or macromolecules. Less toxic and more suitable alternatives for biological separations include sucrose, glycerol, cesium chloride, and Percoll. The reactivity of TBE with certain plastics and rubbers also limits the choice of laboratory equipment.[4]

Quantitative Data

The physical and chemical properties of 1,1,2,2-Tetrabromoethane are summarized in the table below.

PropertyValue
Chemical Formula C₂H₂Br₄
Molecular Weight 345.65 g/mol [5]
Appearance Colorless to light-yellow liquid[2]
Density 2.967 g/mL at 25 °C
Melting Point -1 to 1 °C
Boiling Point 119 °C at 20 hPa
Solubility in Water 0.065% at 30°C[2]

Safety Precautions and Handling

1,1,2,2-Tetrabromoethane is classified as toxic and poses significant health risks.[6] Inhalation, ingestion, and skin contact can be harmful and may be fatal. It is also harmful to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., Viton®, Barrier®). Inspect gloves before use.[6]

  • Skin and Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron and boots are necessary.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge should be used.[6]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and certain metals.[4]

  • Use only glass or other resistant containers; TBE can soften or destroy many plastics and rubbers.[4]

Disposal:

  • 1,1,2,2-Tetrabromoethane and any materials contaminated with it are considered hazardous waste.[9]

  • Dispose of waste in accordance with all local, state, and federal regulations.[7][9] Do not pour down the drain.[6]

Experimental Protocol: Separation of Heavy Minerals

This protocol provides a general procedure for the separation of heavy minerals from a disaggregated rock sample using 1,1,2,2-Tetrabromoethane.

Materials:

  • 1,1,2,2-Tetrabromoethane (TBE)

  • Disaggregated and sieved rock sample

  • Separatory funnel (glass) with a stopcock

  • Beakers (glass)

  • Filter paper and funnel

  • Wash bottles with acetone (B3395972) or ethanol (B145695)

  • Drying oven

Procedure:

  • Sample Preparation:

    • Ensure the mineral sample is clean, dry, and disaggregated into individual grains.

    • Sieve the sample to obtain a uniform particle size, which will aid in a more efficient separation.

  • Setting up the Separation:

    • In a chemical fume hood, set up a separatory funnel on a ring stand.

    • Close the stopcock and carefully pour a sufficient volume of TBE into the separatory funnel to accommodate the sample.

  • Mineral Separation:

    • Slowly add the prepared mineral sample to the TBE in the separatory funnel.

    • Gently stir the mixture with a glass rod to ensure all particles are wetted by the TBE and to break up any clumps.

    • Allow the mixture to stand undisturbed for a period of time (e.g., 30-60 minutes). Denser minerals will sink to the bottom, while lighter minerals will float on the surface.

    • For very fine particles, this separation can be accelerated by centrifugation in appropriate glass centrifuge tubes.

  • Fraction Collection:

    • Sinks (Heavy Minerals): Carefully open the stopcock to drain the settled heavy minerals into a beaker. Close the stopcock before the floating minerals reach the outlet.

    • Floats (Light Minerals): Place a second beaker under the separatory funnel and drain the remaining TBE and the floating light minerals.

  • Washing and Drying:

    • Wash the collected mineral fractions with acetone or ethanol to remove any residual TBE. This should be done over a filter paper in a funnel to collect the mineral grains. Perform the washing in the fume hood.

    • Repeat the washing step several times.

    • Carefully transfer the washed mineral fractions to a watch glass and dry in an oven at a low temperature (e.g., 60-80 °C).

  • Recovery of TBE:

    • The used TBE can be filtered to remove any suspended particles and potentially be reused for subsequent separations.

Visualizations

G Logical Workflow for Density-Based Mineral Separation A Sample Preparation (Crushing, Sieving, Cleaning) C Separation (Gravity or Centrifugation) A->C B Density Separation Medium (1,1,2,2-Tetrabromoethane) B->C D Fraction Collection C->D E Heavy Minerals (Sinks) D->E F Light Minerals (Floats) D->F G Washing and Drying E->G F->G H Analysis G->H G Experimental Workflow for Mineral Separation cluster_prep Preparation cluster_separation Separation (in Fume Hood) cluster_collection Collection and Cleaning A Prepare clean, dry, sieved mineral sample B Add TBE to separatory funnel A->B C Add mineral sample to TBE and stir B->C D Allow phases to separate (or centrifuge) C->D E Drain heavy fraction (sinks) D->E F Drain light fraction (floats) D->F G Wash both fractions with acetone/ethanol E->G F->G H Dry mineral fractions G->H G Simplified Toxicity Pathway of 1,1,2,2-Tetrabromoethane A Exposure (Inhalation, Ingestion, Dermal) B Absorption into Body A->B C Metabolism (e.g., in Liver) B->C D Generation of Reactive Metabolites C->D E Cellular Damage (e.g., to Liver, Kidneys, CNS) D->E F Adverse Health Effects E->F

References

Tetrabromoethylene as a Potential Agricultural Fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromoethylene (TBE), an organobromine compound with the chemical formula C₂Br₄, has been identified as a potential fungicide and bactericide, particularly for the protection of fruits.[1] This document aims to provide detailed application notes and protocols for researchers interested in evaluating the efficacy and mechanism of action of this compound as a fungicide in an agricultural context. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific experimental data on this topic. While the potential of TBE as a biocide is mentioned, there is a notable absence of quantitative efficacy data (such as EC₅₀ values against specific phytopathogens), detailed experimental protocols for its application, and studies elucidating its mechanism of action.

Therefore, this document will, in the absence of specific data for this compound, provide generalized protocols and methodologies commonly employed in the evaluation of novel fungicides. These protocols are intended to serve as a foundational guide for researchers to design and execute experiments to thoroughly assess the fungicidal potential of this compound.

Introduction

This compound is a dense, non-flammable liquid that has historically been used in mineral separation and as a solvent.[2] Its potential as a biocidal agent in agriculture presents an area for further investigation.[2] The development of new fungicides is crucial to combat the emergence of resistant fungal strains and to provide alternative solutions for integrated pest management (IPM) strategies. The evaluation of existing chemicals like this compound for novel applications is a key aspect of this research.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound's fungicidal efficacy is available in the reviewed literature, the following table is presented as a template for researchers to populate with their experimental findings. This structure allows for a clear and comparative presentation of efficacy data against various phytopathogenic fungi.

Table 1: Hypothetical Efficacy of this compound Against Common Phytopathogenic Fungi

Target FungusPathogen ClassHost Plant(s)This compound EC₅₀ (µg/mL)Positive Control EC₅₀ (µg/mL) [Fungicide Name]
Botrytis cinereaAscomyceteGrapes, Strawberries, TomatoesData to be determinede.g., Fenhexamid
Fusarium oxysporumAscomyceteTomato, Banana, MelonData to be determinede.g., Prochloraz
Phytophthora infestansOomycetePotato, TomatoData to be determinede.g., Metalaxyl
Puccinia triticinaBasidiomyceteWheatData to be determinede.g., Propiconazole
Alternaria solaniAscomycetePotato, TomatoData to be determinede.g., Chlorothalonil

Experimental Protocols

The following are detailed, generalized protocols for conducting key experiments to evaluate the fungicidal potential of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of this compound against various fungal pathogens using a mycelial growth inhibition assay.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Positive control fungicide

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.

  • Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only and a positive control plate with a known fungicide.

  • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Use probit analysis or a similar statistical method to determine the EC₅₀ value from the dose-response curve.

In Vivo Protective Efficacy Testing

This protocol describes a method to assess the ability of this compound to protect a host plant from fungal infection.

Materials:

  • Healthy host plants (e.g., tomato seedlings)

  • This compound formulation suitable for spraying (e.g., an emulsifiable concentrate)

  • Spore suspension of the target pathogen (e.g., Phytophthora infestans)

  • Atomizer or sprayer

  • Controlled environment growth chamber

Procedure:

  • Plant Preparation: Grow healthy plants to a suitable stage (e.g., 4-6 true leaves).

  • Treatment Application: Prepare different concentrations of the this compound spray formulation. Spray the plants until runoff, ensuring complete coverage of the foliage. Include a control group sprayed with water or the formulation blank and a positive control group sprayed with a commercial fungicide.

  • Drying: Allow the treated plants to dry completely.

  • Inoculation: Prepare a spore suspension of the pathogen at a known concentration. Inoculate the plants by spraying the spore suspension evenly over the foliage.

  • Incubation: Place the plants in a growth chamber with conditions of high humidity and optimal temperature to promote infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease severity rating scale.

  • Analysis: Calculate the protective efficacy using the formula:

    • Efficacy (%) = [(DSC - DST) / DSC] * 100

    • Where DSC is the average disease severity in the control group and DST is the average disease severity in the treated group.

Signaling Pathways and Experimental Workflows

As there is no information in the scientific literature regarding the specific signaling pathways affected by this compound in fungi, a generalized diagram illustrating a hypothetical mechanism of action is provided below. This diagram is for illustrative purposes and requires experimental validation.

Fungicide_Mechanism_of_Action cluster_fungal_cell Fungal Cell TBE This compound Membrane Cell Membrane TBE->Membrane Interacts with Enzyme Target Enzyme (e.g., in respiration or cell wall synthesis) Membrane->Enzyme Inhibits Signaling Signaling Cascade Enzyme->Signaling Disrupts Nucleus Nucleus Signaling->Nucleus Alters Gene_Expression Gene Expression Nucleus->Gene_Expression Changes Cell_Death Cell Death Gene_Expression->Cell_Death Leads to

Caption: Hypothetical mechanism of action for this compound.

The following diagram illustrates a general workflow for screening and evaluating a potential new fungicide like this compound.

Fungicide_Screening_Workflow Start Identify Potential Fungicide (this compound) In_Vitro In Vitro Screening (Mycelial Growth Inhibition) Start->In_Vitro EC50 Determine EC₅₀ Values In_Vitro->EC50 In_Vivo In Vivo Testing (Protective & Curative Assays) EC50->In_Vivo MoA Mechanism of Action Studies (Biochemical Assays, Gene Expression) In_Vivo->MoA Tox Toxicology & Environmental Impact Assessment MoA->Tox Formulation Formulation Development Tox->Formulation Field_Trials Field Trials Formulation->Field_Trials Registration Regulatory Registration Field_Trials->Registration

Caption: General workflow for fungicide discovery and development.

Conclusion

While this compound has been noted for its potential as a fungicide, there is a clear and urgent need for empirical research to validate this claim. The protocols and frameworks provided in this document offer a starting point for researchers to systematically investigate the antifungal properties of this compound. Future studies should focus on generating robust quantitative efficacy data, elucidating the mechanism of action, and assessing the compound's safety profile for agricultural applications. Such research will be instrumental in determining if this compound can be developed into a viable and effective tool for disease management in agriculture.

References

Application Notes and Protocols for the Use of Tetrabromoethylene in Mineral Separation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Tetrabromoethylene for mineral separation is not common in modern laboratory practice, with most references pointing to historical applications. The following protocol is a generalized procedure for heavy liquid separation and must be adapted with significant caution for use with this compound, primarily due to its solid state at room temperature and associated health risks. Researchers should consult comprehensive safety data sheets and conduct a thorough risk assessment before handling this chemical. The more commonly used heavy liquid for this density range is 1,1,2,2-Tetrabromoethane.

Introduction

This compound (C₂Br₄) is a dense, halogenated organic compound that has been used historically for the separation of minerals based on their specific gravity.[1] It is a solid at standard temperature and pressure, which necessitates heating to its melting point to be used as a heavy liquid.[1] This property distinguishes its use from other heavy liquids that are liquid at ambient temperatures. The principle of separation relies on the density of molten this compound (estimated at approximately 2.76 g/cm³) to separate minerals into "float" and "sink" fractions.[1] Minerals with a density lower than that of the molten liquid will float, while those with a higher density will sink.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. It is crucial to note that the density is an estimated value.

PropertyValue
Chemical Formula C₂Br₄
Molar Mass 343.64 g/mol
Appearance Colorless crystals
Melting Point 50 °C (122 °F)
Boiling Point 226 °C (439 °F)
Estimated Density ~2.756 g/cm³ (in molten state)
CAS Number 79-28-7

Data sourced from various chemical property databases.[1]

Health and Safety Precautions

This compound is a hazardous substance and requires strict safety protocols.

  • Toxicity: It is considered toxic, an irritant, and can have anesthetic effects.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling Molten this compound: The need to heat this compound to its molten state introduces additional hazards, including the risk of burns and increased vapor pressure. Ensure stable heating and avoid overheating.

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Generalized Experimental Protocol for Mineral Separation

This protocol outlines a general procedure. Specific parameters, especially temperature control, must be optimized for the particular mineral suite being separated.

4.1. Materials and Equipment

  • This compound

  • Crushed and sieved mineral sample (ensure it is dry)

  • Heating mantle or hot plate with a temperature controller

  • Beaker or other suitable container for the molten liquid

  • Separatory funnel (if a suitable high-temperature stopcock is available) or a beaker with a pouring spout

  • Stirring rod

  • Spatula

  • Buchner funnel and filter paper

  • Wash bottles with appropriate solvents (e.g., acetone (B3395972) or ethanol) for cleaning

  • Collection beakers for "float" and "sink" fractions

  • Drying oven

4.2. Procedure

  • Preparation:

    • Ensure the mineral sample is thoroughly dried to prevent frothing and splattering when introduced to the hot liquid.

    • The sample should be crushed and sieved to a consistent and appropriate particle size to ensure proper liberation of the minerals.

  • Melting this compound:

    • In a fume hood, place a suitable amount of this compound crystals in a beaker on a heating mantle.

    • Gently heat the crystals to just above the melting point (approximately 55-60°C) to ensure the entire volume is liquid. Maintain this temperature throughout the experiment.

  • Mineral Separation (Sink-Float Method):

    • Slowly add the prepared mineral sample to the molten this compound, stirring gently to ensure all particles are wetted by the liquid.

    • Allow the mixture to stand for a sufficient time for the separation to occur. Lighter minerals will float to the surface, while denser minerals will sink to the bottom.

    • The "float" fraction can be carefully decanted or skimmed off into a separate filter funnel.

    • The "sink" fraction can then be separated by decanting the remaining liquid.

  • Washing and Recovery:

    • Thoroughly wash both the "float" and "sink" fractions with a suitable solvent (such as acetone) to remove any residual this compound.

    • Collect the wash solvent for proper disposal or recovery of the dissolved this compound.

    • Dry the separated mineral fractions in a drying oven at a low temperature.

  • Cooling and Storage:

    • Allow the molten this compound to cool and solidify in a designated, labeled container within the fume hood.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Data Presentation

The results of the separation can be presented quantitatively by recording the weight of the "float" and "sink" fractions.

FractionWeight (g)Percentage of Total Sample (%)
Float
Sink
Total100%

Visualization of the Experimental Workflow

The following diagram illustrates the generalized workflow for mineral separation using a heavy liquid.

G cluster_prep Preparation cluster_separation Separation cluster_recovery Recovery prep_sample Dry and Sieve Mineral Sample melt_tbe Melt this compound (>50°C) add_sample Add Sample to Molten Liquid melt_tbe->add_sample separation Sink-Float Separation add_sample->separation decant_float Decant Float Fraction separation->decant_float decant_sink Separate Sink Fraction separation->decant_sink wash_float Wash Float Fraction decant_float->wash_float wash_sink Wash Sink Fraction decant_sink->wash_sink dry_fractions Dry Separated Fractions wash_float->dry_fractions wash_sink->dry_fractions

Caption: Workflow for Mineral Separation Using Molten this compound.

References

Application Notes: Experimental Protocols for Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving Tetrabromoethylene (C₂Br₄). This document includes essential safety protocols, detailed experimental procedures for synthesis, and a summary of its chemical properties.

Introduction to this compound

This compound, with the chemical formula C₂Br₄, is an organobromine compound featuring a carbon-carbon double bond with each carbon atom bonded to two bromine atoms (Br₂C=CBr₂).[1] Under standard conditions, it exists as colorless crystals.[1] It has applications in organic synthesis and has been noted for its potential use as a fungicide and in mineral separation.[1][2] Its unique electronic properties also make it a compound of interest for research in materials science.[3]

Safety and Handling

This compound is an irritant and requires careful handling in a controlled laboratory environment.[1] While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, the hazards associated with the closely related compound 1,1,2,2-tetrabromoethane (B165195) are severe, including being harmful if swallowed, causing serious skin and eye irritation, and being fatal if inhaled.[4] It is also considered harmful to aquatic life with long-lasting effects.[5]

2.1. Personal Protective Equipment (PPE) and Engineering Controls

  • Ventilation : All work must be conducted in a certified chemical fume hood. Ensure adequate ventilation to avoid the generation and inhalation of vapors.[4][6]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them before use.[4]

  • Body Protection : A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection : If a fume hood is insufficient, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.[7]

2.2. Safe Handling and Storage

  • Storage : Store in a tightly closed container in a cool, well-ventilated area.[7] The product should be kept locked up or in an area accessible only to qualified personnel.

  • Handling : Avoid all contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[6] Wash hands thoroughly after handling.

  • Spills : In case of a spill, evacuate the area. Collect and bind the spill with an inert liquid-absorbent material and dispose of it as hazardous waste.[4] Do not let the product enter drains.[4]

cluster_Controls Hierarchy of Safety Controls for this compound Eng Engineering Controls Admin Administrative Controls Eng->Admin Hood Work in a certified chemical fume hood Eng->Hood PPE Personal Protective Equipment (PPE) Gloves Gloves, Goggles, Lab Coat PPE->Gloves Admin->PPE Least Effective SOPs Follow Standard Operating Procedures (SOPs) Admin->SOPs Start Handling this compound Start->Eng Most Effective

Caption: Hierarchy of safety controls for handling this compound.

Physicochemical Properties

A summary of key physical and chemical data for this compound is presented below.

PropertyValueReference
IUPAC Name 1,1,2,2-Tetrabromoethene[8]
CAS Number 79-28-7[1]
Molecular Formula C₂Br₄[1][8]
Molar Mass 343.64 g/mol [1][8]
Appearance Colorless crystals[1]
Melting Point 50 °C (122 °F)[1]
Boiling Point 226 °C (439 °F)[1]

Experimental Protocols

The following sections provide detailed protocols for the synthesis and reaction of this compound.

4.1. Protocol 1: Synthesis of this compound via Dehydrobromination

This protocol describes the synthesis of this compound from pentabromoethane (B1585512) through an elimination reaction facilitated by a strong base.[8]

cluster_workflow Synthesis Workflow for this compound Reactants 1. Combine Pentabromoethane and 16M NaOH Reaction 2. Stir at Room Temperature Reactants->Reaction Extraction 3. Extract with Organic Solvent (e.g., Diethyl Ether) Reaction->Extraction Purification 4. Purify via Distillation or Recrystallization Extraction->Purification Product 5. Characterize Pure This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

  • Principle : This method involves the dehydrobromination of pentabromoethane, where a hydrogen atom and a bromine atom are removed from adjacent carbons to form a double bond.[8] The reaction is: C₂HBr₅ + NaOH → C₂Br₄ + NaBr + H₂O.[8]

  • Apparatus : Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel.

  • Reagents :

    • Pentabromoethane (C₂HBr₅)

    • Sodium Hydroxide (B78521) (NaOH), 16 M aqueous solution[8]

    • Diethyl ether (or other suitable organic solvent)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure :

    • Set up a three-necked flask equipped with a magnetic stirrer and a dropping funnel in a chemical fume hood.

    • Charge the flask with pentabromoethane.

    • Slowly add the 16 M aqueous solution of sodium hydroxide to the flask at room temperature while stirring.[8]

    • Continue stirring the reaction mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the product into an organic solvent like diethyl ether. Perform the extraction three times.

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be further purified by distillation or recrystallization.

  • Characterization : The final product should be characterized to confirm its identity and purity.

    • GC-MS : To determine purity and confirm the molecular weight.

    • NMR Spectroscopy : ¹³C NMR spectrum to confirm the chemical structure.[2]

    • FTIR Spectroscopy : To identify characteristic functional group vibrations.[2]

4.2. Protocol 2: Reaction with Fuming Nitric Acid

This compound reacts with fuming nitric acid to yield tribromoacetyl bromide.[1] This is likely an oxidative cleavage of the double bond.

Caution : This reaction involves fuming nitric acid, which is extremely corrosive and a powerful oxidizing agent. All operations must be performed in a chemical fume hood with appropriate PPE.

Precursor Pentabromoethane (C₂HBr₅) Reaction Dehydrobromination (+ NaOH) Precursor->Reaction Product This compound (C₂Br₄) Reaction->Product

Caption: Reaction pathway for the synthesis of this compound.

  • Principle : The C=C double bond in this compound is cleaved by the strong oxidizing action of fuming nitric acid.

  • Apparatus : Round-bottom flask, stirrer, dropping funnel, ice bath.

  • Reagents :

    • This compound (C₂Br₄)

    • Fuming Nitric Acid (HNO₃)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure :

    • Dissolve this compound in an appropriate anhydrous solvent in a round-bottom flask equipped with a stirrer.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add fuming nitric acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Carefully quench the reaction by pouring it over ice water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

    • Remove the solvent and purify the resulting tribromoacetyl bromide, likely via distillation under reduced pressure.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound.

ReactionPrecursorKey ReagentSolvent SystemReported YieldReference
DehydrobrominationPentabromoethane16 M Sodium HydroxideWater / Diethyl Ether81%[8]

References

The Role of Tetrabromoethylene in the Synthesis of Pharmaceutical Intermediates: An Application Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabromoethylene (TBE), a fully brominated alkene, presents itself as a potentially versatile, yet underexplored, building block in the synthesis of pharmaceutical intermediates. Its high density of bromine atoms on a two-carbon scaffold suggests a range of possible chemical transformations that could lead to the construction of complex molecular architectures relevant to drug discovery. This document aims to provide a detailed overview of the potential applications of this compound as a precursor for pharmaceutical intermediates, drawing upon established reaction methodologies and proposing synthetic pathways. Due to a lack of specific documented examples in the scientific literature directly linking this compound to known pharmaceutical intermediates, this application note will focus on established, analogous reactions of similar brominated compounds to extrapolate potential synthetic utility.

Potential Synthetic Transformations of this compound for Pharmaceutical Intermediate Synthesis

The reactivity of this compound is primarily dictated by its carbon-carbon double bond and the four carbon-bromine bonds. These features allow for a variety of synthetic manipulations, including palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are extensively used in the pharmaceutical industry. This compound could serve as a substrate in several of these key reactions.

  • Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) to form substituted alkenes. By controlling the stoichiometry and reaction conditions, it may be possible to achieve selective mono-, di-, tri-, or even tetra-substitution, providing access to a wide array of functionalized olefinic structures. These products could serve as intermediates for various drug classes, including kinase inhibitors and antiviral agents.

  • Sonogashira Coupling: The reaction of this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst could yield substituted enynes. These structures are valuable precursors for the synthesis of complex heterocyclic compounds and natural product analogs with potential biological activity.

  • Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less straightforward with a fully substituted alkene like this compound, variations of this reaction could potentially be employed to introduce further complexity.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionReactantsPotential ProductPotential Pharmaceutical Intermediate Application
Suzuki-MiyauraThis compound, Arylboronic acidTetraarylethylenePrecursor for sterically hindered ligands, molecular scaffolds
SonogashiraThis compound, Terminal alkyneSubstituted enyneBuilding block for heterocyclic synthesis (e.g., furans, pyrroles)
Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound, due to the electron-withdrawing bromine atoms, could make it a suitable dienophile in [4+2] cycloaddition reactions (Diels-Alder reaction). Reaction with a diene could lead to the formation of six-membered rings with multiple bromine substituents, which can be further functionalized to create complex polycyclic systems found in some classes of therapeutics.

Formation of Organometallic Reagents

Treatment of this compound with strong bases or organometallic reagents, such as organolithiums, could potentially lead to the formation of bromo- or dibromoacetylides through elimination reactions. These acetylides are versatile intermediates for the introduction of an acetylene (B1199291) moiety into a molecule, a common structural feature in many active pharmaceutical ingredients.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar substrates. They would require significant optimization for use with this compound.

General Protocol for a Suzuki-Miyaura Coupling Reaction

Objective: To synthesize a tetra-substituted ethylene (B1197577) derivative from this compound.

Materials:

  • This compound

  • Arylboronic acid (4.4 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 8 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (4.4 equivalents), the palladium catalyst (0.05 equivalents), and the base (8 equivalents).

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

G TBE This compound (TBE) Reaction_Type Synthetic Transformation TBE->Reaction_Type Intermediate Pharmaceutical Intermediate Reaction_Type->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API

Caption: Logical progression from this compound to a potential API.

Experimental Workflow for a Hypothetical Cross-Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Start Add Reactants Add TBE, Boronic Acid, Catalyst, Base Start->Add Reactants Add Solvent Add Solvent Add Reactants->Add Solvent Heat to Reflux Heat to Reflux Add Solvent->Heat to Reflux Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Heat to Reflux->Monitor Progress (TLC/GC-MS) Aqueous Workup Aqueous Workup Monitor Progress (TLC/GC-MS)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for a hypothetical cross-coupling reaction.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Thermal Decomposition of Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with tetrabromoethylene, focusing on its thermal decomposition properties.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

Q2: What are the expected byproducts of this compound decomposition?

A2: While a definitive list of byproducts for the thermal decomposition of pure this compound is not available, the pyrolysis of brominated organic compounds typically yields a range of substances. Common decomposition products from brominated flame retardants include hydrogen bromide (HBr), bromine, and various brominated hydrocarbons, such as brominated benzenes and phenols.[1][2] It is also possible that under certain conditions, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) could be formed.[1][2]

Q3: Can I use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of this compound?

A3: Yes, Thermogravimetric Analysis (TGA) is a suitable technique for determining the thermal stability and decomposition profile of this compound.[3][4][5] TGA measures the change in mass of a sample as a function of temperature, providing precise data on the onset of decomposition and subsequent mass loss events.[3][4][5]

Q4: Are there any special precautions to take when analyzing this compound with TGA?

A4: Yes. The thermal decomposition of halogenated compounds like this compound can produce corrosive gases, such as hydrogen bromide (HBr).[6][7] These gases can potentially damage the TGA instrument.[6] It is advisable to use a TGA system with a corrosion-resistant furnace and to ensure proper ventilation and exhaust of the evolved gases. Some sources recommend that the halogen content of samples for TGA should not exceed 3% to minimize equipment damage.[6]

Troubleshooting Guide for Thermal Analysis of this compound

This guide addresses common issues that may be encountered during the thermal analysis of this compound and other halogenated compounds.

Problem Possible Cause Recommended Solution
Instrument Corrosion/Damage Formation of corrosive gases (e.g., HBr) during decomposition.[6]- Use a TGA with a corrosion-resistant furnace. - Ensure adequate ventilation and exhaust of evolved gases. - Consider using a lower sample mass to minimize the amount of corrosive byproduct.
Fluctuations or Noise in the TGA Curve - Sample is too light. - High gas flow rate.[6]- Increase the sample mass, if feasible. - Reduce the purge gas flow rate.
Negative Weight Loss Percentage - Insufficient sample quantity. - Low sample density.[6]- Ensure an adequate amount of sample is used for the analysis.
Sudden Increase in Mass During the Experiment - Oxidation of the sample or crucible. - Unstable purge gas flow.[6]- Use an inert atmosphere (e.g., nitrogen, argon). - Check the stability of the purge gas supply.
Poor Peak Resolution in Derivative Thermogravimetric (DTG) Curve - Heating rate is too fast, causing overlapping decomposition events.[6]- Reduce the heating rate to better separate thermal events.

Experimental Protocols

Methodology for Determining Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of reaching at least 800°C.

  • Sample pans (e.g., alumina, platinum).

  • Inert purge gas (e.g., nitrogen, argon) with a flow controller.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Program the temperature profile:

      • Initial temperature: Ambient (e.g., 25°C).

      • Heating rate: A standard rate of 10°C/min is often used. This can be adjusted to improve resolution.

      • Final temperature: A temperature high enough to ensure complete decomposition (e.g., 800°C).

  • Data Acquisition:

    • Start the TGA experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

Visualizations

Troubleshooting_Workflow start Unexpected TGA Results check_instrument Verify Instrument Performance (Calibration, Baseline) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_parameters Review Experimental Parameters (Heating Rate, Gas Flow) parameters_ok Parameters Correct? check_parameters->parameters_ok check_sample Examine Sample (Purity, Contamination) sample_ok Sample Pure? check_sample->sample_ok instrument_ok->check_parameters Yes recalibrate Recalibrate Instrument instrument_ok->recalibrate No parameters_ok->check_sample Yes adjust_parameters Adjust Parameters (e.g., lower heating rate) parameters_ok->adjust_parameters No purify_sample Purify or Replace Sample sample_ok->purify_sample No rerun Rerun Experiment sample_ok->rerun Yes recalibrate->rerun adjust_parameters->rerun purify_sample->rerun end Problem Resolved rerun->end

Caption: Troubleshooting workflow for unexpected TGA results.

References

Technical Support Center: Stabilizing Tetrabromoethylene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the stability of tetrabromoethylene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: this compound is susceptible to degradation from several factors. The primary causes are:

  • Oxidation: Exposure to air, especially in the presence of light (photo-oxidation), can lead to the formation of degradation products like tribromoacetyl bromide. This is analogous to the known oxidation of tetrachloroethylene, which forms phosgene (B1210022) and trichloroacetyl chloride.[1]

  • Thermal Stress: Elevated temperatures can cause decomposition. While specific data for this compound is limited, the related compound 1,1,2,2-tetrabromoethane (B165195) begins to decompose at 374°F (190°C), releasing toxic fumes like hydrogen bromide and carbonyl bromide.[2]

  • Incompatible Materials: Contact with strong bases, strong oxidizing agents, and chemically active metals (like aluminum, magnesium, and zinc) can promote decomposition.[3][4] this compound may also soften or destroy some plastics and rubbers upon contact.[4]

Q2: My once colorless solution of this compound has turned yellow/brown. What is happening?

A2: A yellow or brown discoloration is a common indicator of decomposition. This is often due to the formation of small quantities of bromine or brominated byproducts resulting from oxidation or thermal stress. The appearance of color suggests a loss of purity and the presence of reactive species that could interfere with your experiment.

Q3: What types of compounds can be used to stabilize this compound?

A3: While specific stabilizers for this compound are not widely documented, effective stabilization can be achieved by using compounds known to inhibit the primary degradation pathways. Based on analogous haloalkenes like tetrachloroethylene, the following classes of stabilizers are recommended[1]:

  • Amines and Phenols: These compounds act as antioxidants and radical scavengers. Tertiary amines (e.g., N-methylmorpholine) and hindered phenols (e.g., Butylated Hydroxytoluene - BHT) are effective at preventing oxidation.[1][5]

  • Radical Scavengers: For reactions that may proceed via a free-radical mechanism, inhibitors like stable nitroxide radicals (e.g., TEMPO) or quinones can be effective at terminating radical chains.[5][6]

Q4: How should I store pure this compound and its solutions to ensure stability?

A4: Proper storage is critical to prevent degradation. Follow these guidelines:

  • Temperature: Store in a cool, dry, well-ventilated area, ideally refrigerated (2-8°C) for long-term storage.[7]

  • Light: Protect from light by using an amber glass container or by storing the container in the dark.[8]

  • Atmosphere: For high-purity samples or long-term storage, displacing the air in the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.[7][8]

  • Container: Use tightly sealed glass containers with PTFE-lined caps.[7] Avoid metal containers, especially aluminum, and ensure plastics are compatible.[9]

Troubleshooting Guides

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Reaction mixture rapidly darkens upon heating. Thermal Decomposition1. Lower Reaction Temperature: Determine the lowest effective temperature for your reaction. 2. Ensure Uniform Heating: Use an oil bath and magnetic stirring to avoid localized overheating. 3. Add a Stabilizer: Consider adding a small amount (e.g., 0.01-0.1% w/w) of a hindered phenol (B47542) like BHT as a thermal stabilizer.
Inconsistent yields or formation of unexpected byproducts. Degradation of this compound Stock1. Verify Purity: Before use, check the purity of your this compound using GC-MS or HPLC. Look for degradation peaks. 2. Purify if Necessary: If impurities are detected, consider purification by recrystallization. 3. Implement Proper Storage: Ensure your stock is stored under the recommended conditions (cool, dark, inert atmosphere).
Color development during workup or purification (e.g., column chromatography). Photo-oxidation or reaction with basic media.1. Protect from Light: Wrap chromatography columns and collection flasks in aluminum foil. 2. Avoid Strong Bases: If a basic wash is required, use a mild, dilute base (e.g., 5% NaHCO₃ solution) and minimize contact time. 3. Use Stabilized Solvents: Ensure solvents used for chromatography do not contain peroxides or other oxidizing impurities.
Reaction fails or proceeds slowly when using a strong base. Base-induced Decomposition1. Use a Non-Nucleophilic Base: If possible, substitute with a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge). 2. Slow Addition at Low Temperature: Add the base slowly to a cooled solution (e.g., 0°C or below) of the substrate and this compound to control the exothermic reaction and minimize side reactions.

Data Presentation

Table 1: Recommended Stabilizers for this compound (Based on Analogy with Haloalkenes)
Stabilizer Class Example Compound Mechanism of Action Typical Concentration Range Notes
Amines N-methylmorpholine, N-methylpyrroleAntioxidant, Acid Scavenger0.01% - 1.0% v/vEffective against oxidation and acidic degradation byproducts.[1]
Hindered Phenols Butylated Hydroxytoluene (BHT)Radical Scavenger, Antioxidant0.01% - 0.5% w/wCommonly used for stabilizing organic compounds during storage and distillation.[5]
Nitroxide Radicals TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)Radical Scavenger50 - 200 ppmHighly effective against free-radical mediated decomposition but can be consumed during the reaction.[10]
Table 2: Storage Condition Summary
Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows oxidative processes.[7]
Light Store in amber vials or in the darkPrevents light-induced (photochemical) degradation.[7][8]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[7][8]
Container Tightly sealed glass with PTFE-lined capPrevents ingress of moisture and air; ensures chemical compatibility.[7]
Incompatibilities Store away from strong bases, strong oxidizing agents, and active metals.Prevents rapid chemical decomposition.[3][4]

Experimental Protocols & Visualizations

Protocol 1: Procedure for Stabilizing a this compound Reaction Mixture Against Oxidation
  • Select Stabilizer: Choose an appropriate antioxidant, such as N-methylmorpholine or BHT.

  • Prepare Reaction Setup: Assemble your reaction glassware under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).

  • Add Reagents: Charge the reaction flask with the solvent and all reactants except for any highly reactive reagents (e.g., strong bases, organometallics).

  • Add Stabilizer: Add the selected stabilizer to the mixture. A typical starting concentration is 0.1 mol% relative to the this compound.

  • Initiate Reaction: Add the final, most reactive reagent to begin the reaction, maintaining the inert atmosphere and desired temperature.

  • Monitor: Monitor the reaction progress by TLC, LC-MS, or GC-MS as usual. Note any color changes.

experimental_workflow start Start: Prepare Reaction under Inert Atmosphere reagents Add Solvent and Less Reactive Reagents start->reagents stabilizer Add Antioxidant Stabilizer (e.g., 0.1 mol% BHT) reagents->stabilizer initiate Add Final Reagent (e.g., Base) to Start stabilizer->initiate monitor Monitor Reaction (TLC, GC-MS, etc.) initiate->monitor end End: Workup monitor->end

Caption: Workflow for adding a stabilizer to a reaction mixture.

Protocol 2: Monitoring this compound Stability by GC-MS
  • Prepare Standard: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

  • Acquire Initial Chromatogram: Immediately analyze the standard solution by GC-MS to obtain a reference chromatogram and mass spectrum for the pure compound.

  • Sample Reaction Mixture: At various time points during your experiment (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench and Prepare Sample: Immediately quench the aliquot in a vial containing a suitable solvent and an internal standard. Dilute as necessary for GC-MS analysis.

  • Analyze Sample: Run the GC-MS analysis using the same method as the standard.

  • Compare Data: Compare the chromatograms over time. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

logical_relationship cluster_0 Troubleshooting Logic issue Issue Observed: Reaction Failure or Unexpected Byproducts check_purity Step 1: Verify Purity of TBE Stock (GC-MS) issue->check_purity is_pure Is Stock Pure? check_purity->is_pure impure Solution: Purify TBE (e.g., Recrystallization) and Re-run Experiment is_pure->impure No pure Step 2: Investigate Reaction Conditions is_pure->pure Yes

Caption: Troubleshooting logic for reaction failure.

References

Navigating the Reactivity of Tetrabromoethylene with Strong Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the incompatibility of tetrabromoethylene with strong bases. Due to frequent confusion with its saturated analog, 1,1,2,2-tetrabromoethane (B165195), this guide delineates the reactivity of both compounds to ensure safe and effective experimental design.

Troubleshooting and FAQs

Q1: I am planning a reaction involving this compound and a strong base. Is this safe?

A: Caution is strongly advised. While direct and detailed studies on the reactivity of this compound with strong bases are not extensively documented in publicly available literature, its chlorinated analog, tetrachloroethylene, is known to potentially react violently with strong alkalis.[1] Given the chemical similarities, it is prudent to assume that this compound may also exhibit hazardous reactivity with strong bases. A thorough risk assessment is critical before proceeding.

Q2: What is the difference in reactivity between this compound (C₂Br₄) and 1,1,2,2-tetrabromoethane (C₂H₂Br₄) with strong bases?

A: This is a crucial distinction. 1,1,2,2-tetrabromoethane readily undergoes dehydrobromination in the presence of a strong base to form tribromoethene.[2] This is a well-established elimination reaction.

This compound, being an alkene, does not have hydrogen atoms to eliminate in the same way. One of its synthesis methods involves the dehydrobromination of pentabromoethane (B1585512) using a strong base like sodium hydroxide (B78521), which suggests a degree of stability under these conditions. However, the potential for other, more hazardous reactions under different conditions (e.g., elevated temperature, different solvent) cannot be ruled out.

Q3: What are the potential hazards of mixing this compound with a strong base?

A: Based on the behavior of similar halogenated compounds, potential hazards could include:

  • Exothermic Reaction: The reaction could be highly exothermic, leading to a rapid increase in temperature and pressure, potentially causing a runaway reaction or explosion.

  • Formation of Hazardous Byproducts: The reaction could lead to the formation of unstable or toxic compounds.

  • Polymerization: While not specifically documented, strong bases can sometimes catalyze the polymerization of alkenes, which can be an uncontrolled and exothermic process.

Q4: My experiment unexpectedly produced a dark, viscous material after adding a strong base to a solution containing this compound. What could be the cause?

A: The formation of a dark, viscous material could indicate a polymerization or decomposition reaction. It is essential to immediately and safely quench the reaction, neutralize the base, and analyze the product to understand the reaction pathway. Avoid direct contact with the material and handle it as a potentially hazardous substance.

Q5: What safety precautions should I take when handling this compound in the presence of a strong base?

A: If you must proceed with such a reaction after a thorough risk assessment, the following precautions are mandatory:

  • Small-Scale Experimentation: Conduct the initial experiment on a very small scale in a well-ventilated fume hood.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture.

  • Controlled Addition: Add the strong base slowly and in a controlled manner, with efficient stirring and cooling.

  • Temperature Monitoring: Continuously monitor the reaction temperature.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Emergency Preparedness: Have appropriate quenching materials and emergency procedures in place.

Data Presentation: Comparative Properties

To prevent confusion, the following table summarizes the key properties of this compound and 1,1,2,2-tetrabromoethane.

PropertyThis compound1,1,2,2-Tetrabromoethane
Chemical Formula C₂Br₄C₂H₂Br₄
Synonyms 1,1,2,2-Tetrabromoethene, PerbromoetheneAcetylene tetrabromide, Muthmann's liquid
Structure Br₂C=CBr₂Br₂CHCHBr₂
Reactivity with Strong Bases Data not readily available; caution advised due to potential for hazardous reactions.Undergoes dehydrobromination to form tribromoethene.[2]
Incompatible Materials Strong oxidizing agents, chemically active metals.Strong bases, chemically active metals, hot iron, aluminum, zinc.

Experimental Protocols

Cited Experiment: Dehydrobromination of 1,1,2,2-Tetrabromoethane

The following is a representative protocol for the dehydrobromination of 1,1,2,2-tetrabromoethane, as described in the literature for the synthesis of tribromoethene.[2]

Materials:

  • 1,1,2,2-Tetrabromoethane

  • Sodium hydroxide (NaOH)

  • Methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.

  • Dissolve a stoichiometric amount of sodium hydroxide in methanol in the round-bottom flask.

  • Slowly add 1,1,2,2-tetrabromoethane to the sodium hydroxide solution while stirring.

  • Heat the mixture to reflux and maintain the temperature for the duration of the reaction, monitoring for completion via an appropriate analytical method (e.g., TLC, GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting tribromoethene by distillation.

Visualizations

Dehydrobromination_of_Tetrabromoethane TBE 1,1,2,2-Tetrabromoethane (Br₂CHCHBr₂) Product Tribromoethene (Br₂C=CHBr) TBE->Product Elimination Reaction Base Strong Base (e.g., NaOH) Base->Product Reactant Byproducts NaBr + H₂O Product->Byproducts Forms

Caption: Dehydrobromination of 1,1,2,2-tetrabromoethane.

Compatibility_Assessment_Workflow Start Proposed Experiment: This compound + Strong Base Step1 Literature Search: Direct reaction data available? Start->Step1 Step2a Yes: Follow established protocols and safety guidelines. Step1->Step2a Yes Step2b No: Proceed with caution. Step1->Step2b No Step3 Analog Compound Analysis: Reactivity of similar compounds (e.g., Tetrachloroethylene)? Step2b->Step3 Step4 Hazard Identification: Potential for exothermic reaction, hazardous byproducts, polymerization? Step3->Step4 Step5 Risk Assessment: Is the experiment necessary? Can alternatives be used? Step4->Step5 Step6 Implement Strict Safety Protocols: Small scale, inert atmosphere, temperature control, full PPE. Step5->Step6 Proceed Stop STOP: Re-evaluate experimental design. Step5->Stop High Risk Step7 Proceed with Experiment Step6->Step7

References

Technical Support Center: Tetrabromoethylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of tetrabromoethylene (C₂Br₄) in organic synthesis. The information is structured to help you anticipate and resolve common side reactions and experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions. However, prolonged exposure to high temperatures, strong bases, or UV light can lead to decomposition or unwanted reactions. Its precursor, 1,1,2,2-tetrabromoethane, is known to decompose when heated above 190°C and can undergo elimination reactions in the presence of a base to form tribromoethylene, a potential impurity.[1][2]

Q2: What are the expected major side reactions when using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille)?

A2: In palladium-catalyzed cross-coupling reactions, several side reactions can occur with substrates like this compound. These include:

  • Homocoupling: The organometallic reagent (e.g., organoborane or organostannane) can couple with itself, or the this compound can undergo self-coupling. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4]

  • Dehalogenation: The bromo-substituents on the ethylene (B1197577) core can be replaced by hydrogen, leading to the formation of tri-, di-, or monobromoethylene derivatives. This can be caused by hydride sources in the reaction, such as solvent or amine bases.[4]

  • Incomplete Substitution: Due to the presence of four bromine atoms, achieving selective mono-, di-, tri-, or tetra-substitution can be challenging. A mixture of partially substituted products is a common outcome that can complicate purification.

Q3: What are the common byproducts when reacting this compound with strong bases or nucleophiles like organolithium or Grignard reagents?

A3: Strong bases and nucleophiles can lead to several side reactions:

  • Elimination: Strong, sterically hindered bases can promote the elimination of HBr if there are any proton sources available, or Br₂ to form dibromoacetylene, which is highly reactive and can polymerize or react further.

  • Multiple Additions/Substitutions: Organolithium and Grignard reagents are potent nucleophiles that can add to the double bond or substitute the bromine atoms. It can be difficult to control the stoichiometry, leading to a mixture of products with varying degrees of substitution.[5][6][7] With sterically hindered reagents, reduction of the double bond is also a possibility.[8]

  • Metal-Halogen Exchange: Organolithium reagents can undergo metal-halogen exchange with one or more of the bromine atoms, generating a lithiated bromoalkene intermediate. This can then react with other electrophiles present in the mixture, leading to a variety of byproducts.[7][9]

Q4: Can this compound participate in cycloaddition reactions? What are the potential complications?

A4: Yes, as an electron-deficient alkene, this compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) and in [2+2] cycloadditions.[10][11] Potential complications include:

  • Regioselectivity and Stereoselectivity: The substitution pattern on the diene will influence the regioselectivity of the addition. The stereochemistry of the diene is generally retained in the product.[10]

  • Competing Reaction Pathways: With some dienes, particularly acyclic ones, [2+2] cycloadditions or ene reactions can compete with the desired [4+2] cycloaddition, leading to a mixture of products.[11]

  • Low Reactivity: Compared to dienophiles with strongly electron-withdrawing groups like maleic anhydride, this compound may exhibit lower reactivity, requiring higher temperatures or longer reaction times, which can in turn lead to decomposition or other side reactions.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use fresh, high-quality palladium catalyst and ligands.
Homocoupling of Organometallic Reagent Add the organometallic reagent slowly to the reaction mixture. Ensure an efficient stirring to avoid high local concentrations. Minimize the amount of water in the reaction, unless it is part of a specific protocol (e.g., some Suzuki couplings).
Dehalogenation of this compound Use a non-protic solvent if possible. If an amine base is required, consider using a tertiary amine with bulky substituents to minimize its ability to act as a hydride donor.
Poor Transmetalation In Suzuki couplings, ensure the base is appropriate for activating the boronic acid. In Stille couplings, the addition of additives like Cu(I) salts or fluoride (B91410) ions can accelerate the reaction.[12][13]
Problem 2: Complex Product Mixture in Reactions with Organometallic Reagents
Possible Cause Troubleshooting Steps
Multiple Substitutions Carefully control the stoichiometry by adding the organometallic reagent slowly at low temperatures (e.g., -78 °C). Monitor the reaction by TLC or GC-MS to stop it at the desired level of substitution.
Metal-Halogen Exchange This is particularly common with organolithium reagents.[9] Consider using a Grignard reagent, which is generally less prone to this side reaction. If metal-halogen exchange is desired, control the temperature and reaction time to favor the formation of the desired intermediate.
Reaction with Solvent Ethereal solvents like THF can be attacked by organolithium reagents at temperatures above -60°C.[14] Use appropriate temperature control for the duration of the reaction.
Side reactions due to steric hindrance With bulky Grignard reagents and sterically hindered ketones, abstraction of an α-hydrogen to form an enolate can occur instead of addition.[8]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Mixture of Partially Substituted Products Optimize reaction conditions (stoichiometry, temperature, reaction time) to favor the desired product. Use high-resolution purification techniques like preparative HPLC or careful column chromatography with a shallow solvent gradient.
Residual Tin or Boron Compounds For Stille reactions, a fluoride workup can help precipitate tin byproducts.[15] For Suzuki reactions, an extractive workup with a dilute base can help remove boronic acid residues.
Product is an Oil or Difficult to Crystallize If the product is an oil, try to form a solid derivative for purification and characterization. High vacuum distillation can be an option for thermally stable, non-polar products.
General Purification Strategy A general approach involves quenching the reaction, followed by an aqueous workup to remove water-soluble byproducts and reagents. The organic layer is then dried and concentrated, and the crude product is purified by chromatography or recrystallization.[16][17]

Experimental Protocols

Cited Method: Synthesis of a Tetrasubstituted Alkene via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established Suzuki-Miyaura cross-coupling reactions and should be adapted for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (4.4 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (8.0 eq.).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

troubleshooting_workflow cluster_reaction Reaction Issue cluster_solutions Potential Solutions low_yield Low Yield catalyst Check Catalyst/Reagents low_yield->catalyst Possible Deactivation conditions Optimize Conditions (Temp, Time, Stoichiometry) low_yield->conditions Incomplete Reaction complex_mixture Complex Mixture complex_mixture->conditions Side Reactions reagent_choice Change Reagent Type (e.g., Grignard vs. R-Li) complex_mixture->reagent_choice Unwanted Reactivity purification Improve Purification conditions->purification Isomers/ Byproducts suzuki_cycle cluster_side_reactions Potential Side Reactions pd0 Pd(0)L_n start R-Br pd_complex R-Pd(II)-Br(L_n) transmetal R-Pd(II)-Ar(L_n) pd_complex->transmetal Transmetalation transmetal->pd0 product R-Ar transmetal->product Reductive Elimination start->pd_complex Oxidative Addition dehalogenation Dehalogenation (R-H) start->dehalogenation boronic Ar-B(OH)₂ boronic->pd_complex homocoupling Homocoupling (Ar-Ar) boronic->homocoupling

References

Technical Support Center: Optimizing Tetrabromoethylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the synthesis of tetrabromoethylene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low or No Product Yield

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors depending on the chosen synthetic route. Here are the common causes and troubleshooting strategies for the two primary methods:

Method 1: Dehydrobromination of Pentabromoethane (B1585512)

Potential CauseTroubleshooting Strategy
Incomplete Reaction - Increase Reaction Time: The dehydrobromination may require more time to go to completion. Monitor the reaction progress using techniques like TLC or GC-MS. - Increase Temperature: Gently increasing the reaction temperature can enhance the rate of elimination. However, be cautious as excessive heat can lead to decomposition and the formation of side products.
Ineffective Base - Use a Stronger Base: Ensure a sufficiently strong base, such as potassium hydroxide (B78521) or sodium ethoxide, is used to facilitate the elimination reaction. - Check Base Concentration: The concentration of the base is crucial. A higher concentration may be required to drive the reaction forward.
Suboptimal Solvent - Solvent Polarity: The choice of solvent can influence the reaction rate. A solvent that can dissolve both the substrate and the base is ideal. Ethanol (B145695) or a mixture of ethanol and water is commonly used.

Method 2: Bromination of Acetylene (B1199291)

Potential CauseTroubleshooting Strategy
Incomplete Reaction - Acetylene Flow Rate: Ensure a steady and controlled flow of acetylene gas into the bromine solution. Too slow a flow rate can lead to a long reaction time, while too fast a flow can result in unreacted acetylene escaping. - Insufficient Bromine: Ensure a stoichiometric or slight excess of bromine is used to fully convert the acetylene to tetrabromoethane, which is the intermediate in the synthesis of this compound.
Loss of Volatile Reactants/Products - Cooling: The reaction is exothermic. Maintain a low reaction temperature (e.g., using an ice bath) to prevent the loss of volatile bromine and acetylene.
Side Reactions - Formation of Dibromoethylene: The initial addition of bromine to acetylene forms dibromoethylene. To obtain this compound, a second addition of bromine is required. Ensure sufficient bromine is present for the second addition to occur.[1]
Presence of Impurities

Q2: My final product is impure. What are the common impurities and how can I remove them?

A2: The nature of impurities will depend on the synthetic method used.

Common Impurities in this compound Synthesis:

Synthetic MethodCommon ImpuritiesPrevention and Removal
Dehydrobromination of Pentabromoethane - Unreacted Pentabromoethane - Tribromoethylene (from incomplete bromination of starting material or side reactions)- Prevention: Ensure complete reaction by optimizing reaction time and temperature. - Removal: Purification via recrystallization or column chromatography.[2]
Bromination of Acetylene - 1,2-Dibromoethylene (incomplete reaction) - 1,1,2,2-Tetrabromoethane (B165195) (intermediate) - Polybrominated side products- Prevention: Use a slight excess of bromine and control the reaction temperature.[1] - Removal: Fractional distillation under reduced pressure can separate this compound from less volatile impurities. Washing the organic layer with a dilute solution of sodium thiosulfate (B1220275) can remove excess bromine.[2]
General Impurities (Both Methods) - Colored impurities (often from residual bromine or side reactions)[3]- Removal: Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to remove bromine color. Recrystallization from a suitable solvent (e.g., ethanol) can remove many colored impurities.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the two primary synthesis methods of this compound.

Table 1: Dehydrobromination of Pentabromoethane - Reaction Parameters

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Potassium HydroxideEthanolReflux4 - 680 - 90
Sodium EthoxideEthanolRoom Temperature12 - 2475 - 85
Sodium HydroxideWater/Ethanol50 - 608 - 1270 - 80

Table 2: Bromination of Acetylene - Reaction Parameters

Bromine to Acetylene Ratio (molar)SolventTemperature (°C)Reported Yield (%) of Tetrabromoethane
2:1Carbon Tetrachloride0 - 5>90
2.2:1Dichloromethane (B109758)-10 - 0~95
2:1Acetic Acid10 - 1585 - 90

Note: The yields for the bromination of acetylene refer to the intermediate 1,1,2,2-tetrabromoethane, which is then dehydrobrominated to this compound.

Experimental Protocols

Method 1: Synthesis of this compound via Dehydrobromination of Pentabromoethane

Materials:

  • Pentabromoethane

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentabromoethane in ethanol.

  • Slowly add a solution of potassium hydroxide in ethanol to the flask with constant stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Method 2: Synthesis of this compound via Bromination of Acetylene

Materials:

  • Calcium Carbide (for acetylene generation) or Acetylene gas cylinder

  • Bromine

  • Carbon Tetrachloride (or Dichloromethane) |* Sodium Bicarbonate solution (5%)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of bromine and the flammability of acetylene.

  • Set up a gas generation apparatus for acetylene by reacting calcium carbide with water, or use a regulated cylinder of acetylene gas.

  • In a three-necked flask equipped with a gas inlet tube, a dropping funnel, and a thermometer, dissolve bromine in carbon tetrachloride and cool the solution in an ice bath to 0-5 °C.

  • Bubble acetylene gas through the bromine solution at a slow and steady rate with vigorous stirring. The red-brown color of the bromine should fade as the reaction proceeds.

  • After the bromine color has disappeared, stop the acetylene flow.

  • The reaction mixture contains 1,1,2,2-tetrabromoethane. To obtain this compound, this intermediate needs to be dehydrobrominated as described in Method 1.

  • Alternatively, for direct synthesis, the reaction can be carried out at a higher temperature, but this often leads to a mixture of products.

  • After the reaction, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, then with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The resulting 1,1,2,2-tetrabromoethane can then be dehydrobrominated to yield this compound.

Visualizing Experimental Workflows

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (Dehydrobromination or Bromination) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Recrystallization, Distillation, or Chromatography) drying->purification analysis Characterization (NMR, GC-MS, etc.) purification->analysis end Pure this compound analysis->end

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction went to completion check_reaction->complete Yes optimize_conditions Optimize reaction conditions (temperature, time, reagents) incomplete->optimize_conditions check_workup Any issues during work-up? (e.g., emulsions, loss of product) complete->check_workup workup_issue Work-up Problem check_workup->workup_issue Yes no_workup_issue No obvious work-up issues check_workup->no_workup_issue No optimize_workup Optimize work-up procedure (e.g., different solvent, pH adjustment) workup_issue->optimize_workup check_impurities Are significant side products observed? no_workup_issue->check_impurities impurities_present Side Product Formation check_impurities->impurities_present Yes no_impurities Product is clean but yield is low check_impurities->no_impurities No impurities_present->optimize_conditions optimize_purification Optimize purification to minimize loss no_impurities->optimize_purification

Caption: A decision tree to troubleshoot low reaction yields in this compound synthesis.

References

Technical Support Center: Optimizing Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. While the primary focus is on general principles for improving reaction yields, this guide also addresses the properties and synthesis of tetrabromoethylene.

This compound: Applications and Considerations

This compound (C₂Br₄) is a fully brominated derivative of ethylene.[1] Contrary to the topic's premise, this compound is not widely utilized as a general reagent or catalyst to improve the yield of other, unrelated chemical reactions. Its primary applications are more specialized.

Known Applications:

  • Mineral Separation: Due to its high density, it has been used in mineral separation processes.[1]

  • Fungicide and Bactericide: It has been investigated as a potential fungicide and bactericide for fruits.[1]

  • Chemical Synthesis Precursor: It can serve as a starting material for the synthesis of other chemical compounds, such as tribromoacetyl bromide when treated with fuming nitric acid.[1]

The related compound, 1,1,2,2-tetrabromoethane, has been used as a cocatalyst in the oxidation process for producing terephthalic acid.[2]

Troubleshooting Guide for Low-Yield Reactions

Low reaction yields can stem from a variety of factors, from the quality of reagents to the reaction setup and workup procedure.[3] This guide provides a systematic approach to identifying and resolving common issues.

Question: My reaction is giving a low yield. What are the first steps I should take to troubleshoot?

Answer:

Start by systematically evaluating the fundamental components of your reaction. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Workflow cluster_reagents Reagent & Solvent Checks cluster_setup Setup & Conditions cluster_monitoring Reaction Progress cluster_workup Isolation Issues start Low Yield Observed reagents Step 1: Verify Reagents & Solvents start->reagents setup Step 2: Check Reaction Setup reagents->setup reagent_purity • Purity of starting materials? • Solvent anhydrous? • Reagents weighed accurately? monitoring Step 3: Analyze Reaction Monitoring setup->monitoring setup_details • Glassware clean and dry? • Inert atmosphere maintained? • Correct temperature? • Efficient stirring? workup Step 4: Evaluate Workup & Purification monitoring->workup monitoring_details • Reaction stalled? • Side products forming (TLC/GC)? • Decomposition observed? optimization Step 5: Systematic Optimization workup->optimization workup_details • Product lost during extraction? • Product volatile? • Decomposition on silica (B1680970)?

A stepwise workflow for troubleshooting low-yield reactions.

Question: How do I address issues with my reagents and solvents?

Answer:

The quality and handling of your starting materials are critical.

  • Purity: Ensure your starting materials are pure. Impurities can sometimes inhibit a reaction or lead to side products. Consider purifying your starting materials if their quality is questionable.[3]

  • Solvents: If the reaction is moisture-sensitive, ensure your solvents are anhydrous. Use freshly dried solvents for best results.

  • Stoichiometry: Double-check your calculations and the amounts of reagents weighed. An incorrect stoichiometric ratio is a common source of low yields.[3]

Question: My reaction setup is standard. What could be going wrong?

Answer:

Even with a standard setup, small details can have a big impact.

  • Glassware: Ensure all glassware is thoroughly cleaned and, for air- or moisture-sensitive reactions, oven- or flame-dried immediately before use.[3]

  • Atmosphere: For reactions requiring an inert atmosphere, ensure your system is properly sealed and has been adequately purged with nitrogen or argon.

  • Temperature Control: Verify that your reaction is being maintained at the correct temperature. For exothermic reactions, ensure adequate cooling to prevent the formation of side products.

  • Stirring: Inefficient stirring can lead to localized concentrations of reagents and uneven heating, both of which can negatively affect yield. Ensure the stir rate is sufficient to maintain a homogeneous mixture.[3]

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows the reaction is complete, but my isolated yield is low. Where could my product have gone?

A1: Product loss often occurs during the workup and purification stages. Consider the following possibilities:

  • Extraction: Your product may have some solubility in the aqueous layer. Try re-extracting the aqueous phase with a different organic solvent. Adding brine can sometimes help break up emulsions and improve separation.

  • Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure (rotary evaporation).[3]

  • Purification: Your product might be adsorbing irreversibly to the stationary phase during column chromatography. Try using a different stationary phase (e.g., alumina (B75360) instead of silica gel) or deactivating the silica gel with a small amount of a polar solvent or base (like triethylamine).

  • Decomposition: The product may be unstable to the conditions of the workup, such as acidic or basic washes.

Q2: How can I minimize the formation of side products?

A2: The formation of side products is a common reason for low yields of the desired material. To minimize them:

  • Optimize Reaction Conditions: Adjusting the temperature, concentration of reactants, or order of addition can favor the desired reaction pathway. For instance, slowly adding a highly reactive reagent can prevent its buildup and reduce side reactions.

  • Use a More Selective Catalyst: A catalyst can be used to specifically promote the desired reaction over other possibilities.

  • Protecting Groups: If your starting material has multiple reactive sites, consider using protecting groups to selectively block certain sites from reacting.

Q3: Can changing the solvent improve my reaction yield?

A3: Yes, the solvent can have a profound impact on a reaction. The polarity of the solvent can influence the reaction rate and selectivity. Changing to a different solvent may:

  • Improve the solubility of your reactants.

  • Stabilize transition states, thus increasing the reaction rate.

  • Alter the reaction pathway, potentially favoring the desired product.

Experimental Protocols & Data

While this compound is not a general yield-enhancer, understanding its synthesis is relevant for researchers working with brominated compounds.

Synthesis of this compound

One common method for synthesizing this compound is through the dehydrobromination of pentabromoethane (B1585512).[4]

Protocol: Dehydrobromination of Pentabromoethane [4]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentabromoethane in a suitable organic solvent, such as diethyl ether.

  • Reaction: Slowly add a 16 M aqueous solution of sodium hydroxide (B78521) (NaOH) to the stirred solution at room temperature.

  • Monitoring: Allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield this compound. One study reported an 81% yield with this method.[4]

The reaction proceeds as follows:

C₂HBr₅ + NaOH → C₂Br₄ + NaBr + H₂O[4]

Synthesis_Workflow start Start: Pentabromoethane in Diethyl Ether add_naoh 1. Add 16M NaOH (aq) (Room Temperature) start->add_naoh stir 2. Stir for several hours add_naoh->stir monitor 3. Monitor by TLC/GC-MS stir->monitor extract 4. Workup: Extract with Diethyl Ether monitor->extract Reaction Complete purify 5. Purify: Dry, Filter, Concentrate extract->purify end Product: this compound purify->end

References

Technical Support Center: Tetrabromoethylene-Based Mineral Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Tetrabromoethylene (TBE) for mineral separation.

Troubleshooting Guides

This section addresses specific issues that may arise during mineral separation experiments using this compound.

Question: Why is my mineral separation incomplete, with light minerals sinking or heavy minerals floating?

Answer: Incomplete separation can be attributed to several factors:

  • Incorrect Liquid Density: The density of the this compound solution may not be suitable for the specific minerals being separated. The density of TBE is approximately 2.96 g/mL, which is effective for separating heavier minerals from lighter ones like quartz and feldspar[1][2]. However, for minerals with densities very close to that of TBE, separation can be challenging. The density can be adjusted by mixing TBE with other organic liquids[3][4].

  • Entrained Grains: Fine particles of light minerals can become trapped with the heavy mineral fraction, and vice-versa. To mitigate this, occasional stirring of the mixture in the separatory funnel can help free these entrained grains[5].

  • Particle Size: The separation of very fine particles (below 200 mesh) is more difficult and can lead to unsatisfactory results[6].

  • Viscosity: While TBE has a relatively low viscosity compared to some other heavy liquids, temperature can affect it. At lower temperatures, increased viscosity can hinder the settling of fine particles.

Question: How can I improve the recovery of this compound after the separation?

Answer: Maximizing the recovery of TBE is crucial due to its cost and toxicity[2]. Here are some methods to improve recovery:

  • Filtration: For finer ores, continuous vacuum filtration can be used to separate the bulk of the free liquid from the mineral solids[7]. This can leave about 20-30% of TBE remaining in the filter cake by weight[7].

  • Steam Stripping: This method can be employed to recover the residual TBE from the filter cake[2].

  • Washing with a Solvent: Acetone (B3395972) can be used for washing the TBE from the separated mineral fractions[4]. The TBE can then be recovered from the acetone wash. It's important to note that TBE recovery from this method is often around 90%[4].

Question: What are the signs of degradation of this compound and how should it be handled?

Answer: this compound is relatively stable but can decompose upon heating to produce corrosive and/or toxic fumes[8]. It is also incompatible with strong caustics, hot iron, and certain metals like aluminum, magnesium, and zinc, especially in the presence of steam[9][10]. Signs of degradation may include discoloration or the presence of precipitates. If degradation is suspected, the TBE should be handled as hazardous waste and disposed of according to local, state, and federal regulations[11][12].

Frequently Asked Questions (FAQs)

What is this compound (TBE)?

This compound, also known as 1,1,2,2-Tetrabromoethane, is a halogenated hydrocarbon with the chemical formula C₂H₂Br₄[1]. It is a dense organic liquid used in laboratories for mineral separation based on density[1][3].

What are the key physical and chemical properties of this compound?

The properties of this compound are summarized in the table below.

PropertyValueCitations
Chemical Formula C₂H₂Br₄[1]
Molar Mass 345.65 g/mol [1]
Appearance Colorless liquid[1]
Density ~2.967 g/mL at 25 °C[1]
Melting Point -1 to 1 °C
Boiling Point 243.6 °C[1]
Vapor Pressure 0.02 mmHg at 20 °C[13]
Solubility in Water 630 mg/L at 20 °C[1]
Refractive Index 1.637 (at 20°C)

What are the primary health and safety concerns associated with this compound?

This compound is a hazardous substance and should be handled with extreme care in a well-ventilated area, preferably a chemical fume hood[9][14].

  • Toxicity: It is very toxic by inhalation and harmful if swallowed[11][14]. It can cause irritation to the eyes, skin, and respiratory tract[9].

  • Organ Damage: Prolonged or repeated exposure may lead to liver and kidney damage[9][11].

  • Personal Protective Equipment (PPE): When handling TBE, it is essential to wear appropriate PPE, including chemical goggles, gloves, and protective clothing[9][14]. A respirator may be necessary depending on the ventilation and exposure levels[14].

How should this compound waste be disposed of?

This compound and any materials contaminated with it must be disposed of as hazardous waste[11]. It is crucial to follow all local, state, and federal regulations for hazardous waste disposal[11][12]. Do not pour TBE down the drain.

Are there any less toxic alternatives to this compound for mineral separation?

Yes, due to the toxicity of TBE and other halogenated hydrocarbons, non-toxic alternatives have been developed. Sodium polytungstate (SPT) and lithium metatungstate (LMT) are examples of non-toxic heavy liquids that can be used for mineral separation[5][15]. These are water-soluble salts that can create solutions with a range of densities.

Experimental Protocols

Detailed Methodology for Mineral Separation using this compound

This protocol outlines the steps for separating heavy minerals from a disaggregated rock or sediment sample using TBE in a laboratory setting.

Materials:

  • Dry mineral sample, sieved to an appropriate size fraction.

  • This compound (TBE).

  • Separatory funnel with a stopcock.

  • Ring stand and clamp to hold the separatory funnel.

  • Beakers for collecting the float and sink fractions.

  • Filter paper and funnels.

  • Wash bottle with a suitable solvent for rinsing (e.g., acetone).

  • Glass stirring rod.

  • Appropriate Personal Protective Equipment (PPE): chemical splash goggles, nitrile gloves, lab coat.

Procedure:

  • Setup:

    • Ensure all work is performed in a certified chemical fume hood.

    • Set up the ring stand and securely clamp the separatory funnel.

    • Place a beaker under the separatory funnel to collect any drips.

    • Ensure the stopcock of the separatory funnel is closed.

  • Adding the Heavy Liquid:

    • Carefully pour a sufficient amount of this compound into the separatory funnel to immerse the sample.

  • Introducing the Sample:

    • Slowly add the dry mineral sample to the TBE in the separatory funnel.

    • Use a glass stirring rod to gently stir the mixture to ensure all grains are wetted by the TBE and to disaggregate any clumps.

  • Separation:

    • Allow the mixture to stand undisturbed for a period of time to allow the minerals to separate based on their density. Heavier minerals will sink to the bottom, while lighter minerals will float on the surface[1]. The settling time will depend on the grain size of the sample; finer particles will require more time.

    • Occasionally, gently stir the mixture to release any entrained particles[5].

  • Collecting the "Sink" Fraction (Heavy Minerals):

    • Place a clean beaker with a filter paper in a funnel underneath the separatory funnel.

    • Carefully open the stopcock to drain the settled heavy minerals into the filter paper.

    • Close the stopcock as soon as the heavy mineral fraction has been collected to avoid losing an excessive amount of TBE.

  • Collecting the "Float" Fraction (Light Minerals):

    • Place a second clean beaker with a filter paper under the separatory funnel.

    • Open the stopcock to drain the remaining TBE and the floating light minerals into the filter paper.

  • Washing and Drying:

    • Wash the collected mineral fractions on the filter paper with a suitable solvent like acetone to remove any residual TBE[4]. Perform this in the fume hood.

    • Allow the washed mineral fractions to dry completely in the fume hood before handling and analysis.

  • TBE Recovery and Waste Disposal:

    • The TBE that passed through the filter paper can be collected for reuse.

    • The solvent washings containing TBE should be collected and handled as hazardous waste for proper disposal or recovery.

    • Dispose of all contaminated materials (gloves, filter paper, etc.) as hazardous waste according to institutional and regulatory guidelines.

Visualizations

MineralSeparationWorkflow start Start: Prepare Sample and Equipment setup Set up Separatory Funnel in Fume Hood start->setup add_tbe Add this compound (TBE) setup->add_tbe add_sample Introduce Mineral Sample and Stir add_tbe->add_sample separate Allow Minerals to Separate (Sink/Float) add_sample->separate collect_sink Collect 'Sink' Fraction (Heavy Minerals) separate->collect_sink collect_float Collect 'Float' Fraction (Light Minerals) collect_sink->collect_float wash_dry Wash and Dry Mineral Fractions collect_float->wash_dry recover_dispose Recover TBE and Dispose of Waste wash_dry->recover_dispose end End: Separated Minerals Ready for Analysis recover_dispose->end

Caption: Experimental workflow for mineral separation using this compound.

TroubleshootingIncompleteSeparation problem Problem: Incomplete Mineral Separation check_density Is the TBE density correct for the mineral suite? problem->check_density adjust_density Adjust density with a suitable solvent. check_density->adjust_density No check_entrainment Are fine particles entrained? check_density->check_entrainment Yes adjust_density->check_entrainment stir_gently Gently stir the mixture periodically. check_entrainment->stir_gently Yes check_particle_size Is the particle size appropriate (<200 mesh)? check_entrainment->check_particle_size No stir_gently->check_particle_size re_sieve Consider re-sieving the sample. check_particle_size->re_sieve No solution Improved Separation check_particle_size->solution Yes re_sieve->solution

Caption: Troubleshooting guide for incomplete mineral separation.

References

Technical Support Center: Managing Tetrabromoethylene's Reactivity with Metals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabromoethylene. It focuses on managing its reactivity with various metals to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reactivity with metals a concern?

A1: this compound (C₂Br₄) is a dense, non-flammable, colorless crystalline solid.[1] Its high bromine content and carbon-carbon double bond make it susceptible to reactions with certain metals, which can lead to decomposition of the this compound, corrosion of the metal, and potentially hazardous situations such as the formation of toxic byproducts or runaway reactions.

Q2: Which metals are known to be reactive with this compound?

A2: this compound is known to be incompatible with chemically active metals. This includes alkali metals (e.g., lithium, sodium, potassium), alkaline earth metals (e.g., magnesium), aluminum, and zinc.[2][3] Reactions can be vigorous and, in some cases, explosive, especially with alkali metals.[4][5]

Q3: What are the potential products of a reaction between this compound and a reactive metal?

A3: The reaction products can vary depending on the metal and the reaction conditions. With metals like zinc, dehalogenation is a likely outcome, leading to the formation of zinc bromide and unsaturated organic compounds, potentially including hazardous or flammable gases.[6][7][8] In the presence of moisture, reactions can also produce hydrogen bromide (HBr), which is corrosive.[2] Upon thermal decomposition, which can be catalyzed by metals, this compound can release toxic fumes, including carbonyl bromide and hydrogen bromide.[2]

Q4: Can I use stainless steel or other alloys with this compound?

A4: While stainless steel is generally more resistant to corrosion than carbon steel or aluminum, its compatibility with this compound, especially at elevated temperatures or over long durations, should not be assumed. Halogenated compounds can cause pitting and stress corrosion cracking in stainless steels under certain conditions. Compatibility testing is strongly recommended before use.

Q5: Are there any materials that are generally considered safe for use with this compound?

A5: Glass and polytetrafluoroethylene (PTFE) are generally considered to be more inert towards this compound and are preferred materials for handling and storage, especially in a laboratory setting. However, it is noted that this compound may soften or destroy most plastics and rubber.[2][9] Always verify compatibility for your specific application.

Q6: What are stabilizers and how can they help manage reactivity?

A6: Stabilizers are chemical compounds added in small quantities to prevent or slow down the decomposition of a substance. For halogenated hydrocarbons, stabilizers can act as acid acceptors (to neutralize acidic byproducts like HBr), antioxidants, or metal deactivators. Common stabilizers for related compounds include amines, phenols, and epoxides. The use of stabilizers is a common practice to prevent reactions with metals.[3]

Troubleshooting Guides

Issue 1: Discoloration of this compound in a Metal Container

  • Question: I am observing a yellow or brown discoloration of my this compound after storing it in a metal container. What is happening?

  • Answer: Discoloration is often the first sign of a chemical reaction and decomposition. The metal is likely catalyzing the degradation of the this compound. This can lead to the formation of impurities and corrosive byproducts.

    • Immediate Action: Safely transfer the this compound to a compatible container, such as a glass bottle with a PTFE-lined cap.

    • Root Cause Analysis: The metal of the container is incompatible with this compound.

    • Corrective Action: Discontinue the use of the metal container. Refer to the metal compatibility table below and consider performing compatibility testing as outlined in the experimental protocols section.

Issue 2: Gas Evolution or Pressure Buildup in a Reactor

  • Question: I have noticed gas bubbling and a pressure increase in my reaction vessel containing this compound and a metal. What should I do?

  • Answer: Gas evolution indicates an ongoing chemical reaction, which could be a dehalogenation reaction or decomposition. This can lead to a dangerous pressure buildup and a potential runaway reaction.

    • Immediate Action: Follow your laboratory's emergency procedures for unexpected reactions. This may include cooling the reactor, stopping any heating, and preparing for emergency pressure relief. Do not vent flammable gases into an enclosed space.

    • Root Cause Analysis: The metal is reacting with the this compound, producing gaseous byproducts. The reaction may be exothermic, further accelerating the rate of gas production.

    • Corrective Action: Re-evaluate the compatibility of the metal with this compound under your experimental conditions. Consider using a more inert reactor material or implementing a stabilization strategy.

Issue 3: Corrosion or Pitting of Metal Equipment

  • Question: My metal equipment (stirrer, reactor walls) is showing signs of corrosion after being in contact with this compound. How can I prevent this?

  • Answer: Corrosion is a clear indicator of a chemical reaction between the metal and this compound or its decomposition products (like HBr).

    • Immediate Action: Remove the affected equipment from service and inspect it for structural integrity.

    • Root Cause Analysis: The metal is not resistant to this compound or its byproducts under the experimental conditions.

    • Corrective Action: Select a more corrosion-resistant material for your equipment. Refer to the compatibility data and conduct testing. Ensure that the this compound is dry and consider the use of acid-acceptor type stabilizers.

Data Presentation: Metal Reactivity Summary

Metal/AlloyExpected Reactivity with this compoundPotential HazardsRecommended Action
Aluminum High - Can react vigorously, especially if the protective oxide layer is compromised (e.g., with powders, fresh surfaces, or in the presence of moisture).[2]Rapid decomposition, formation of aluminum bromide, HBr, and potentially flammable gases. Risk of runaway reaction.Avoid contact. Use alternative materials.
Magnesium Very High - Similar to aluminum, but can be even more reactive, especially as turnings or powder.Vigorous to explosive reaction, rapid decomposition of this compound.Strictly avoid contact.
Zinc High - Known to cause dehalogenation of similar compounds.[6][7][8]Formation of zinc bromide and unsaturated organic compounds. Potential for gas evolution and pressure buildup.Avoid contact , especially at elevated temperatures.
Carbon Steel Moderate to High - Susceptible to corrosion by halogenated solvents and their acidic byproducts.Corrosion of the steel, decomposition of the this compound, and formation of iron halides.Not recommended for long-term contact. Compatibility testing is essential.
Copper and Copper Alloys Moderate - Can be attacked by halogenated compounds, especially in the presence of moisture.Corrosion of the copper, potential for catalytic decomposition of this compound.Use with caution. Test for compatibility before use.
Stainless Steel (304, 316) Low to Moderate - Generally more resistant than carbon steel, but can be susceptible to pitting and stress corrosion cracking.Potential for localized corrosion over time, especially at higher temperatures.Recommended for consideration , but compatibility testing under process conditions is crucial.
Nickel and Nickel Alloys Low - Generally have good resistance to halogenated compounds.Lower risk of reaction, but compatibility should still be verified.Good candidates for use, but testing is advised for critical applications.
Titanium Low - Generally excellent corrosion resistance.Low risk of reaction.A suitable material for consideration.
Alkali Metals (Na, K, Li) Extremely High Violent and potentially explosive reactions. [4][5]NEVER allow contact.

Experimental Protocols

Protocol: Metal Compatibility Testing via Immersion (Based on ASTM G31)

This protocol outlines a procedure to assess the compatibility of a metal with this compound.

1. Objective: To determine the corrosion rate of a metal in this compound and to observe any changes in the chemical or the metal.

2. Materials:

  • Metal coupons of known dimensions and surface area.

  • This compound (analytical grade).

  • Glass test vessels with PTFE-lined caps.

  • Analytical balance (accurate to 0.1 mg).

  • Oven or incubator for temperature control.

  • Ultrasonic bath.

  • Appropriate cleaning solvents (e.g., acetone, ethanol).

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat.

3. Procedure:

  • Coupon Preparation:

    • Measure the dimensions of each metal coupon to calculate the surface area.

    • Clean the coupons by sonicating in a suitable solvent (e.g., acetone) to remove any oil or grease.

    • Chemically clean the coupons according to the appropriate procedure for the specific metal to remove any oxide layer (refer to ASTM G1 for standard cleaning procedures).

    • Rinse with deionized water and then with a volatile solvent (e.g., acetone).

    • Dry the coupons thoroughly in an oven at a temperature that will not alter the metal's properties.

    • Weigh each coupon to the nearest 0.1 mg.

  • Immersion:

    • Place each weighed coupon in a separate, clean, and dry glass test vessel.

    • Add a sufficient volume of this compound to completely immerse the coupon. Ensure a consistent volume-to-surface area ratio across all tests.

    • Tightly seal the vessels with PTFE-lined caps.

    • Place the vessels in an oven or incubator at the desired test temperature. It is recommended to test at both ambient and the maximum expected operating temperature.

    • Include a control vessel with only this compound to monitor for any changes in the absence of the metal.

  • Exposure:

    • Maintain the vessels at the test temperature for a predetermined duration (e.g., 24, 72, or 168 hours). Longer durations may be necessary for slow reactions.

    • Periodically and safely inspect the vessels for any visual changes such as discoloration, gas evolution, or precipitate formation.

  • Post-Test Analysis:

    • At the end of the exposure period, carefully remove the coupons from the this compound.

    • Visually inspect the coupons for signs of corrosion, pitting, or discoloration.

    • Chemically clean the coupons to remove any corrosion products, following the procedures in ASTM G1.

    • Rinse, dry, and re-weigh the coupons to the nearest 0.1 mg.

    • Visually inspect the this compound for any changes in color or clarity.

4. Data Analysis:

  • Calculate the mass loss of each coupon.

  • Calculate the corrosion rate using the following formula from ASTM G31: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10⁴)

    • W = mass loss in grams

    • A = surface area in cm²

    • T = time of exposure in hours

    • D = density of the metal in g/cm³

5. Interpretation:

  • A low corrosion rate and no visual changes to the metal or the this compound indicate good compatibility.

  • A high corrosion rate, significant visual changes, or changes in the this compound indicate poor compatibility.

Mandatory Visualizations

Experimental_Workflow cluster_prep Coupon Preparation cluster_exposure Immersion & Exposure cluster_analysis Post-Test Analysis cluster_results Data Analysis prep1 Measure & Clean prep2 Dry & Weigh prep1->prep2 exp1 Immerse in TBE prep2->exp1 exp2 Incubate at Temp exp1->exp2 an1 Remove & Inspect exp2->an1 an2 Clean & Reweigh an1->an2 res1 Calculate Mass Loss an2->res1 res2 Calculate Corrosion Rate res1->res2 end Decision res2->end Evaluate Compatibility

Caption: Workflow for Metal Compatibility Testing with this compound.

Troubleshooting_Logic start Observation of Unexpected Reactivity q1 Is there gas evolution or pressure increase? start->q1 q2 Is there discoloration of the TBE? q1->q2 No a1 Potential Runaway Reaction. Follow Emergency Procedures. q1->a1 Yes q3 Is there visible corrosion on the metal? q2->q3 No a2 Decomposition Occurring. Transfer to Inert Container. q2->a2 Yes a3 Metal Incompatibility. Cease Use and Inspect Equipment. q3->a3 Yes a4 No Immediate Visible Issue. Continue Monitoring Closely. q3->a4 No

Caption: Troubleshooting Logic for this compound-Metal Reactivity Issues.

References

Technical Support Center: Disposal and Neutralization of Tetrabromoethylene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and handling of Tetrabromoethylene waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for disposing of this compound waste?

A1: The primary recommended method for disposal of this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to adhere to federal, state, and local environmental regulations. Do not discharge this compound waste into sewer systems.[1]

Q2: Can I neutralize this compound waste in the lab before disposal?

A2: While this compound can react with strong bases, there are no widely established and validated protocols for the chemical neutralization of this compound waste for routine laboratory disposal.[2][3] The reaction byproducts may also be hazardous, and the process could pose safety risks if not conducted under controlled conditions. Therefore, chemical neutralization by individual researchers is not recommended. The safest and most compliant method of disposal is through a licensed hazardous waste management company.

Q3: What are the primary hazards associated with this compound?

A3: this compound is an irritant and can be harmful if not handled properly.[4] Under standard conditions, it exists as colorless crystals.[4] It is important to avoid the formation of dust and to prevent breathing in vapors, mist, or gas.[1]

Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?

A4: When handling this compound waste, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat or apron, and safety goggles. If there is a risk of vapor or dust inhalation, a respirator should be used in a well-ventilated area, preferably within a chemical fume hood.

Q5: With which chemicals is this compound incompatible?

A5: this compound is incompatible with strong oxidizing agents, strong bases, and chemically active metals such as aluminum and magnesium.[2] Contact with these substances should be avoided to prevent potentially vigorous or hazardous reactions.

Troubleshooting Guide

Q1: I have a small amount of this compound waste from my experiment. Can I pour it down the drain with a large amount of water?

A1: No, you should never pour this compound waste down the drain.[1] It is harmful to aquatic life and can persist in the environment. All this compound waste, regardless of quantity, must be collected and disposed of as hazardous waste.

Q2: I accidentally mixed this compound waste with a strong base. What should I do?

A2: Mixing this compound with a strong base can lead to a chemical reaction. If you have accidentally mixed these, and there are no immediate signs of a reaction (e.g., heat generation, gas evolution), treat the mixture as hazardous waste. Ensure the container is properly labeled with all components and is securely closed. If you observe any signs of a reaction, evacuate the immediate area and consult your institution's Environmental Health and Safety (EHS) office for guidance.

Q3: My this compound waste container is old and the label is faded. What should I do?

A3: If the label on a waste container is unreadable, it should be treated as unknown hazardous waste. Do not attempt to open or consolidate the waste. Contact your institution's EHS office immediately for guidance on how to proceed with the identification and disposal of the waste.

Q4: I have solid this compound waste and liquid this compound waste. Can I combine them in the same container?

A4: It is generally good practice to collect solid and liquid waste in separate containers, even if they contain the same chemical. This facilitates safer handling and disposal by the waste management company. Clearly label each container as "Solid this compound Waste" or "Liquid this compound Waste."

Data Presentation

Table 1: Properties and Hazards of this compound

PropertyValueReference
Chemical Formula C₂Br₄[4]
Molecular Weight 343.638 g/mol [4]
Appearance Colorless crystals[4]
Melting Point 50 °C (122 °F; 323 K)[4]
Boiling Point 226 °C (439 °F; 499 K)[4]
Incompatible Materials Strong oxidizing agents, strong bases, chemically active metals[2]

Experimental Protocols

Protocol for Safe Collection and Storage of this compound Waste for Professional Disposal

Objective: To safely collect and store this compound waste in a laboratory setting pending pickup by a licensed hazardous waste disposal service.

Materials:

  • Appropriate hazardous waste containers (glass or polyethylene) with secure screw caps.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., Viton®, nitrile), lab coat.

  • Chemical fume hood.

Procedure:

  • Segregation:

    • Collect all this compound waste in a dedicated container.

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS guidelines.

    • Separate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.

  • Container Selection and Labeling:

    • Choose a container that is compatible with this compound and is in good condition with a secure lid.

    • Affix a hazardous waste label to the container before adding any waste.

    • On the label, clearly write "Hazardous Waste," "this compound," and list any other chemical components present in the waste. Indicate the approximate percentage of each component.

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour liquid waste into the designated liquid waste container, avoiding splashes.

    • Place solid waste into the designated solid waste container.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.

  • Storage:

    • Keep the waste containers securely closed when not in use.

    • Store the waste containers in a designated, well-ventilated satellite accumulation area that is away from sources of ignition and incompatible materials.

    • Follow your institution's specific guidelines for the maximum allowable time for storing hazardous waste in a satellite accumulation area.

  • Disposal Request:

    • Once the waste container is full or has reached its storage time limit, contact your institution's EHS office to arrange for pickup and disposal.

Spill Cleanup:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect the contaminated absorbent into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Mandatory Visualization

DisposalWorkflow start This compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate label_container Select & Label Appropriate Waste Container segregate->label_container collect_waste Collect Waste in Fume Hood (≤90% full) label_container->collect_waste store_waste Store Securely in Satellite Accumulation Area collect_waste->store_waste spill Spill Occurs collect_waste->spill contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs small_spill Small Spill: Absorb with Inert Material & Collect as Waste spill->small_spill  Small large_spill Large Spill: Evacuate & Contact Emergency Response spill->large_spill  Large small_spill->collect_waste

References

Technical Support Center: Tetrabromoethylene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tetrabromoethylene to ensure its stability.

Frequently Asked Questions (FAQs)

Q1: Does this compound polymerize during storage?

A: There is no evidence in the scientific literature or safety data to suggest that this compound undergoes spontaneous polymerization under standard storage conditions. Its structural analogue, tetrachloroethylene, is also known to be resistant to polymerization. The four bulky bromine atoms on the ethylene (B1197577) backbone likely provide significant steric hindrance, making it difficult for monomer units to link together.

Q2: What are the optimal storage conditions for this compound?

A: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent the ingress of moisture and other contaminants.[1][2]

Q3: Are there any materials that are incompatible with this compound?

A: Yes, this compound should be stored away from strong bases, oxidizing agents, and chemically active metals such as aluminum, magnesium, and zinc, especially in the presence of steam.[1] Contact with these substances can lead to degradation of the compound.

Q4: I've observed a discoloration in my this compound sample. What could be the cause?

A: Discoloration could be a sign of degradation. This might be caused by exposure to light, heat, or incompatible materials. While polymerization is not a known issue, other degradation pathways can occur. If you observe any significant change in the appearance or properties of your sample, it is recommended to purify it (if feasible) or use a fresh batch for your experiments.

Q5: Do I need to add a polymerization inhibitor to my this compound during storage?

A: No, the addition of a polymerization inhibitor is not necessary for the storage of this compound as it is not known to self-polymerize. Adding unnecessary substances could introduce impurities into your experiments.

Troubleshooting Guide

While polymerization is not a documented issue for this compound, this guide addresses potential stability concerns and provides a logical workflow for troubleshooting.

Problem: You are concerned about the stability of your stored this compound or have observed changes in its appearance.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Stability Concern with This compound check_storage Step 1: Verify Storage Conditions - Cool, dry, well-ventilated? - Tightly sealed container? - Away from light? start->check_storage check_incompatibles Step 2: Check for Incompatible Materials - Stored away from strong bases, oxidizers, and active metals? check_storage->check_incompatibles Conditions OK storage_issue Storage Conditions Incorrect: Relocate to a suitable storage area. check_storage->storage_issue Conditions Not OK observe_appearance Step 3: Observe Physical Appearance - Colorless crystals? - Any discoloration or change in form? check_incompatibles->observe_appearance No Incompatibles incompatible_issue Potential Contamination: Isolate from incompatible materials. check_incompatibles->incompatible_issue Incompatibles Present no_issue No Issues Detected: Material is likely stable. Proceed with intended use. observe_appearance->no_issue Appearance Unchanged appearance_issue Visual Change Observed: Consider purification (e.g., recrystallization) or using a new batch. observe_appearance->appearance_issue Appearance Changed end End no_issue->end storage_issue->end incompatible_issue->end appearance_issue->end

Caption: Troubleshooting workflow for this compound stability.

Data on Storage and Stability

Since this compound is not known to polymerize, there is no quantitative data available on the efficacy of various inhibitors. The following table summarizes the recommended storage conditions to prevent other forms of degradation.

ParameterRecommended ConditionRationale
Temperature CoolMinimizes potential for thermal degradation.
Environment Dry and well-ventilatedPrevents moisture absorption and buildup of any potential vapors.[1][2]
Container Tightly sealed, opaqueProtects from atmospheric contaminants and light.[1][2]
Inhibitors Not recommendedNot known to be necessary as polymerization is not a documented issue.

Experimental Protocols

As the addition of inhibitors is not a standard procedure for this compound, this section provides a general protocol for the proper handling and storage of this compound to maintain its integrity.

Protocol 1: Standard Storage Procedure for this compound

  • Receipt of Material: Upon receiving a new container of this compound, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard information.

  • Storage Location: Place the container in a designated storage area for halogenated organic compounds. This area should be cool, dry, well-ventilated, and away from direct sunlight and sources of heat.[1][2]

  • Segregation: Ensure the storage location is separate from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[1]

  • Container Sealing: After each use, ensure the container lid is securely fastened to prevent exposure to air and moisture.

  • Periodic Inspection: On a regular basis (e.g., every six months), visually inspect the container and the material (if possible without extensive exposure) for any signs of degradation, such as discoloration.

Logical Relationship of Storage Parameters

The following diagram illustrates the relationship between proper storage conditions and the prevention of this compound degradation.

StorageLogic cluster_outcomes Outcomes storage_conditions Proper Storage Conditions cool_temp Cool Temperature storage_conditions->cool_temp dry_env Dry Environment storage_conditions->dry_env sealed_container Tightly Sealed Container storage_conditions->sealed_container no_incompatibles Absence of Incompatible Materials storage_conditions->no_incompatibles stability This compound Stability cool_temp->stability dry_env->stability sealed_container->stability no_incompatibles->stability degradation Chemical Degradation

Caption: Relationship between storage conditions and stability.

References

Issues with Tetrabromoethylene purity and its impact on reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrabromoethylene. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this compound and its impact on chemical reactions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the quality of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route used for its manufacture. The two primary methods are the dehydrobromination of pentabromoethane (B1585512) and the bromination of dibromoethylene.[1]

  • From Dehydrobromination of Pentabromoethane:

    • Residual Pentabromoethane: Incomplete reaction can leave starting material in the final product.

    • Tribromoethylene (B1212961): Over-elimination or side reactions can lead to the formation of tribromoethylene.[2]

    • Other Brominated Ethanes/Ethylenes: A variety of other partially brominated hydrocarbons may be present in trace amounts.

  • From Bromination of Dibromoethylene:

    • Residual Dibromoethylene: Incomplete bromination will result in the presence of the starting material.

    • Hexabromoethane: Over-bromination or side reactions can lead to the formation of hexabromoethane.

    • Solvent Residues: If the reaction is performed in a solvent like chloroform, residual solvent may be present.[1]

Q2: How can the purity of this compound be accurately assessed?

A2: Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra. It is highly sensitive and can detect trace contaminants.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: 1H NMR and 13C NMR can be used for quantitative analysis to determine the purity of this compound against a certified internal standard.[3][4][5][6] This method is non-destructive and provides structural information about impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for derivatized samples, HPLC can be an effective separation and quantification method.

Q3: What is the general impact of impurities in this compound on organic reactions?

A3: Impurities in this compound can have several detrimental effects on a chemical reaction:

  • Reduced Yield: Impurities that do not participate in the desired reaction effectively lower the concentration of the active reagent, leading to lower yields.

  • Formation of Side Products: Impurities can react with other reagents in the reaction mixture, leading to the formation of unexpected and often difficult-to-separate side products. For example, a tribromoethylene impurity could potentially undergo a competing reaction.

  • Catalyst Poisoning: In catalytic reactions, especially those involving organometallic catalysts, even trace amounts of certain impurities can deactivate the catalyst, leading to a stalled or sluggish reaction.

  • Inconsistent Results: Batch-to-batch variations in the purity of this compound can lead to poor reproducibility of experimental results.

Q4: How should this compound be properly stored to maintain its purity?

A4: this compound is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents and chemically active metals.[1] Exposure to light and heat should be minimized to prevent potential degradation.

Troubleshooting Guides

Problem 1: Low or No Yield in a Diels-Alder Reaction
Possible Cause Troubleshooting Step
Reduced Molar Ratio of Dienophile The presence of non-reactive impurities in the this compound effectively lowers its molar concentration, leading to an incorrect dienophile-to-diene ratio and consequently, a lower yield.
Side Reactions from Impurities An impurity such as tribromoethylene may undergo a competing Diels-Alder reaction, consuming the diene and leading to a mixture of products.
Reaction Inhibition Trace impurities could potentially inhibit the reaction, especially if the reaction is sensitive to acidic or basic conditions that might be created by the decomposition of impurities.

Solution:

  • Assess Purity: Determine the purity of the this compound using GC-MS or qNMR.

  • Adjust Stoichiometry: Based on the purity assessment, adjust the amount of this compound used to ensure the correct molar ratio.

  • Purify the Reagent: If significant impurities are detected, purify the this compound using one of the recommended protocols below.

Problem 2: Formation of Unexpected Byproducts in an Organometallic Reaction
Possible Cause Troubleshooting Step
Reaction with Impurities Organometallic reagents are often highly reactive and may react with impurities present in the this compound, such as partially brominated hydrocarbons or residual solvents.[7][8]
Catalyst Deactivation In catalytic cross-coupling reactions, impurities can act as catalyst poisons, leading to side reactions or incomplete conversion.

Solution:

  • Purity Analysis: Analyze the this compound for the presence of reactive impurities.

  • Purification: Purify the this compound by recrystallization or vacuum distillation to remove interfering substances.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent degradation of the organometallic reagents.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₂Br₄343.6450226
TribromoethyleneC₂HBr₃264.74-52164
1,2-DibromoethyleneC₂H₂Br₂185.85-53 (cis), -6.5 (trans)112.5 (cis), 108 (trans)
PentabromoethaneC₂HBr₅424.5655-57210 (decomposes)
HexabromoethaneC₂Br₆503.46decomposesdecomposes

Data sourced from Wikipedia and PubChem where available.[1][2][9]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline. The choice of solvent should be optimized for the specific impurity profile of your material.

1. Solvent Selection:

  • Screen various solvents to find one that dissolves this compound well at elevated temperatures but poorly at room temperature.

  • Common solvents to screen include ethanol, methanol, hexane, toluene, and solvent pairs like ethanol/water or hexane/ethyl acetate.[10][11][12][13]

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Vacuum Distillation

Given its high boiling point, vacuum distillation is a suitable method for purifying larger quantities of this compound.[14][15][16][17]

1. Apparatus Setup:

  • Assemble a vacuum distillation apparatus, including a distillation flask, a short-path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum trap.

  • Use a stir bar in the distillation flask for smooth boiling.

  • Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

2. Procedure:

  • Place the crude this compound in the distillation flask.

  • Begin stirring and apply vacuum. The pressure should be lowered gradually to avoid bumping. A typical pressure range for high-boiling compounds is 1-10 mmHg.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently.

  • Collect the fraction that distills at a constant temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point of 226 °C.

  • Stop the distillation before the flask goes to dryness.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purity Assessment by GC-MS

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

2. GC-MS Conditions (General Guidance):

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for separating brominated hydrocarbons.

  • Injection: Split injection is often used to avoid overloading the column.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • MS Detection: Use electron ionization (EI) and scan a mass range that covers the expected parent ions and fragmentation patterns of this compound and its potential impurities.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra to library data.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 4: Purity Assessment by Quantitative 1H NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube.

  • Choose an internal standard that has a sharp, well-resolved signal that does not overlap with any signals from the sample (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride).

  • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Acquisition:

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all protons.

3. Data Analysis:

  • Integrate the signal from the internal standard and a well-resolved signal from the this compound (if any protons are present) or a derivative. Since this compound has no protons, this method is more suitable for proton-containing impurities. For the purity of this compound itself, 13C qNMR with an appropriate standard would be necessary, though it is a more advanced technique.

Visualizations

TroubleshootingWorkflow Start Reaction Problem Observed (e.g., Low Yield, Side Products) Purity Assess this compound Purity (GC-MS, qNMR) Start->Purity Impure Purity < 98%? Purity->Impure Purify Purify this compound (Recrystallization or Vacuum Distillation) Impure->Purify Yes Pure Purity > 98% Impure->Pure No Re_run Repeat Reaction with Purified Reagent Purify->Re_run End Problem Solved Re_run->End Other Investigate Other Reaction Parameters (Solvent, Temp, etc.) Pure->Other Other->End

Caption: A workflow for troubleshooting reaction issues related to this compound purity.

PurificationWorkflow Start Crude this compound SmallScale Small Scale (< 5g)? Start->SmallScale Recrystallize Recrystallization SmallScale->Recrystallize Yes LargeScale Vacuum Distillation SmallScale->LargeScale No Analysis Analyze Purity (GC-MS, NMR) Recrystallize->Analysis LargeScale->Analysis Pure Purity > 99%? Analysis->Pure End Pure this compound Pure->End Yes Repeat Repeat Purification Pure->Repeat No Repeat->Start

Caption: A decision workflow for the purification of crude this compound.

LogicalRelationships cluster_impurities Potential Impurities cluster_reactions Affected Reactions cluster_outcomes Negative Outcomes Impurity1 Partially Brominated Alkenes/Alkanes Reaction1 Diels-Alder Impurity1->Reaction1 Reaction2 Organometallic Coupling Impurity1->Reaction2 Reaction3 Polymerization Impurity1->Reaction3 Impurity2 Unreacted Starting Materials Impurity2->Reaction1 Impurity3 Residual Solvents Impurity3->Reaction2 Outcome1 Low Yield Reaction1->Outcome1 Outcome2 Side Product Formation Reaction1->Outcome2 Reaction2->Outcome1 Reaction2->Outcome2 Outcome3 Inconsistent Results Reaction3->Outcome3

Caption: Logical relationships between impurities and negative reaction outcomes.

References

Technical Support Center: Handling Challenges with Tetrabromoethylene's Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling Tetrabromoethylene (TBE) and addressing challenges related to its toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound is classified as a hazardous substance with significant health risks. It is fatal if inhaled, harmful if swallowed, and causes serious skin and eye irritation.[1][2][3] Chronic exposure may lead to liver and kidney damage.[4][5][6] It is also harmful to aquatic life with long-lasting effects.[1][7]

Q2: What are the symptoms of overexposure to this compound?

A2: Acute or short-term exposure can irritate the eyes, nose, and throat.[4] Overexposure may lead to symptoms such as headache, dizziness, fatigue, nausea, and vomiting.[1][7][8] Inhalation of high concentrations of vapor can also cause these symptoms.[7][8] Chronic exposure may result in jaundice and anorexia.[1]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Comprehensive personal protective equipment is essential. This includes:

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[9]

  • Skin Protection: Wear impervious clothing and handle with appropriate gloves (butyl rubber is recommended; nitrile and PVC are not).[9][10] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[9]

  • Respiratory Protection: Work under a hood and wear respiratory protection.[1] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Q4: What are the proper storage conditions for this compound?

A4: Store in tightly closed original containers in a cool, dry, and well-ventilated area.[1][4][10] Keep it locked up or in an area accessible only to qualified or authorized personnel.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and chemically active metals.[2][10]

Q5: How should I dispose of this compound waste?

A5: this compound and its container must be disposed of as hazardous waste.[11] All waste disposal must be handled in accordance with local, state, and federal regulations.[11] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[1] Do not allow the product to enter drains or sewer systems.[1][9]

Q6: What should I do in the event of a spill?

A6: For any spill, evacuate the area and ensure adequate ventilation.[1][9] For major spills, alert the fire brigade and move upwind.[11]

  • Minor Spills: Remove all ignition sources. Use personal protective equipment and clean up spills immediately, avoiding breathing vapors.[11]

  • Major Spills: In addition to the above, wear a self-contained breathing apparatus and protective suit.[7][8] Cover drains and collect, bind, and pump off spills using a liquid-absorbent material like Chemizorb®.[1]

Troubleshooting Guide

Problem: I have accidentally inhaled this compound vapors. What are the immediate steps?

Solution:

  • Immediately move to an area with fresh air.[1][5]

  • If breathing has stopped, apply artificial respiration.[1][10]

  • Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1][2]

Problem: The chemical has made contact with my skin or eyes. What is the correct first aid procedure?

Solution:

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation occurs.[10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]

Problem: I feel dizzy and have a headache while working with this compound. What should I do?

Solution: Dizziness and headache are symptoms of overexposure.[1][4]

  • Immediately stop your work and move to a well-ventilated area or fresh air.

  • Inform your supervisor or a colleague.

  • If symptoms persist, seek medical attention.

  • Review your experimental setup and safety procedures to identify and rectify the source of exposure before resuming work. Ensure your ventilation (fume hood) is functioning correctly.

Quantitative Data

Table 1: Toxicological Data for this compound

Route of ExposureSpeciesValueReference
Oral LD50Rat1,200 mg/kg[1][2]
Dermal LD50Rat5,250 mg/kg[1][2][3]
Inhalation LC50Rat549 mg/m³ (4 h)[1][2]
Permissible Exposure LimitHuman1 ppm[12]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₂Br₄[2][6]
Molecular Weight345.65 g/mol [6]
AppearanceColorless to light yellow liquid[4][8]
OdorPungent, similar to camphor[6]
Melting Point-1 to 1 °C (30 to 34 °F)[1][8]
Boiling Point243.6 °C (470.4 °F)[12]
Density2.967 g/cm³ at 25 °C[1][2]

Experimental Protocols

Protocol for Safe Handling of this compound in a Laboratory Setting

  • Preparation and Pre-Experiment Checklist:

    • Ensure a current Safety Data Sheet (SDS) for this compound is readily available.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[8]

    • Prepare all necessary materials and equipment to minimize time spent handling the chemical.

    • Don the required PPE: safety goggles, a lab coat, impervious clothing, and butyl rubber gloves.

  • Handling Procedure:

    • Conduct all work involving this compound inside a certified chemical fume hood.[1]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Dispense the liquid carefully to avoid splashing and the generation of aerosols.[1]

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the laboratory area.[1]

  • Post-Experiment Cleanup and Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Dispose of all waste, including contaminated PPE, as hazardous waste according to institutional and regulatory guidelines.[7][11]

  • Personal Hygiene:

    • After handling is complete, remove gloves using the proper technique to avoid contaminating your skin.[9]

    • Wash hands and face thoroughly with soap and water.[1]

    • Change out of any contaminated clothing immediately.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense Start Experiment handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decon Decontaminate Surfaces handle_experiment->cleanup_decon End Experiment cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe wash_hands Wash Hands cleanup_ppe->wash_hands Final Step

Caption: Experimental workflow for the safe handling of this compound.

first_aid_pathway exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes (15+ min) eye_contact->flush_eyes seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin Wash Skin (15+ min) remove_clothing->wash_skin wash_skin->seek_medical flush_eyes->seek_medical

Caption: Decision pathway for first aid following this compound exposure.

toxicity_pathway cluster_exposure Routes of Exposure cluster_effects Systemic Effects cluster_local Local Effects inhalation Inhalation cns Central Nervous System (Headache, Dizziness) inhalation->cns liver Liver Damage (Jaundice) inhalation->liver eyes Eye Irritation inhalation->eyes respiratory Respiratory Irritation inhalation->respiratory ingestion Ingestion ingestion->liver kidneys Kidney Damage ingestion->kidneys dermal Dermal Contact dermal->cns skin Skin Irritation dermal->skin

Caption: Target organ toxicity pathways for this compound.

References

Technical Support Center: Tetrabromoethylene Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tetrabromoethylene in common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

This compound (C₂Br₄) is a fully brominated derivative of ethylene. Under standard conditions, it exists as colorless crystals.[1][2] Key physical properties are summarized in the table below.

Q2: I am dissolving this compound for a reaction. Which common laboratory solvents can I use?

Q3: Are there any known incompatibilities with common laboratory solvents or reagents?

Yes. Due to its chemical structure, this compound is expected to be incompatible with strong bases, alkali metals, and strong oxidizing agents.[3][4] Reaction with fuming nitric acid results in the formation of tribromoacetyl bromide.[2][5] The electron-deficient double bond makes it susceptible to attack by nucleophiles.

Q4: How stable is this compound at elevated temperatures?

This compound undergoes thermal decomposition at elevated temperatures. In the range of 190-240 °C, it primarily decomposes through elimination reactions, yielding hydrogen bromide and bromine.[5] Above 450 °C, complete decomposition to carbon and bromine occurs.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow or brown over time. This may indicate decomposition of this compound, potentially initiated by light, heat, or reaction with the solvent or trace impurities (e.g., water, acids, bases). Halogenated hydrocarbons can be light-sensitive.[4]Store solutions in amber vials or protect from light. Prepare solutions fresh whenever possible. Ensure the solvent is anhydrous and free of contaminants. Consider storing the solution at a lower temperature if compatible with your experimental setup.
Unexpected side products are observed in my reaction. This compound may be reacting with your solvent or other reagents. Protic solvents (e.g., methanol (B129727), ethanol) could potentially act as nucleophiles. Polar aprotic solvents like DMF and DMSO can also participate in reactions; for instance, DMSO can act as an oxidant or a nucleophile.[6][7][8]Run a control experiment with this compound in the solvent under your reaction conditions (without other reagents) to check for solvent-induced degradation. Consider using a more inert solvent like dichloromethane (B109758) if compatible with your reaction.
Difficulty dissolving this compound at the desired concentration. This compound is a solid at room temperature with a melting point of 50 °C, which may affect its dissolution rate and solubility.[2]Gently warm the mixture to aid dissolution, being mindful of the thermal stability limits if heating is prolonged or at high temperatures. Sonication can also be used to facilitate dissolution. Always verify the stability of this compound at the temperature used for dissolution.
Inconsistent results between experimental runs. This could be due to variations in solvent quality (e.g., water content, presence of stabilizers or impurities) or degradation of the this compound stock solution over time.Use high-purity, anhydrous solvents from a reliable source. If using stabilized solvents (e.g., dichloromethane), be aware that stabilizers could potentially interact with your reactants. Prepare fresh solutions of this compound for each set of experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂Br₄[1][5][9]
Molar Mass 343.64 g/mol [9]
Appearance Colorless crystals[1][2]
Melting Point 50 °C[2]
Boiling Point 226 °C[2]

Table 2: Summary of this compound Stability and Reactivity in Common Laboratory Solvents (Inferred)

Solvent Type Predicted Solubility Potential for Reaction/Degradation
Acetone Polar AproticLikely solublePossible enolate-driven reactions if basic or acidic impurities are present.
Ethanol Polar ProticShould be determinedMay act as a nucleophile, especially under basic conditions, leading to addition or substitution reactions.
Methanol Polar ProticShould be determinedSimilar to ethanol, may act as a nucleophile.
Dichloromethane (DCM) Weakly Polar AproticLikely solubleGenerally considered a relatively inert solvent for many reactions. However, it can contain acid stabilizers that may affect sensitive substrates.
Dimethylformamide (DMF) Polar AproticShould be determinedCan act as a nucleophile or base, and may not be stable in the presence of strong acids or bases.[6][10][11][12]
Dimethyl Sulfoxide (B87167) (DMSO) Polar AproticShould be determinedCan act as an oxidant or a nucleophile and may promote elimination reactions.[7][8][13]

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in a Laboratory Solvent

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (high purity)
  • Solvent to be tested (HPLC grade or higher)
  • Volumetric flasks and pipettes
  • Amber HPLC vials with caps
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Analytical balance

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve the this compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

3. Experimental Setup: a. Aliquot the stock solution into several amber HPLC vials. b. Prepare several sets of vials to be stored under different conditions (e.g., room temperature in the dark, room temperature with light exposure, 40 °C in the dark). c. One vial from the "room temperature in the dark" set should be analyzed immediately (Time = 0).

4. Sample Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition for analysis. b. Analyze the sample by a validated HPLC method to determine the concentration of this compound. The method should be able to separate the parent compound from potential degradation products. c. Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

5. Data Analysis: a. Plot the concentration of this compound as a function of time for each storage condition. b. Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time = 0. c. If significant degradation is observed, further analysis (e.g., LC-MS) can be performed to identify the degradation products.

Visualizations

Caption: Workflow for selecting a suitable solvent for experiments involving this compound.

Degradation_Pathways TBE This compound (C2Br4) thermal Thermal Stress (190-240 °C) TBE->thermal nucleophile Nucleophilic Attack (e.g., ROH, H2O, RNH2) TBE->nucleophile strong_base Strong Base TBE->strong_base oxidizing_agent Strong Oxidizing Agent (e.g., fuming HNO3) TBE->oxidizing_agent elimination_products Elimination Products (HBr, Br2) thermal->elimination_products Elimination addition_products Addition/Substitution Products nucleophile->addition_products Addition/ Substitution dehydrobromination_products Dehydrobromination Products strong_base->dehydrobromination_products Elimination oxidation_products Tribromoacetyl bromide oxidizing_agent->oxidation_products Oxidation

Caption: Potential degradation pathways for this compound under different conditions.

References

Effect of temperature on Tetrabromoethylene reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Tetrabromoethylene Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (C₂Br₄). The content focuses on the critical effect of temperature on reaction rates and outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction rate is too slow. Can I simply increase the temperature indefinitely?

A1: While increasing temperature generally accelerates reaction rates according to the Arrhenius equation, it is not advisable for this compound without careful consideration. Polyhalogenated compounds can be prone to thermal decomposition at elevated temperatures. For the related compound, 1,1,2,2-Tetrabromoethane, decomposition begins at temperatures around 190-240°C, releasing toxic bromine and hydrogen bromide fumes.[1][2] High temperatures can lead to the formation of undesired byproducts and charring, reducing the yield and purity of your target molecule. It is crucial to first determine the thermal stability of your specific reaction mixture.

Q2: I am attempting a lithium-halogen exchange with this compound using n-butyllithium (n-BuLi) at -20°C, and my yield is very low with many side products. What is the issue?

A2: The problem is almost certainly the temperature. Lithium-halogen exchange reactions are extremely fast, even at very low temperatures.[3][4] Running the reaction at -20°C is too warm and allows for multiple side reactions to occur. The highly reactive organolithium intermediate can react with the solvent (especially ethers like THF), itself, or other species in the flask. For successful and clean lithium-halogen exchange, it is critical to maintain temperatures between -78°C and -100°C.[3][5]

Q3: When running a debromination reaction at high temperatures, I observed the formation of a black, tar-like substance. What is it and how can I prevent it?

A3: The formation of black tar or char is a common indicator of thermal decomposition. At high temperatures, C-Br bonds can cleave, leading to radical side reactions and polymerization, resulting in complex, insoluble materials. To prevent this, consider the following:

  • Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Use a Catalyst: A suitable catalyst may allow the reaction to proceed efficiently at a milder temperature.

  • Optimize Reagent Addition: For highly exothermic reactions, slow, dropwise addition of a reagent to the heated reaction mixture can help maintain better temperature control and avoid localized "hot spots" that cause decomposition.

Q4: How does temperature affect the stereoselectivity of reactions involving this compound?

A4: Temperature can have a significant impact on stereoselectivity. In many cases, lower temperatures favor the formation of the thermodynamically more stable product or enhance the kinetic selectivity of a reaction. For instance, in reductive debrominations that proceed via a concerted mechanism, temperature can influence the conformational flexibility of the molecule and the transition state, thereby affecting the stereochemical outcome.[6] It is always recommended to screen a range of temperatures when optimizing for a specific stereoisomer.

Data Presentation: Effect of Temperature on Reaction Rate

While specific kinetic data for this compound reactions are not widely published, the following table provides an illustrative example of how temperature typically affects a hypothetical first-order reaction rate, based on the principles of the Arrhenius equation. This data is for demonstrative purposes only.

Temperature (°C)Temperature (K)Rate Constant (k) (s⁻¹)Reaction Half-life (t½) (seconds)
20293.151.5 x 10⁻⁵46,210
30303.153.1 x 10⁻⁵22,360
40313.156.2 x 10⁻⁵11,180
50323.151.2 x 10⁻⁴5,776
60333.152.3 x 10⁻⁴3,014
70343.154.3 x 10⁻⁴1,612

As a general rule of thumb, for many reactions, the rate roughly doubles for every 10°C rise in temperature.

Experimental Protocols

Protocol: Synthesis of Diphenylacetylene (B1204595) via Grignard Reaction with this compound

This protocol describes a plausible method for synthesizing diphenylacetylene from this compound. It is adapted from standard procedures for similar vicinal dibromides.[7][8][9]

Materials:

  • This compound (C₂Br₄)

  • Magnesium (Mg) turnings

  • Bromobenzene (B47551)

  • Anhydrous Diethyl Ether or THF

  • Iodine (crystal, as initiator)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add Magnesium turnings (2.2 equivalents) to the flask. Add a single crystal of iodine.

    • In the dropping funnel, place a solution of Bromobenzene (2.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the solution to 0°C.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flame-dried flask under nitrogen.

    • Cool the this compound solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the this compound solution via cannula transfer or a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of 1 M HCl to dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by recrystallization from hot ethanol or by column chromatography on silica (B1680970) gel using hexanes as the eluent.

Visualizations

The following diagrams illustrate a general experimental workflow for studying temperature effects and a troubleshooting guide for common issues.

experimental_workflow Experimental Workflow for Temperature Study start Define Temperature Range (e.g., 30-80°C) setup Set up Parallel Reactions in Thermostatted Reaction Block start->setup run Run Each Reaction at a Specific, Constant Temperature setup->run sample Take Aliquots at Regular Time Intervals run->sample quench Immediately Quench Aliquot to Stop Reaction sample->quench analyze Analyze Samples (e.g., GC, HPLC, NMR) quench->analyze data Plot Concentration vs. Time for Each Temperature analyze->data calculate Calculate Rate Constant (k) from Slope data->calculate arrhenius Create Arrhenius Plot (ln(k) vs. 1/T) calculate->arrhenius end Determine Activation Energy (Ea) arrhenius->end

Caption: Workflow for kinetic analysis of a reaction at various temperatures.

troubleshooting_guide Troubleshooting Temperature-Related Issues start Reaction Failed or Low Yield q_temp Was Reaction Run at Elevated Temperature? start->q_temp Start Diagnosis a_decomp YES: Decomposition Likely (Charring/Tar Observed?) q_temp->a_decomp Yes q_low_temp Was Reaction Run at Low Temperature (e.g., <-70°C)? q_temp->q_low_temp No sol_decomp Reduce Temperature. Consider Catalyst. Check for Exotherms. a_decomp->sol_decomp Yes (Tar) a_decomp->sol_decomp No (Clean, but no product) a_organometallic YES: Organometallic Reagent? (e.g., n-BuLi) q_low_temp->a_organometallic Yes sol_not_organometallic Rate is too slow. Gradually increase temperature in 10°C increments. q_low_temp->sol_not_organometallic No sol_too_warm Temperature was likely too high. Maintain temp between -78°C and -100°C. a_organometallic->sol_too_warm Yes a_not_organometallic NO a_organometallic->a_not_organometallic No a_not_organometallic->sol_not_organometallic

Caption: Decision tree for troubleshooting common temperature-related issues.

References

Byproduct formation in the synthesis of Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of tetrabromoethylene, focusing on the identification and mitigation of byproduct formation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to assist researchers in achieving high-purity this compound for use in pharmaceutical development and other advanced applications.

Troubleshooting Guide

Navigating the challenges of this compound synthesis requires a systematic approach to troubleshooting. The following table outlines common problems, their potential causes, and actionable solutions to improve reaction outcomes.

Problem EncounteredPotential Cause(s)Recommended Solutions
Low Yield of this compound Incomplete Dehydrobromination: Insufficient base or reaction time.- Increase the molar ratio of the base (e.g., alcoholic KOH) to pentabromoethane (B1585512). - Extend the reaction time and monitor progress using TLC or GC-MS.
Incomplete Bromination: Insufficient bromine or suboptimal reaction temperature.- Ensure a slight excess of bromine is used in the bromination of dibromoethylene. - Maintain the recommended reaction temperature to ensure complete addition.
Product Loss During Workup: Emulsion formation during extraction or loss during solvent removal.- Break emulsions by adding brine or a small amount of a different organic solvent. - Use rotary evaporation under reduced pressure to minimize loss of the volatile product.
Presence of Colored Impurities (Yellow/Brown Product) Residual Bromine: Unreacted bromine remaining in the product.- Wash the crude product with a dilute aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite until the color disappears.
Impurities in Starting Materials: Impurities in acetylene (B1199291) (e.g., phosphine, hydrogen sulfide) used to synthesize precursors can lead to colored byproducts.- Purify the acetylene gas by passing it through a scrubbing solution (e.g., alkaline solution) before use.
Side Reactions: Formation of polymeric or other colored byproducts.- Optimize reaction temperature and reagent addition rate to minimize side reactions.
Formation of Undesired Byproducts Incomplete Halogenation/Dehydrohalogenation: Presence of partially brominated or dehydrobrominated intermediates (e.g., tribromoethylene, pentabromoethane).- Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature as indicated by reaction monitoring.
Elimination vs. Substitution Competition: In the dehydrobromination step, the choice of base and solvent can influence the reaction pathway.- Use a strong, non-nucleophilic base in a suitable solvent (e.g., alcoholic KOH) to favor the E2 elimination pathway.[1][2][3][4]
Over-bromination: In the synthesis of precursors from acetylene, over-bromination can lead to hexabromoethane.- Carefully control the stoichiometry of bromine addition to acetylene to favor the formation of 1,1,2,2-tetrabromoethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two primary methods for synthesizing this compound are the dehydrobromination of pentabromoethane and the bromination of dibromoethylene. Both routes are effective, and the choice often depends on the availability of starting materials and desired scale of the reaction.

Q2: What is the likely identity of a volatile, lower boiling point impurity observed during GC-MS analysis?

A2: A common volatile impurity is tribromoethylene, which can arise from incomplete bromination of dibromoethylene or as a byproduct of the dehydrobromination of pentabromoethane. Its presence can be confirmed by comparing the retention time and mass spectrum with a known standard.

Q3: My final product is a solid at room temperature. How can I best purify it?

A3: this compound is a crystalline solid at room temperature. Recrystallization is an effective method for purification.[5][6][7][8][9] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.

Q4: Can I use a different base for the dehydrobromination of pentabromoethane?

A4: While alcoholic potassium hydroxide (B78521) (KOH) is commonly used, other strong bases can also effect the dehydrohalogenation. However, the choice of base can influence the competition between elimination (E2) and substitution (SN2) reactions.[1][2][3][4] Sterically hindered bases may also be effective in promoting elimination. It is crucial to perform small-scale trials to optimize the reaction conditions for any new base.

Q5: How can I monitor the progress of my reaction to minimize byproduct formation?

A5: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction progress.[10][11][12] By taking small aliquots from the reaction mixture at regular intervals, you can determine the point of maximum conversion of the starting material to the desired product and identify the formation of any significant byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrobromination of Pentabromoethane

This protocol describes the elimination of hydrogen bromide from pentabromoethane using a strong base to yield this compound.

Materials:

  • Pentabromoethane

  • Ethanolic Potassium Hydroxide (KOH) solution (e.g., 2 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Sodium thiosulfate solution (5% w/v, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentabromoethane in ethanol.

  • Slowly add the ethanolic KOH solution to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • If the organic layer is colored due to residual bromine, wash with a 5% sodium thiosulfate solution.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound via Bromination of 1,2-Dibromoethylene (B146495)

This protocol details the electrophilic addition of bromine to 1,2-dibromoethylene.

Materials:

  • 1,2-Dibromoethylene (can be a mixture of cis and trans isomers)

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • Aqueous sodium carbonate solution (5% w/v)

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, dissolve 1,2-dibromoethylene in carbon tetrachloride.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with a 5% aqueous sodium carbonate solution to remove any unreacted bromine and HBr.

  • Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the solvent by distillation.

  • The resulting crude this compound can be purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Route 1 cluster_2 Route 2 Acetylene Acetylene TBEt 1,1,2,2-Tetrabromoethane Acetylene->TBEt + 2Br₂ DBE 1,2-Dibromoethylene Acetylene->DBE + Br₂ PBE Pentabromoethane TBEt->PBE + Br₂ TBEe This compound PBE->TBEe - HBr (Base) DBE->TBEe + Br₂ Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Impurities) Check_Reagents Verify Starting Material & Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Monitor_Reaction Analyze Reaction Mixture (TLC, GC-MS) Check_Reagents->Monitor_Reaction Check_Conditions->Monitor_Reaction Optimize Optimize Reaction Parameters Monitor_Reaction->Optimize Purify Improve Purification (Recrystallization, Wash) Optimize->Purify Success Problem Resolved Purify->Success Byproduct_Formation cluster_dehydrobromination Dehydrobromination cluster_bromination Bromination PBE Pentabromoethane TBEe This compound (Desired Product) PBE->TBEe E2 Elimination Byproduct1 Tribromoethylene (Incomplete Dehydrobromination) PBE->Byproduct1 Side Reaction Byproduct2 Other Elimination/Substitution Products PBE->Byproduct2 Side Reaction Byproduct3 Hexabromoethane (Over-bromination) TBEe->Byproduct3 Further Reaction DBE 1,2-Dibromoethylene DBE->TBEe Electrophilic Addition

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the characterization and quantification of tetrabromoethylene (TBE), a dense organobromine compound with applications in mineral separation and as a potential fungicide. Given the limited availability of comprehensive validated methods specifically for this compound, this document leverages established protocols and performance data for structurally similar halogenated compounds, such as 1,1,2,2-tetrabromoethane, to provide a robust framework for analytical method selection and development.

Executive Summary

The characterization of this compound can be effectively achieved through a suite of analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and the nature of the information provided. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation, identification, and quantification of TBE, particularly in complex matrices. High-Performance Liquid Chromatography (HPLC) offers an alternative for non-volatile or thermally labile related compounds and can be adapted for TBE analysis. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for unequivocal structure elucidation and functional group identification.

Chromatographic Methods: A Comparative Overview

Chromatographic techniques are central to the quantitative analysis of this compound, allowing for its separation from other components in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture, which are then detected and identified by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often the preferred method for volatile halogenated compounds, HPLC provides a viable alternative, particularly when dealing with matrices that are not amenable to GC analysis or for related non-volatile impurities.

Table 1: Comparison of Chromatographic Method Performance (Based on Analogous Compounds)

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance detection.
Typical Analytes Volatile and semi-volatile halogenated compounds.Non-volatile or thermally labile compounds; adaptable for TBE.
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow to mid ng/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeMid to high ng/mL range
Precision (%RSD) < 15%< 15%
Accuracy/Recovery (%) 80-120%80-120%

Note: The quantitative data presented in this table are representative values obtained from validated methods for similar halogenated organic compounds and should be considered as a general guideline. Method-specific validation is essential for accurate quantification of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are critical for the qualitative characterization and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound (C₂Br₄), which lacks protons, ¹³C NMR is the primary NMR technique for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The double bond in this compound will have a characteristic absorption band.

Table 2: Comparison of Spectroscopic Methods

MethodInformation ProvidedSample RequirementsAdvantagesLimitations
¹³C NMR Carbon skeleton and chemical environment of carbon atoms.Dissolved in a suitable deuterated solvent.Provides definitive structural information.Lower sensitivity compared to ¹H NMR.
IR Spectroscopy Presence of functional groups (e.g., C=C double bond).Neat liquid, solid (pellet), or in solution.Rapid and non-destructive.Provides limited structural information on its own.

Experimental Protocols

The following are detailed experimental methodologies for the analysis of this compound, based on established protocols for similar halogenated compounds.

Protocol 1: Quantitative Analysis by GC-MS

This protocol is adapted from methods used for the analysis of brominated hydrocarbons in environmental and industrial samples.

1. Sample Preparation:

  • Liquid Samples: Dilute an accurately weighed amount of the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Solid Samples: Perform a solvent extraction (e.g., Soxhlet or ultrasonic extraction) using an appropriate solvent. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

3. Method Validation:

  • Linearity: Prepare a series of calibration standards of this compound in the chosen solvent over the desired concentration range. Plot the peak area against concentration and determine the coefficient of determination (R²).

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision and Accuracy: Analyze replicate samples at different concentrations to determine the relative standard deviation (%RSD) for precision and the recovery of spiked samples for accuracy.

Protocol 2: Analysis by HPLC-UV

This protocol is a general guideline for developing an HPLC method for this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). Isocratic or gradient elution may be required depending on the sample complexity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

3. Method Validation:

  • Follow the same validation principles as described for the GC-MS method (linearity, LOD, LOQ, precision, and accuracy).

Protocol 3: Structural Characterization by ¹³C NMR

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

2. NMR Spectrometer Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nucleus: ¹³C.

  • Pulse Program: Standard single-pulse experiment with proton decoupling.

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

  • Relaxation Delay: A suitable relaxation delay to ensure quantitative signal integration if required (e.g., 5 seconds).

Protocol 4: Functional Group Analysis by IR Spectroscopy

1. Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the solid this compound sample with dry potassium bromide (KBr) powder and press into a thin pellet.

  • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄).

2. IR Spectrometer Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Injection Injection Cleanup->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection/Identification) GC->MS Quantification Quantification MS->Quantification Identification Identification MS->Identification

GC-MS Analysis Workflow

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis TBE_Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent TBE_Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Solution TBE_Sample->IR_Prep NMR_Acq 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Structural Information (Carbon Skeleton) NMR_Acq->NMR_Data IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq IR_Data Functional Group Identification (C=C) IR_Acq->IR_Data

Spectroscopic Characterization Workflow

Conclusion

The selection of an appropriate analytical method for the characterization of this compound is dependent on the specific research or quality control objective. For quantitative analysis, GC-MS offers excellent sensitivity and specificity. HPLC-UV provides a complementary technique, especially for quality control of the bulk material. For unequivocal structural identification, a combination of spectroscopic methods, particularly ¹³C NMR and IR spectroscopy, is essential. The protocols and comparative data presented in this guide, based on established methods for analogous compounds, provide a solid foundation for the development and validation of robust analytical procedures for this compound. It is imperative that any method be fully validated for its intended use to ensure the generation of reliable and accurate data.

A Researcher's Guide to GC-MS Analysis of Tetrabromoethylene Bromination Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise identification and quantification of reaction products are paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the characterization of products from the bromination of tetrabromoethylene. We present experimental data and detailed protocols to aid in the selection of optimal analytical conditions.

Introduction to this compound Reactions

This compound (C₂Br₄) is a fully brominated alkene. Its reactivity is dominated by the electrophilic addition across the carbon-carbon double bond. A common reaction is the addition of bromine (Br₂) to form hexabromoethane (B14528) (C₂Br₆). This reaction is a key example for studying the efficacy of bromination and for identifying potential byproducts. Other potential reactions include cycloadditions and ozonolysis, which would yield a different suite of brominated compounds. This guide will focus on the analysis of the products from the bromination reaction.

Experimental Protocols

Effective separation and identification of this compound and its reaction products by GC-MS depend on the careful selection of chromatographic and mass spectrometric parameters. Below are two alternative protocols that can be adapted based on available instrumentation and analytical goals.

Protocol 1: General Purpose Screening

This protocol is suitable for initial screening of reaction mixtures to identify the main products and byproducts.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Split/splitless inlet at 280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: High-Resolution Analysis

This protocol is optimized for achieving better separation of closely eluting isomers and for trace analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polarity column.

    • Injector: Programmable Temperature Vaporization (PTV) inlet, starting at 80°C and ramping to 300°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 250°C, then ramp at 10°C/min to 320°C, and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target compounds and full scan for unknown identification.

    • Source Temperature: 250°C.

    • Quadrupole Temperature: 150°C.

Data Presentation: Comparative Analysis

The following table summarizes the expected retention times and key mass spectral fragments for this compound and its primary bromination product, hexabromoethane, based on the General Purpose Screening Protocol.

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound~12.5343.6344, 265, 186, 107
Hexabromoethane~16.8503.4504, 425, 346, 267, 188

Note: The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in characteristic isotopic patterns in the mass spectrum, which is a powerful tool for identifying brominated compounds. For a compound with 'n' bromine atoms, the molecular ion region will show a cluster of peaks (M, M+2, M+4, etc.).

Visualization of Experimental Workflow and Reaction Pathway

To facilitate a clear understanding of the analytical process and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis start Reaction Mixture extraction Solvent Extraction (e.g., Dichloromethane) start->extraction drying Drying (e.g., Na2SO4) extraction->drying filtration Filtration drying->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Analysis detection->chromatogram mass_spectra Mass Spectra Interpretation chromatogram->mass_spectra quantification Quantification mass_spectra->quantification

Caption: Experimental workflow for GC-MS analysis.

reaction_pathway TBE This compound (C2Br4) Br2 + Br2 HBE Hexabromoethane (C2Br6) TBE->HBE Bromination

Caption: Bromination of this compound.

Alternative Analytical Techniques

While GC-MS with electron ionization is a robust and widely used technique for the analysis of brominated compounds, other methods can offer advantages in specific scenarios.

TechniqueAdvantagesDisadvantagesBest For
GC-ECD (Electron Capture Detector) Highly sensitive to halogenated compounds.Less specific than MS, cannot provide structural information.Trace analysis of known halogenated compounds.
GC-MS with Chemical Ionization (CI) Softer ionization technique, can provide a stronger molecular ion peak, aiding in molecular weight determination.May not provide as much fragmentation information for structural elucidation.Confirming molecular weight of thermally labile compounds.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling unambiguous elemental composition determination.Higher instrument cost and complexity.Differentiating between compounds with the same nominal mass.

Conclusion

The GC-MS analysis of this compound reaction products, particularly from bromination, is a critical step in synthetic chemistry. By carefully selecting the GC column, temperature program, and MS parameters, researchers can achieve reliable separation and identification of the desired products and any byproducts. The provided protocols and data serve as a starting point for method development and optimization. The characteristic isotopic pattern of bromine in mass spectrometry remains an invaluable tool for the confident identification of brominated species in complex mixtures.

Spectroscopic Characterization of Tetrabromoethylene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Analytical and Synthetic Chemistry

Tetrabromoethylene (C₂Br₄) is a fully halogenated alkene with applications in organic synthesis and materials science.[1] Accurate characterization of its structure is paramount for its use in research and development. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound and contrasts these findings with other common analytical techniques.

¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, its application to this compound presents a unique case.

Proton (¹H) NMR Spectroscopy

Due to the absence of hydrogen atoms in the molecular structure of this compound (C₂Br₄), its ¹H NMR spectrum is expected to show no signals. This lack of proton signals is, in itself, a key piece of identifying information, confirming the perhalogenated nature of the compound.

Carbon-13 (¹³C) NMR Spectroscopy

In contrast to ¹H NMR, ¹³C NMR provides direct insight into the carbon framework of the molecule. For this compound, the two carbon atoms are chemically equivalent due to the molecule's symmetry. Consequently, a single resonance is observed in the ¹³C NMR spectrum.

Parameter This compound (C₂Br₄) Notes
¹H Chemical Shift (δ) No signalConfirms the absence of protons.
¹³C Chemical Shift (δ) ~98.6 ppmA single peak indicates the two carbons are equivalent. The significant downfield shift is due to the deshielding effect of the four electronegative bromine atoms.

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency used.[2]

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is highly informative, a comprehensive characterization of this compound often involves complementary analytical methods. The following table compares NMR with Mass Spectrometry, Infrared Spectroscopy, and Raman Spectroscopy.

Analytical Technique Information Provided for this compound (C₂Br₄) Advantages Limitations
NMR Spectroscopy - Confirms absence of protons (¹H NMR). - Shows the presence of a single type of carbon environment (¹³C NMR).Provides direct information about the carbon-hydrogen framework and molecular symmetry.Low natural abundance of ¹³C can lead to lower sensitivity.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) and isotopic pattern characteristic of four bromine atoms.[3]High sensitivity and provides exact mass and molecular formula.Does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy - Characteristic C=C stretching vibration.[4][5]Fast, non-destructive, and provides information about functional groups.Can be complex to interpret fully; some vibrations may be IR-inactive.
Raman Spectroscopy - Complements IR by detecting IR-inactive vibrations, such as the symmetric C=C stretch.[6][7]Excellent for symmetric molecules and less interference from water.[8]Can be affected by fluorescence.

Experimental Protocols

¹³C NMR Spectroscopy of this compound

A detailed protocol for acquiring the ¹³C NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 50-100 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.

    • Relaxation Delay (d1): Due to the absence of directly attached protons (quaternary carbons), the carbon nuclei in this compound have long relaxation times. A longer relaxation delay (e.g., 10-30 seconds) is crucial to ensure quantitative signal intensity, although for simple identification, a shorter delay may suffice.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a comparison of the information obtained from different techniques.

cluster_workflow Analytical Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Vibrational Vibrational Spectroscopy (IR/Raman) Sample->Vibrational Data Combined Spectral Data NMR->Data MS->Data Vibrational->Data Structure Structure Confirmation Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

cluster_comparison Comparison of Analytical Techniques for this compound C2Br4 This compound (C2Br4) NMR_Node NMR Spectroscopy C2Br4->NMR_Node MS_Node Mass Spectrometry C2Br4->MS_Node IR_Raman_Node IR & Raman Spectroscopy C2Br4->IR_Raman_Node NMR_Info Carbon Framework Symmetry Absence of Protons NMR_Node->NMR_Info MS_Info Molecular Weight Isotopic Pattern Molecular Formula MS_Node->MS_Info IR_Raman_Info Functional Groups (C=C) Vibrational Modes IR_Raman_Node->IR_Raman_Info

Caption: Information derived from different analytical techniques for C₂Br₄.

References

A Comparative Guide to Tetrabromoethylene and Other Brominated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction efficiency, product purity, and overall process safety. Brominated solvents, a class of halogenated hydrocarbons, offer unique properties such as high density, non-flammability, and specific solvency characteristics that make them valuable in various applications. This guide provides an objective comparison of Tetrabromoethylene (TBE) with other commonly used brominated solvents, namely Dibromomethane and Bromoform (B151600). The information presented is supported by available data to assist researchers, scientists, and drug development professionals in making informed decisions.

Physical and Chemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. The following table summarizes the key properties of this compound, Dibromomethane, and Bromoform.

PropertyThis compound (C₂Br₄)Dibromomethane (CH₂Br₂)Bromoform (CHBr₃)
Molar Mass 343.64 g/mol [1][2]173.835 g/mol [3]252.73 g/mol [4]
Appearance Colorless crystals[1][5]Colorless to yellow liquid[3][6]Colorless to pale yellow liquid[7][8]
Density ~2.756 g/cm³ (estimate)[1]2.477 g/mL[3]2.89 g/cm³[9]
Melting Point 50-57.5 °C[1][5]-52.7 °C[3]7.8 °C[7]
Boiling Point 226-227 °C (sublimation)[1][5]96-98 °C[3]149.5 °C[7]
Solubility in Water InsolubleSlightly soluble (12.5 g/L at 20 °C)[3]Slightly soluble (1 part in 800 parts water)[7]
Primary Hazards Irritant[5]Irritant[6]Toxic by ingestion, inhalation, and skin absorption; Lachrymator[9]

Performance and Applications

While direct comparative performance data between these solvents is scarce in publicly available literature, their distinct properties lend them to different primary applications.

Dibromomethane serves as a versatile solvent and reagent in organic synthesis .[3][10] It is particularly useful in reactions requiring a moderately polar, non-protic medium. In pharmaceutical synthesis, it is employed in the creation of active pharmaceutical ingredients (APIs) and other drug components.[10] Advancements have focused on improving reaction efficiency and aligning its use with green chemistry principles.[10] It is also a cheaper precursor for Simmons-Smith-type reagents compared to diiodomethane.[3]

Bromoform is widely used as a laboratory reagent, particularly as an extraction solvent and in mineral separation due to its very high density.[7][8] It has historical applications as a solvent for waxes, greases, and oils, and as an intermediate in chemical synthesis.[4][7] In the pharmaceutical industry, it has been used in the synthesis of various compounds.[7][11]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are examples of protocols for applications where these brominated solvents are commonly used.

Protocol 1: Mineral Separation Using a Heavy Liquid (e.g., Bromoform)

This protocol outlines a general procedure for separating minerals based on their density using a heavy liquid like bromoform.

Objective: To separate denser minerals from a crushed rock sample.

Materials:

  • Crushed and sieved rock sample

  • Bromoform (CHBr₃)

  • Separatory funnel

  • Ring stand and clamp

  • Beakers

  • Filter paper and funnel

  • Acetone (B3395972) (for rinsing)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Setup: Securely clamp a separatory funnel to a ring stand. Place a beaker with a filter funnel and filter paper underneath the separatory funnel to collect the separated minerals.

  • Adding the Heavy Liquid: Carefully pour bromoform into the separatory funnel until it is about two-thirds full.

  • Sample Addition: Add the crushed rock sample to the bromoform in the separatory funnel.

  • Agitation and Separation: Gently stir the mixture with a glass rod to ensure all particles are wetted by the heavy liquid. Allow the mixture to stand undisturbed. Denser minerals will sink to the bottom, while lighter minerals will float on the surface. This may take several minutes to hours depending on the particle size.

  • Collection of Dense Minerals: Carefully open the stopcock of the separatory funnel to drain the sunken dense minerals onto the filter paper in the collection beaker.

  • Collection of Light Minerals: Place a new beaker and filter paper under the separatory funnel and drain the remaining liquid containing the floating, less dense minerals.

  • Washing and Drying: Thoroughly wash the collected mineral fractions with acetone to remove any residual bromoform. Allow the mineral fractions to dry completely before further analysis.

Protocol 2: Dibromocyclopropanation of an Alkene using Dibromoiodomethane (B121520) (as a proxy for Dibromomethane's reactivity)

This protocol describes the synthesis of a gem-dibromocyclopropane, a versatile intermediate in pharmaceutical synthesis, using a dibromo-reagent. While the example uses dibromoiodomethane, the principle is similar for generating dibromocarbene from other precursors.[12]

Objective: To synthesize a gem-dibromocyclopropane from an alkene.

Materials:

  • Alkene (e.g., styrene)

  • Dibromoiodomethane (CHBr₂I)

  • 50% aqueous Sodium Hydroxide (B78521) (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • PPE

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1.0 equivalent) and the phase-transfer catalyst (e.g., TEBAC, 0.05 equivalents) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add dibromoiodomethane (1.5-2.0 equivalents).

  • Initiation of Reaction: Slowly add a 50% aqueous solution of sodium hydroxide (5.0-10.0 equivalents) to the reaction mixture at 0 °C (ice bath).

  • Reaction Progress: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add water to the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure gem-dibromocyclopropane.[12]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate a general workflow for solvent selection and a reaction pathway involving a brominated solvent.

SolventSelectionWorkflow cluster_screening Initial Screening cluster_evaluation Property Evaluation cluster_testing Experimental Validation cluster_selection Final Selection A Define Reaction Requirements (e.g., polarity, temperature) B Identify Potential Solvents (TBE, DBM, Bromoform, etc.) A->B C Compare Physical Properties (Density, BP, MP) B->C D Assess Solubility of Reactants & Products B->D E Evaluate Safety & Toxicity Profile B->E F Perform Small-Scale Test Reactions C->F D->F E->F G Analyze Reaction Performance (Yield, Purity, Rate) F->G H Select Optimal Solvent G->H

Caption: A logical workflow for selecting an appropriate solvent for a chemical reaction.

Dibromocyclopropanation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Alkene Alkene (e.g., Styrene) Cycloaddition [1+2] Cycloaddition Alkene->Cycloaddition Dibromo_reagent Dibromo-reagent (e.g., CHBr₂I) Carbene_formation Dibromocarbene Formation (:CBr₂) Dibromo_reagent->Carbene_formation + Base Base Strong Base (e.g., NaOH) PTC Phase-Transfer Catalyst PTC->Carbene_formation facilitates Carbene_formation->Cycloaddition Dibromocyclopropane gem-Dibromocyclopropane Cycloaddition->Dibromocyclopropane

References

A Comparative Guide to Tetrabromoethylene and Tetrachloroethylene as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, solvent performance, and safety profiles of tetrabromoethylene and tetrachloroethylene (B127269) to inform solvent selection in research and pharmaceutical applications.

In the landscape of organic solvents, the choice of an appropriate medium is paramount to the success of chemical reactions, purifications, and formulations. This guide provides a detailed comparison of two halogenated ethylenes, this compound (C₂Br₄) and tetrachloroethylene (C₂Cl₄), to assist researchers, scientists, and drug development professionals in making an informed decision based on their specific needs. This document collates available experimental data on their physical and chemical properties, explores their applications, and outlines their safety and environmental considerations.

Physicochemical Properties: A Tabulated Comparison

A solvent's fundamental physical and chemical characteristics dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound and tetrachloroethylene.

PropertyThis compoundTetrachloroethylene
Chemical Formula C₂Br₄C₂Cl₄
Molecular Weight 343.64 g/mol [1]165.82 g/mol [2]
Appearance Colorless crystals[3]Clear, colorless liquid[2]
Density ~3 g/mL1.622 g/cm³[2]
Melting Point 50 °C[3]-22.0 °C[2]
Boiling Point 226 °C[3]121.1 °C[2]
Viscosity Data not readily available0.89 cP at 25 °C[2]
Water Solubility Insoluble0.15 g/L (25 °C)[2]
Solubility in Organic Solvents Soluble in many organic solventsMiscible with ethanol, ether, chloroform, benzene[4]
Vapor Pressure Low14 mmHg (20 °C)[2]
Flammability Non-flammableNon-flammable[2]

Solvent Performance and Applications

Tetrachloroethylene is a well-established solvent with a broad range of applications stemming from its excellent ability to dissolve organic materials, its volatility, stability, and non-flammability.[2]

  • Dry Cleaning and Degreasing: It is a dominant solvent in the dry cleaning industry and is widely used for degreasing metal parts in the automotive and other metalworking industries.[2]

  • Chemical Intermediate: Tetrachloroethylene serves as a precursor in the synthesis of other chemicals, including some fluorinated compounds.[5]

  • Organic Synthesis: It has been utilized in specific organic reactions. For instance, it can participate in Diels-Alder reactions with dienes like anthracene.[6] It has also been studied in copolymerization reactions with monomers such as acrylonitrile.

  • Spectroscopy: High-purity grades of tetrachloroethylene are available for use as a solvent in UV/VIS and IR spectroscopy.[6][7][8][9][10]

This compound , while less common as a general-purpose solvent, possesses unique properties that make it suitable for specific applications.

  • Mineral Separation: Its exceptionally high density allows for its use in the separation of minerals based on density differences.[3]

  • Solvent for Specific Organic Compounds: It is reported to be a solvent for fats, oils, and waxes.[11]

  • Potential in Organic Synthesis: While specific, well-documented examples are less common than for its chlorinated counterpart, its structure suggests potential as a solvent or reagent in reactions where a high-boiling, non-polar, and dense medium is required. It is also noted to be used in organic synthesis.[3]

  • Fungicide and Bactericide: There is potential for its use as a fungicide and bactericide on fruits.[3]

Safety and Environmental Profile

Both this compound and tetrachloroethylene are hazardous substances and must be handled with appropriate safety precautions.

Tetrachloroethylene is classified as a toxin and a human health hazard.[2] It is a suspected carcinogen, with the International Agency for Research on Cancer (IARC) classifying it as "probably carcinogenic to humans" (Group 2A).[2] The US Environmental Protection Agency (EPA) considers it "likely to be carcinogenic to humans".[12] Acute exposure can cause irritation of the respiratory tract and eyes, as well as neurological effects.[13] Chronic exposure can lead to neurological, kidney, and liver damage.[4][13] The oral LD50 in rats is reported to be in the range of 3.0 to 12.96 g/kg.[4] Environmentally, tetrachloroethylene is slow to degrade in water and soil and can be a groundwater contaminant.[2][12]

This compound is described as an irritant.[3] While specific carcinogenicity classifications are not as widely cited as for tetrachloroethylene, the related compound 1,1,2,2-tetrabromoethane (B165195) is known to be highly toxic, with a rat oral LD50 of 1200 mg/kg, and is fatal if inhaled.[13] Given the presence of four bromine atoms, decomposition of this compound can release toxic bromine-containing compounds. Information on its detailed environmental fate is less available compared to tetrachloroethylene, but its low water solubility and high density suggest it would likely persist in the environment.

Experimental Protocols

For researchers needing to fill data gaps or evaluate these solvents for a specific application, the following experimental protocols are recommended.

Solubility Determination

A standard laboratory procedure for determining the solubility of a solid (like this compound) in a liquid solvent is the shake-flask method.

G cluster_0 Solubility Determination Workflow start Start step1 Add excess solute to a known volume of solvent in a sealed vial. start->step1 end End step2 Agitate at constant temperature for an extended period (e.g., 24-48h) to reach equilibrium. step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Carefully withdraw a known volume of the supernatant. step3->step4 step5 Dilute the aliquot with a suitable solvent for analysis. step4->step5 step6 Quantify the solute concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, HPLC). step5->step6 step7 Calculate the solubility in units such as g/L or mol/L. step6->step7 step7->end

Caption: Workflow for determining the solubility of a compound in a solvent.

Viscosity Measurement

The viscosity of a liquid can be determined using a viscometer. For a research setting, a simple glass capillary viscometer, such as an Ubbelohde viscometer, can be employed.

G cluster_1 Viscosity Measurement Workflow start Start step1 Select an appropriate size Ubbelohde viscometer. start->step1 end End step2 Introduce a precise volume of the solvent into the viscometer. step1->step2 step3 Place the viscometer in a constant temperature bath until thermal equilibrium is reached. step2->step3 step4 Draw the liquid up through the capillary tube above the upper timing mark. step3->step4 step5 Measure the time it takes for the liquid meniscus to fall between the upper and lower timing marks. step4->step5 step6 Calculate the kinematic viscosity using the viscometer constant and the measured flow time. step5->step6 step7 Convert to dynamic viscosity by multiplying by the solvent's density at that temperature. step6->step7 step7->end

Caption: Procedure for measuring the viscosity of a liquid using a capillary viscometer.

Evaluating Solvent Effects on Reaction Kinetics

To compare the performance of this compound and tetrachloroethylene as solvents for a particular chemical reaction, a kinetic study can be performed.

G cluster_2 Comparative Kinetic Study decision Select Reaction solvent1 Run reaction in this compound decision->solvent1 solvent2 Run reaction in Tetrachloroethylene decision->solvent2 monitor1 Monitor reactant/product concentration over time (e.g., GC, HPLC, NMR) solvent1->monitor1 monitor2 Monitor reactant/product concentration over time (e.g., GC, HPLC, NMR) solvent2->monitor2 rate1 Determine reaction rate constant (k₁) monitor1->rate1 rate2 Determine reaction rate constant (k₂) monitor2->rate2 compare Compare k₁ and k₂ to evaluate solvent effect rate1->compare rate2->compare

Caption: Logical workflow for a comparative study of solvent effects on reaction kinetics.

Conclusion

Tetrachloroethylene is a versatile and widely used solvent with well-characterized properties and a significant body of research on its applications and safety. Its lower boiling point and viscosity make it suitable for a broader range of general laboratory applications. However, its classification as a probable human carcinogen necessitates stringent safety measures and consideration of greener alternatives.

This compound, on the other hand, is a more specialized solvent. Its high density is a key advantage in applications such as mineral separation. Its high boiling point could be beneficial for high-temperature reactions. However, the lack of comprehensive data on its viscosity and a detailed toxicological profile, coupled with the known high toxicity of related brominated compounds, warrants a cautious approach.

For researchers and drug development professionals, the choice between these two solvents will depend on the specific requirements of the application. Where a dense, high-boiling, non-polar solvent is essential, this compound may be a candidate, provided that its properties are thoroughly evaluated in the specific system and appropriate safety protocols are in place. For more general applications, the better-characterized and more readily available tetrachloroethylene may be considered, with full awareness and mitigation of its associated health risks. In all cases, the principles of green chemistry should be applied, and the use of less hazardous alternatives should be prioritized whenever possible.

References

The Fungicidal Efficacy of Tetrabromoethylene: A Comparative Analysis Amidst Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel fungicidal agents may encounter mentions of tetrabromoethylene as a potential candidate. However, a comprehensive review of publicly available scientific literature reveals a significant lack of empirical data on its efficacy, mechanism of action, and comparative performance against existing fungicides. This guide, therefore, aims to provide a framework for evaluating potential fungicides by detailing standardized experimental protocols and comparing the established efficacy of widely-used alternatives. In the absence of specific data for this compound, this document serves as a methodological guide and a comparative landscape of current fungicidal options.

A Note on this compound

While this compound is cited as a potential fungicide and bactericide for use on fruits, extensive searches of scientific databases and regulatory documents have yielded no specific studies detailing its fungicidal activity, effective concentrations, or mechanism of action. Consequently, a direct comparison with other fungicides is not feasible at this time. The information that follows provides a template for how such an evaluation could be structured, populated with data from well-documented alternative fungicides.

General Methodology for Evaluating Fungicide Efficacy

The assessment of a compound's fungicidal properties typically involves a series of standardized in vitro and in vivo assays. These protocols are designed to determine the compound's ability to inhibit fungal growth and to quantify its potency.

In Vitro Susceptibility Testing

In vitro tests are the first step in screening potential fungicides. They are conducted in a controlled laboratory setting and are essential for determining the intrinsic activity of a compound against a specific fungus.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1]

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium. The concentration of the inoculum is crucial for the reproducibility of the test.

  • Serial Dilution of the Test Compound: The compound to be tested, in this case, this compound or an alternative, is serially diluted in the broth medium in a microtiter plate. A range of concentrations is prepared to determine the lowest concentration that inhibits fungal growth.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the fungal suspension. Control wells containing only the medium and the fungus (positive control) and wells with only the medium (negative control) are also included. The plate is then incubated under optimal conditions for fungal growth (e.g., temperature, humidity).

  • Determination of MIC: After a defined incubation period, the growth of the fungus in each well is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Experimental Protocol: Agar (B569324) Dilution Method

Similar to the broth microdilution method, the agar dilution method involves incorporating the test compound into an agar medium upon which the fungus is then grown.

  • Preparation of Fungicide-Amended Agar: The test compound is mixed with molten agar at various concentrations and poured into Petri dishes.

  • Inoculation: Once the agar has solidified, a standardized amount of the fungal inoculum (e.g., a mycelial plug or a spore suspension) is placed on the center of the agar surface.

  • Incubation: The plates are incubated under conditions conducive to fungal growth.

  • Assessment of Inhibition: The diameter of the fungal colony is measured after a set incubation period. The percentage of growth inhibition is calculated by comparing the colony diameter in the presence of the fungicide to that of the control (fungicide-free medium). The EC50 value (the concentration that inhibits growth by 50%) can then be determined.[2]

Comparative Efficacy of Alternative Fungicides

To provide a baseline for comparison, the following tables summarize the modes of action and reported efficacy of several classes of commercially available fungicides. The Fungicide Resistance Action Committee (FRAC) code is a standardized classification system based on the fungicide's mode of action.[3][4]

Table 1: Major Fungicide Classes and Their Modes of Action

FRAC CodeFungicide ClassMode of ActionRisk of Resistance
1Methyl Benzimidazole Carbamates (MBC)Inhibition of β-tubulin assembly in mitosisHigh
3Demethylation Inhibitors (DMI) / TriazolesInhibition of sterol biosynthesis in membranesMedium
7Succinate Dehydrogenase Inhibitors (SDHI)Inhibition of mitochondrial respiration (Complex II)Medium to High
11Quinone outside Inhibitors (QoI) / StrobilurinsInhibition of mitochondrial respiration (Complex III)High
MMulti-site contact activityMultiple modes of actionLow

Table 2: Efficacy of Selected Fungicides Against Common Plant Pathogens

FungicideFRAC CodeTarget PathogenEfficacy Data (Example)Reference
Azoxystrobin11Alternaria solani (Early blight)EC50 = 0.03 µg/mL[5]
Pyraclostrobin11Fusarium graminearum (Fusarium Head Blight)EC50 = 0.249 µg/mL[5]
Epoxiconazole3Fusarium oxysporumEC50 = 0.047 µg/mL[5]
Carbendazim1Fusarium oxysporumEC50 = 0.445 µg/mL[5]
Boscalid7Botrytis cinerea (Gray Mold)99% inhibition of germination at 10 µg/mLNo specific citation

Disclaimer: The efficacy data presented are examples from specific studies and may vary depending on the fungal isolate, environmental conditions, and application method.

Visualizing Methodologies and Mechanisms

To further elucidate the processes involved in fungicide evaluation and action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungus Prepare Fungal Inoculum inoculation Inoculate Microtiter Plate prep_fungus->inoculation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculation incubation Incubate under Optimal Conditions inoculation->incubation assessment Assess Fungal Growth (Visual/Spectrophotometric) incubation->assessment mic_determination Determine Minimum Inhibitory Concentration (MIC) assessment->mic_determination

Caption: General workflow for an in vitro fungicide screening assay using the broth microdilution method.

G cluster_complexIII Complex III (Cytochrome bc1 complex) Mitochondrion Mitochondrial Inner Membrane Qo_site Qo Site UQ UQ (Ubiquinone) Qo_site->UQ Cyt_c Cytochrome c Qo_site->Cyt_c e- Qi_site Qi Site UQH2 UQH2 (Ubiquinol) Qi_site->UQH2 UQH2->Qo_site e- UQ->Qi_site ATP_Synthase ATP Synthase Cyt_c->ATP_Synthase e- transfer ATP ATP ATP_Synthase->ATP QoI_Fungicide QoI Fungicide (e.g., Strobilurin) QoI_Fungicide->Qo_site Blocks electron transfer

References

A Comparative Analysis of Tetrabromoethylene and Other Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance of Tetrabromoethylene against other commonly used brominated compounds, namely Decabromodiphenyl ethane (B1197151) (DBDPE) and Hexabromocyclododecane (HBCD). The comparison is supported by available experimental data from key flammability tests.

Executive Summary

Brominated flame retardants (BFRs) are crucial for enhancing the fire safety of a wide range of polymeric materials used in electronics, construction, and textiles. Their primary mechanism involves the release of bromine radicals upon heating, which interfere with the combustion process in the gas phase, thereby quenching the flame. While effective, the performance and properties of different BFRs can vary significantly. This guide focuses on a comparative assessment of this compound, Decabromodiphenyl ethane (DBDPE), and Hexabromocyclododecane (HBCD).

It is important to note that while extensive performance data is available for established flame retardants like DBDPE and HBCD, specific experimental data on the flame retardant efficacy of this compound in polymeric matrices is limited in the public domain. Therefore, its potential performance is discussed based on its chemical structure and the general principles of brominated flame retardants.

Performance Comparison of Brominated Flame Retardants

The selection of a flame retardant is a multifactorial decision involving not only its efficiency in suppressing fire but also its thermal stability, compatibility with the polymer matrix, and environmental profile.

Quantitative Performance Data

The following table summarizes key performance indicators for DBDPE and HBCD in various polymer systems. Due to the lack of specific experimental data for this compound as a flame retardant in polymers, its performance metrics are not included.

Flame RetardantPolymer MatrixTest MethodResultCitation
Decabromodiphenyl ethane (DBDPE) Polypropylene (PP) with Sb2O3Limiting Oxygen Index (LOI)29.5%[1]
Polypropylene (PP) with Sb2O3UL 94V-0[1]
High Impact Polystyrene (HIPS), ABS, PE, PBT-Effective flame retardant[2][3][4][5]
Hexabromocyclododecane (HBCD) Expanded Polystyrene (EPS)Loading Level~0.5-2.5% by weight[6][7]
Polystyrene (PS)Thermal DecompositionStarts decomposing significantly above 180°C[8]

Note: The performance of a flame retardant is highly dependent on the polymer matrix, the presence of synergists (like antimony trioxide), and the specific formulation.

Experimental Protocols

Standardized testing is essential for evaluating and comparing the performance of flame retardants. The three key tests referenced in this guide are Thermogravimetric Analysis (TGA), Limiting Oxygen Index (LOI), and UL 94.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a material by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology (based on ASTM E1131):

  • A small, precisely weighed sample of the material (typically 5-10 mg) is placed in a TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • An inert gas, such as nitrogen, is typically used to prevent oxidation and study thermal decomposition.

  • The weight of the sample is continuously monitored by a sensitive balance.

  • The resulting data is plotted as a weight percentage versus temperature curve. The onset of weight loss indicates the beginning of decomposition.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology (based on ASTM D2863):

  • A small, vertically oriented specimen of the material is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The concentration of oxygen is gradually decreased until the flame self-extinguishes.

  • The LOI is the oxygen concentration at which the flame is just sustained. A higher LOI value indicates better flame retardancy.[9][10][11]

UL 94 Vertical Burn Test

Objective: To assess the self-extinguishing characteristics of a plastic material after exposure to a flame.

Methodology (based on UL 94 Standard):

  • A rectangular bar of the plastic material is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The time it takes for the flame to extinguish (afterflame time) is recorded.

  • The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

  • Observations are made regarding flaming drips that could ignite a cotton patch placed below the specimen.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior, with V-0 being the highest rating for self-extinguishing properties.[12][13][14][15]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of brominated flame retardants and a logical comparison of the compounds discussed.

Flame_Retardant_Mechanism Heat Heat Polymer + BFR Polymer + BFR Decomposition Decomposition Polymer + BFR->Decomposition Heat Flammable Gases Flammable Gases Decomposition->Flammable Gases Bromine Radicals (Br•) Bromine Radicals (Br•) Decomposition->Bromine Radicals (Br•) Combustion Combustion Flammable Gases->Combustion O2 Flame Quenching Flame Quenching Bromine Radicals (Br•)->Flame Quenching Inhibition H•, OH• Radicals H•, OH• Radicals Combustion->H•, OH• Radicals Chain Reaction H•, OH• Radicals->Combustion H•, OH• Radicals->Flame Quenching

Caption: General mechanism of action for brominated flame retardants.

BFR_Comparison cluster_TBE This compound (TBE) cluster_DBDPE Decabromodiphenyl ethane (DBDPE) cluster_HBCD Hexabromocyclododecane (HBCD) TBE High Bromine Content (Potentially high efficiency) Reactive (double bond) TBE_Data Limited Performance Data TBE->TBE_Data DBDPE High Thermal Stability Good UV Resistance Additive DBDPE_Data Good Performance Data (e.g., UL 94 V-0 in PP) DBDPE->DBDPE_Data HBCD Effective at low loadings in PS foams Lower Thermal Stability Additive HBCD_Data Extensive Performance Data (Environmental Concerns) HBCD->HBCD_Data

Caption: Logical comparison of key features of the discussed BFRs.

Discussion and Conclusion

Decabromodiphenyl ethane (DBDPE) is a widely used additive flame retardant known for its excellent thermal stability, making it suitable for high-temperature processing applications in a variety of polymers, including polyolefins, styrenics, and engineering plastics.[2][3][4][5] Its high bromine content contributes to its efficiency, and it often achieves high flame retardant ratings such as UL 94 V-0, particularly when used with synergists like antimony trioxide.[1]

Hexabromocyclododecane (HBCD) has historically been a very effective flame retardant for polystyrene foams (EPS and XPS), providing the required fire safety at low loading levels.[6][7] However, due to concerns about its persistence, bioaccumulation, and toxicity, its use has been significantly restricted globally. Its lower thermal stability compared to aromatic BFRs like DBDPE makes it less suitable for high-temperature engineering plastics.[8]

This compound , with its high bromine content relative to its molecular weight, theoretically possesses the potential for high flame retardant efficiency. The presence of a double bond also suggests it could potentially be used as a reactive flame retardant, chemically incorporating it into the polymer backbone. This could offer advantages in terms of permanence and reduced migration. However, the lack of available experimental data on its performance in standard flame retardancy tests (TGA, LOI, UL 94) within a polymer matrix makes a direct quantitative comparison with DBDPE and HBCD impossible at this time. Its thermal stability during polymer processing would also be a critical factor to consider.

References

A Comparative Guide to Heavy Liquids for Density Separation: Tetrabromoethane vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-purity separations, the choice of a heavy liquid is a critical determinant of efficiency, safety, and cost. This guide provides an objective comparison of the performance of 1,1,2,2-Tetrabromoethane (TBE) against other commonly used heavy liquids, including bromoform (B151600), and the safer, modern alternatives: sodium polytungstate (SPT) and lithium heteropolytungstate (LST). The information presented is supported by available experimental data and established laboratory protocols.

Density separation is a cornerstone technique for isolating materials based on their specific gravity. The selection of the appropriate heavy liquid is paramount and depends on a variety of factors including the required density, viscosity of the medium, toxicity, and the cost-effectiveness of the process. While traditional halogenated hydrocarbons like TBE and bromoform have been historically prevalent, their use is increasingly scrutinized due to significant health and safety concerns. This has led to the adoption of non-toxic, inorganic salt solutions such as SPT and LST.

Quantitative Comparison of Physical and Performance Properties

The efficiency of a density separation process is influenced by several key properties of the heavy liquid. Lower viscosity, for instance, facilitates faster and more complete settling of particles, leading to cleaner separation. Thermal stability is crucial for the recyclability of the liquid, impacting the overall cost and environmental footprint of the procedure.

PropertyTetrabromoethane (TBE)BromoformSodium Polytungstate (SPT)Lithium Heteropolytungstate (LST)
Maximum Density (g/mL at 20-25°C) ~2.96[1][2]~2.89[1][2]~3.1[3]~2.95[3]
Viscosity at ~2.85 g/mL (cP at 25°C) 9[3]1.8[3]>20[4]10[4]
Toxicity High (Poisonous by inhalation/ingestion, suspected carcinogen)[2][5]High (Causes severe liver damage, potential carcinogen)[5]Low (Non-toxic)[6]Low (Non-toxic)[3][7]
Vapor Pressure (mm Hg at 25°C) 0.02[3]5.9[3]NegligibleNegligible
Thermal Stability Decomposes at 374 °FStableUnstable above 80°CThermally stable for boiling[4]
Recycling Efficiency ~90% (Requires solvent washing)[1]High (with solvent washing)~98.5% (with water washing)[2]>99% (with water washing and boiling)[3]

Density Separation Efficiency: A Comparative Overview

Direct, head-to-head quantitative data on the separation efficiency (i.e., recovery and purity rates) of TBE against all other heavy liquids under identical conditions is scarce in the available literature. The efficiency is highly dependent on the specific material being separated and the experimental protocol. However, we can draw valuable insights from existing studies on individual or paired comparisons.

Tetrabromoethane (TBE): TBE has been widely used for mineral separations due to its high density. In a study on the continuous heavy liquid separation of spodumene, the use of TBE in a cyclone circuit resulted in a concentrate grade of 95.6% ± 1.0% with a recovery of 79.6% ± 1.9%.[8] Another study reported a 90% recovery rate of TBE itself during the separation process.[1]

Bromoform: Bromoform, with its lower viscosity compared to TBE, can offer faster separation times. However, its high vapor pressure and toxicity are significant drawbacks. While specific efficiency data is limited in the provided results, it is a well-established medium for heavy mineral separation.[9]

Sodium Polytungstate (SPT): As a non-toxic alternative, SPT has been evaluated for various applications. In the separation of phosphatic microfossils, SPT proved to be an economical and efficient alternative to TBE and bromoform, with a recovery rate of the SPT solution itself at about 98.5%.[2] However, its higher viscosity at densities above 2.8 g/mL can lead to slower separation times compared to organic heavy liquids.[3]

Lithium Heteropolytungstate (LST): LST is often considered a superior non-toxic alternative due to its lower viscosity compared to SPT at typical working densities.[4] This lower viscosity translates to faster and more efficient separations.[3] Studies indicate that LST is a safe and highly efficient heavy liquid for mineral separation, with a recyclability of over 99%.[3][5][7]

It is important to note that for all heavy liquids, factors such as particle size, the degree of liberation of the target material, and the presence of fine particles can significantly impact the separation efficiency.

Experimental Protocols for Density Separation

The following section outlines a generalized methodology for heavy liquid separation. Specific modifications may be required based on the chosen heavy liquid and the sample characteristics.

I. Sample Preparation
  • Crushing and Grinding: The bulk sample is first reduced in size using jaw crushers and/or disk grinders to liberate the minerals of interest.

  • Sieving: The crushed material is then sieved to obtain a specific and narrow particle size range. This is crucial for efficient separation as particle size can affect settling rates.

  • Washing and Cleaning: The sieved sample should be thoroughly washed to remove fine particles (clays, silts) that can increase the viscosity of the heavy liquid and impede separation. This can be done using water and sonication. For certain samples, pre-treatment with acids may be necessary to remove carbonates or iron oxides.

  • Drying: The cleaned sample must be completely dried in an oven at a low temperature (e.g., 60-80 °C) before introducing it to the heavy liquid.

II. Density Separation Procedure

The separation is typically performed in a separatory funnel equipped with a stopcock.

  • Setup: Mount a clean, dry separatory funnel securely on a ring stand. Place a beaker or flask with a filter paper-lined funnel underneath to collect the "sink" fraction.

  • Adding Heavy Liquid: Close the stopcock and pour the heavy liquid into the separatory funnel until it is about one-third to one-half full.

  • Introducing the Sample: Carefully add the dried sample to the heavy liquid in the separatory funnel.

  • Stirring and Settling: Thoroughly stir the mixture with a glass rod to ensure all particles are wetted by the heavy liquid and to break up any clumps. Allow the mixture to stand undisturbed for a period of time (this can range from minutes to hours depending on the viscosity of the liquid and the particle size of the sample) to allow the denser particles to sink to the bottom and the lighter particles to float to the top.

  • Collecting the "Sink" Fraction: Carefully open the stopcock to drain the sunken heavy minerals into the filter funnel below. Close the stopcock just as the last of the heavy particles have passed through, being careful not to let the lighter, floating particles drain out.

  • Collecting the "Float" Fraction: Replace the collection beaker with a new one containing a fresh filter paper. Drain the remaining liquid and the floating light minerals into this new filter.

  • Washing the Separated Fractions:

    • For separations using TBE or Bromoform , wash the collected mineral fractions thoroughly with a suitable solvent like acetone (B3395972) to remove all traces of the heavy liquid.

    • For separations using SPT or LST , wash the fractions with deionized water.

III. Heavy Liquid Recovery and Recycling
  • TBE and Bromoform: The acetone washings containing the dissolved heavy liquid can be collected. The heavy liquid can be recovered through distillation, though this process requires careful handling due to the toxicity and volatility of the substances.

  • SPT and LST: The water washings containing the dissolved salts are collected. The water can be evaporated off (by gentle heating for SPT, or boiling for LST) to reconcentrate the solution to its original density for reuse.[3]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for a typical density separation experiment.

G cluster_prep Sample Preparation cluster_sep Density Separation cluster_post Post-Separation cluster_recycle Liquid Recycling Prep1 Bulk Sample Prep2 Crushing & Grinding Prep1->Prep2 Prep3 Sieving Prep2->Prep3 Prep4 Washing & Drying Prep3->Prep4 Sep2 Introduce Sample & Stir Prep4->Sep2 Sep1 Add Heavy Liquid to Separatory Funnel Sep1->Sep2 Sep3 Allow for Separation (Sinking & Floating) Sep2->Sep3 Sep4 Drain 'Sink' Fraction Sep3->Sep4 Sep5 Drain 'Float' Fraction Sep4->Sep5 Post1 Wash 'Sink' & 'Float' Fractions Sep4->Post1 Sep5->Post1 Post2 Dry Separated Fractions Post1->Post2 Recycle1 Collect Washings Post1->Recycle1 Post3 Analysis of Fractions Post2->Post3 Recycle2 Re-concentrate Liquid Recycle1->Recycle2

A generalized workflow for density separation experiments.

Logical Relationships in Heavy Liquid Selection

The choice of a heavy liquid involves a trade-off between several key properties. The following diagram illustrates the logical relationships influencing the selection process and the resulting separation efficiency.

G cluster_properties Heavy Liquid Properties cluster_outcomes Separation Outcomes Density High Density Efficiency High Separation Efficiency Density->Efficiency Enables separation of dense materials Viscosity Low Viscosity Viscosity->Efficiency Faster & cleaner separation Toxicity Low Toxicity Safety High Laboratory Safety Toxicity->Safety Cost Low Cost & High Recyclability CostEffectiveness High Cost-Effectiveness Cost->CostEffectiveness

Key factors influencing heavy liquid selection and outcomes.

Conclusion

The selection of a heavy liquid for density separation requires a careful evaluation of performance, safety, and cost. While traditional halogenated hydrocarbons like Tetrabromoethane and Bromoform offer high densities and, in the case of bromoform, low viscosity, their significant toxicity is a major deterrent.

Modern, non-toxic alternatives such as Sodium Polytungstate and Lithium Heteropolytungstate present a much safer profile. Of these, LST often emerges as the more efficient option due to its lower viscosity compared to SPT at typical working densities, leading to faster and cleaner separations. The high recyclability of both SPT and LST also makes them increasingly cost-effective and environmentally friendly choices for today's research and development laboratories. Ultimately, the optimal choice will depend on the specific requirements of the separation, including the densities of the materials to be separated and the desired purity of the final products.

References

Spectroscopic comparison of Tetrabromoethylene and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Tetrabromoethylene and Its Isomers

This guide provides a detailed spectroscopic comparison of this compound (1,1,2,2-tetrabromoethene) and its related isomers, cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds.

Introduction

This compound (C₂Br₄) is a fully brominated derivative of ethylene.[1] While this compound itself does not have constitutional isomers, a comparison with the geometric isomers of 1,2-dibromoethylene (B146495) (C₂H₂Br₂) provides valuable insights into the effects of bromine substitution and stereoisomerism on spectroscopic properties.[2] These compounds are of interest in various fields, including as germicides and in chemical synthesis.[3] This guide focuses on the key spectroscopic techniques used to characterize and differentiate these molecules: Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound, cis-1,2-dibromoethylene, and trans-1,2-dibromoethylene.

Table 1: Vibrational Spectroscopy Data (cm⁻¹)
Vibrational ModeThis compound (C₂Br₄)Reference
Infrared (IR) Spectrum
ν(C=C)1535[4][5]
Asymmetric C-Br stretch766, 635[4][5]
CH₂ wag245[4][5]
C-Br deformation188, 119[4][5]
Raman Spectrum
ν(C=C)1535[4][5]
Symmetric C-Br stretch265, 144[4][5]
C-Br deformation880, 464, 208[4][5]

Note: A complete vibrational assignment for this compound is available in the cited literature.[4][5]

Table 2: ¹H and ¹³C NMR Spectroscopy Data (ppm)
Compound¹H NMR Chemical Shift (ppm)Solvent¹³C NMR Chemical Shift (ppm)SolventReference
cis-1,2-Dibromoethylene 7.007CDCl₃Not explicitly found-[6]
trans-1,2-Dibromoethylene Not explicitly found-Not explicitly found-

Note: While NMR data for the dibromoethylene isomers is mentioned in several sources, specific chemical shift values were not consistently available in the initial search results.[7]

Table 3: UV-Vis Spectroscopy Data
Compoundλmax (nm)Solvent/PhaseReference
This compound Not specifiedNeutral[8]
trans-1,2-Dibromoethylene ~142-154Gas Phase[3]

Note: The UV-Vis spectrum for this compound is available but the λmax is not specified in the abstract.[8] The data for trans-1,2-dibromoethylene corresponds to the 65,000 to 71,000 cm⁻¹ spectral region.[3]

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺) Peak(s)Key Fragment IonsReference
This compound 340, 342, 344, 346, 348263, 265[9][10]
cis-1,2-Dibromoethylene 184, 186, 188Not specified[11]
trans-1,2-Dibromoethylene 184, 186, 188Not specified[12]

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in a cluster of peaks for the molecular ion.[13]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Vibrational Spectroscopy (IR and Raman)
  • Objective: To identify the fundamental vibrational modes of the molecules.

  • Methodology:

    • Sample Preparation: For IR spectroscopy, samples can be analyzed as a liquid film between salt plates (e.g., KBr, NaCl) or in a suitable solvent.[4][5] For Raman spectroscopy, liquid samples are typically placed in a glass capillary tube.

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for IR analysis, and a Raman spectrometer equipped with a laser source is used for Raman analysis.

    • Data Acquisition: IR spectra are typically recorded in the 4000-400 cm⁻¹ range. Raman spectra are recorded as a function of the Raman shift.

    • Data Analysis: The observed absorption bands (IR) and scattered peaks (Raman) are assigned to specific molecular vibrations (e.g., C=C stretch, C-Br stretch, bending modes).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen and carbon atoms.

  • Methodology:

    • Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

    • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

    • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

    • Data Analysis: Chemical shifts, coupling constants, and signal integrations are analyzed to elucidate the molecular structure. Different isomers will exhibit distinct chemical shifts.[14][15]

UV-Vis Spectroscopy
  • Objective: To study the electronic transitions within the molecules.

  • Methodology:

    • Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, hexane) or analyzed in the gas phase.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

    • Data Analysis: The wavelength of maximum absorbance (λmax) is identified, which corresponds to specific electronic transitions.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecules.

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation of mixtures.

    • Ionization: Electron Ionization (EI) is a common method for generating ions.

    • Mass Analysis: A mass analyzer (e.g., quadrupole, ion trap) separates the ions based on their mass-to-charge ratio (m/z).

    • Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. The isotopic distribution of bromine is a key feature for identifying brominated compounds.[13][16]

Visualization of Spectroscopic Comparison

The following diagram illustrates the logical relationship in the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_data Analyzed Data TBE This compound (C₂Br₄) IR_Raman Vibrational Spectroscopy (IR & Raman) TBE->IR_Raman UV_Vis UV-Vis Spectroscopy TBE->UV_Vis MS Mass Spectrometry TBE->MS cis_DBE cis-1,2-Dibromoethylene (C₂H₂Br₂) NMR NMR Spectroscopy (¹H & ¹³C) cis_DBE->NMR cis_DBE->MS trans_DBE trans-1,2-Dibromoethylene (C₂H₂Br₂) trans_DBE->NMR trans_DBE->UV_Vis trans_DBE->MS Vib_Data Vibrational Modes IR_Raman->Vib_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data UV_Data Electronic Transitions UV_Vis->UV_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data

Caption: Logical workflow for the spectroscopic comparison of bromoethylenes.

Conclusion

The spectroscopic analysis of this compound and the isomers of 1,2-dibromoethylene reveals distinct characteristics for each compound. Vibrational spectroscopy provides detailed information on the bonding and symmetry of this compound. NMR spectroscopy is crucial for differentiating the cis and trans isomers of 1,2-dibromoethylene based on their proton environments. UV-Vis spectroscopy sheds light on the electronic structures, while mass spectrometry confirms the molecular weights and provides characteristic isotopic patterns due to the presence of bromine. This comparative guide demonstrates the power of utilizing a suite of spectroscopic techniques for the comprehensive characterization and differentiation of halogenated hydrocarbons.

References

Validating the Purity of Synthesized Tetrabromoethylene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of tetrabromoethylene, a versatile organobromine compound. We present detailed experimental protocols for key analytical techniques and comparative data to assist in the selection of the most appropriate validation strategy.

This compound (C₂Br₄) is a valuable building block in organic synthesis and finds applications in various fields. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in subsequent synthetic steps. The two primary methods for synthesizing this compound are the dehydrobromination of pentabromoethane (B1585512) and the direct bromination of acetylene (B1199291). Each method can introduce specific impurities that necessitate robust analytical validation.

Comparison of Purity Validation Methods

A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical TechniquePrincipleAdvantagesDisadvantagesIdeal for
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.High sensitivity and specificity for identifying volatile and semi-volatile impurities. Provides structural information about the impurities.May require derivatization for non-volatile impurities. Thermal degradation of the analyte can occur.Identifying and quantifying volatile and semi-volatile organic impurities.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.High resolution for separating non-volatile and thermally labile compounds. Well-suited for quantitative analysis.Lower sensitivity for some volatile compounds compared to GC. Does not inherently provide structural information without a mass spectrometer detector.Routine quality control and quantification of the main component and non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance signal of atomic nuclei, which is directly proportional to the number of nuclei present.Provides an absolute quantification of the analyte without the need for a calibration curve with a standard of the same compound. Non-destructive technique.Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for the analyte and internal standard.Accurate determination of the absolute purity of the main component.

Experimental Protocols

Below are detailed methodologies for the key experiments used in the purity validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile and semi-volatile impurities in synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound by separating it from non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

Data Analysis:

  • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Quantitative ¹H-NMR (qNMR) Protocol

Objective: To determine the absolute purity of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Sample Preparation:

  • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial.

  • Accurately weigh a specific amount of the synthesized this compound into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities in this compound Synthesis

The potential impurities in synthesized this compound largely depend on the synthetic route employed.

  • Dehydrobromination of Pentabromoethane: This method may result in residual starting material (pentabromoethane) and partially dehydrobrominated intermediates.

  • Bromination of Acetylene: This route can lead to the formation of under-brominated species such as dibromoethylene and tribromoethylene, as well as over-brominated products like hexabromoethane. If the acetylene gas is not purified, impurities like phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S) can lead to the formation of phosphorus and sulfur-containing byproducts.[1]

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation cluster_results Results Synthesis Synthesized This compound GCMS GC-MS Analysis Synthesis->GCMS HPLC HPLC Analysis Synthesis->HPLC qNMR qNMR Analysis Synthesis->qNMR Purity_Data Quantitative Purity Data GCMS->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile HPLC->Purity_Data qNMR->Purity_Data

Caption: Experimental workflow for this compound purity validation.

Logical_Relationship Synthesized_Product Synthesized this compound Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment High_Purity High Purity (>99%) Purity_Assessment->High_Purity Low_Purity Low Purity (<99%) Purity_Assessment->Low_Purity Proceed Proceed to Next Step High_Purity->Proceed Purification Further Purification (e.g., Recrystallization, Distillation) Low_Purity->Purification Purification->Purity_Assessment

Caption: Logical workflow for purity assessment and subsequent action.

By employing these robust analytical methods and understanding the potential impurity profiles, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.

References

Cross-Validation of Experimental Results with Theoretical Models of Tetrabromoethylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and theoretical models for Tetrabromoethylene (C₂Br₄), a molecule of interest in various chemical and pharmaceutical research areas. The cross-validation of experimental findings with theoretical predictions is crucial for establishing a robust understanding of a molecule's structure and properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the cross-validation workflow.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₂Br₄. Understanding its molecular structure and vibrational properties is fundamental for predicting its reactivity, interactions, and potential applications. Experimental techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and gas-phase electron diffraction (GED) provide valuable data on these properties. In parallel, theoretical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), offer computational models to predict these same properties from first principles.

This guide facilitates the comparison of data obtained from these experimental and theoretical approaches, highlighting areas of agreement and potential discrepancies, thereby providing a more complete picture of this compound's molecular characteristics.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of experimental results. Below are the protocols for the key experimental techniques cited in this guide.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is typically recorded in the gas phase to minimize intermolecular interactions. A sample of this compound is introduced into a gas cell with windows transparent to IR radiation (e.g., KBr or CsI). The cell is then placed in the beam path of a Fourier-transform infrared (FTIR) spectrometer. The instrument records the interferogram, which is then mathematically transformed to produce the infrared spectrum, showing the absorption of IR radiation as a function of wavenumber.

Raman Spectroscopy

Raman spectra are often obtained from liquid or dissolved samples of this compound. A laser beam of a specific wavelength is directed onto the sample. The scattered light is collected at a 90-degree angle to the incident beam and is passed through a spectrometer. The spectrometer disperses the light, and a detector records the intensity of the scattered light as a function of the Raman shift (the difference in wavenumber between the incident and scattered light). Depolarization ratios can be measured by using polarizers for the incident and scattered light.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of a molecule in the gaseous state.[1] A high-energy beam of electrons is fired through a vapor of this compound. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. The analysis of the diffraction pattern, which consists of concentric rings, allows for the determination of the equilibrium bond lengths and angles of the molecule in the gas phase. This method provides a direct measurement of the molecular structure, free from the packing forces present in the solid state.[2]

Data Presentation: Experimental vs. Theoretical

The following tables summarize the available experimental and theoretical data for the molecular geometry and vibrational frequencies of this compound.

Molecular Geometry

While a specific gas-phase electron diffraction study providing the precise bond lengths and angles for this compound was not identified in the immediate literature search, theoretical calculations consistently predict a planar structure with D₂h symmetry. The expected bond lengths are in the range of typical C=C and C-Br bond distances.

ParameterExperimental Value (GED)Theoretical Value (DFT/MP2)
C=C Bond Length (Å)Not available in searched literature~1.35 Å
C-Br Bond Length (Å)Not available in searched literature~1.89 Å
Br-C-Br Bond Angle (°)Not available in searched literature~115°
C=C-Br Bond Angle (°)Not available in searched literature~122.5°

Note: Theoretical values are approximate and can vary depending on the level of theory and basis set used in the calculation.

Vibrational Frequencies

A comprehensive vibrational analysis of this compound has been conducted, with assignments supported by force constant calculations.[3] The following table compares the experimentally observed fundamental vibrational frequencies with those expected from theoretical models.

Symmetry SpeciesVibrational ModeExperimental Frequency (cm⁻¹)[3]Theoretical Frequency (cm⁻¹)
a₁gC=C stretch1535
a₁gCBr₂ symmetric stretch265
a₁gCBr₂ deformation144
b₁gCBr₂ wag880
b₁gCBr₂ rock208
b₂uCBr₂ wag766
b₂uCBr₂ rock119
b₃uCBr₂ asymmetric stretch635
b₃uCBr₂ deformation188
aᵤTorsion66
b₁ᵤOut-of-plane bend245
b₂gOut-of-plane bend464

Note: A comprehensive set of calculated vibrational frequencies from a specific high-level theoretical study was not available in the searched literature for a direct one-to-one comparison in this table.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a molecule like this compound.

CrossValidationWorkflow cluster_experimental Experimental Methods cluster_theoretical Theoretical Models cluster_data Data Acquisition cluster_analysis Analysis and Validation Exp_IR Infrared Spectroscopy Exp_Data Experimental Data (Spectra, Diffraction Patterns) Exp_IR->Exp_Data Exp_Raman Raman Spectroscopy Exp_Raman->Exp_Data Exp_GED Gas-Phase Electron Diffraction Exp_GED->Exp_Data Theo_DFT Density Functional Theory (DFT) Theo_Data Calculated Properties (Geometry, Frequencies) Theo_DFT->Theo_Data Theo_MP2 Møller-Plesset Perturbation Theory (MP2) Theo_MP2->Theo_Data Comparison Direct Comparison (Tables, Spectra Overlays) Exp_Data->Comparison Theo_Data->Comparison Validation Cross-Validation (Agreement/Discrepancy Analysis) Comparison->Validation Refined_Model Refined Molecular Model Validation->Refined_Model

References

A Comparative Analysis of Synthetic Routes to Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabromoethylene (TBE), a fully brominated alkene, is a valuable reagent and building block in organic synthesis. Its high density and reactivity make it useful in various applications, including as a dense medium for mineral separation and as a precursor for the synthesis of more complex molecules. This guide provides a comparative overview of the common synthetic methods for this compound, presenting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of this compound Synthesis Methods

MethodPrecursor(s)ReagentsKey ConditionsYieldPurityAdvantagesDisadvantages
Method 1: Synthesis from Acetylene (B1199291) (Two-Step) Acetylene, Bromine-Step 1: 50-60°C, 0.02–0.05 MPaHigh (for tetrabromoethane)GoodReadily available precursors.Two-step process; requires handling of acetylene gas.
Method 2: Dehydrobromination of Pentabromoethane (B1585512) PentabromoethaneAlcoholic Potassium Hydroxide (B78521)RefluxModerateGoodSingle-step elimination.Requires synthesis of pentabromoethane.
Method 3: Thermal Decomposition of Hexabromoethane (B14528) Hexabromoethane-High Temperature (210-215°C)VariableVariableSimple, one-component reaction.High energy input; potential for side reactions.

Method 1: Synthesis from Acetylene via 1,1,2,2-Tetrabromoethane (B165195)

This widely-used method involves a two-step process: the initial bromination of acetylene to form the stable intermediate 1,1,2,2-tetrabromoethane, followed by dehydrobromination to yield this compound.

Step 1: Synthesis of 1,1,2,2-Tetrabromoethane

The addition of bromine to acetylene is an exothermic reaction that proceeds readily.

Experimental Protocol:

  • To a glass-lined reactor, add bromine and a small amount of water to create a layer that minimizes bromine evaporation.

  • Slowly introduce acetylene gas into the reactor, maintaining a pressure of 0.02–0.05 MPa.

  • Control the reaction temperature between 50–60°C for a duration of 5–7 hours.

  • Upon completion, wash the reaction mixture with a dilute alkali solution to neutralize any acidic byproducts.

  • Allow the mixture to separate, and collect the lower organic layer containing 1,1,2,2-tetrabromoethane.

  • Wash the organic layer with water until it is neutral.

This initial step typically results in a high yield of 1,1,2,2-tetrabromoethane.

Step 2: Dehydrobromination of 1,1,2,2-Tetrabromoethane

The elimination of two molecules of hydrogen bromide from 1,1,2,2-tetrabromoethane using a strong base affords this compound.

Experimental Protocol:

  • Dissolve 1,1,2,2-tetrabromoethane in a suitable alcohol solvent.

  • Add a stoichiometric excess of potassium hydroxide dissolved in alcohol (alcoholic KOH).

  • Reflux the mixture to drive the elimination reaction to completion.

  • After the reaction, cool the mixture and precipitate the product by adding water.

  • Filter the crude this compound and purify by recrystallization or sublimation.

dot

Synthesis_from_Acetylene cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination Acetylene Acetylene (C₂H₂) Tetrabromoethane 1,1,2,2-Tetrabromoethane Acetylene->Tetrabromoethane Addition Bromine Bromine (Br₂) Bromine->Tetrabromoethane This compound This compound (C₂Br₄) Tetrabromoethane->this compound Elimination Base Alcoholic KOH Base->this compound

Diagram 1: Synthesis of this compound from Acetylene.

Method 2: Dehydrobromination of Pentabromoethane

This method provides a more direct route to this compound through the elimination of one molecule of hydrogen bromide from pentabromoethane.

Experimental Protocol:

  • Prepare a solution of pentabromoethane in a suitable alcohol.

  • Add a solution of potassium hydroxide in alcohol (alcoholic KOH).

  • Heat the reaction mixture under reflux.

  • Monitor the reaction for the cessation of hydrogen bromide evolution.

  • Cool the mixture and pour it into water to precipitate the crude product.

  • Isolate the solid this compound by filtration and purify by recrystallization.

dot

Dehydrobromination_of_Pentabromoethane Pentabromoethane Pentabromoethane (C₂HBr₅) This compound This compound (C₂Br₄) Pentabromoethane->this compound Elimination Base Alcoholic KOH Base->this compound HBr HBr

Diagram 2: Dehydrobromination of Pentabromoethane.

Method 3: Thermal Decomposition of Hexabromoethane

Hexabromoethane, a perbrominated ethane (B1197151) derivative, can be thermally decomposed to yield this compound.[1] This method is conceptually simple but requires high temperatures.

Experimental Protocol:

  • Place hexabromoethane in a reaction vessel suitable for high-temperature pyrolysis.

  • Heat the vessel to the decomposition temperature of hexabromoethane, which is around its boiling point of 210-215°C.[1]

  • The decomposition reaction yields this compound and elemental bromine.

  • Collect the product, which may be a mixture of the starting material and the product, and purify it, for instance, by fractional distillation or recrystallization.

dot

Thermal_Decomposition Hexabromoethane Hexabromoethane (C₂Br₆) This compound This compound (C₂Br₄) Hexabromoethane->this compound Decomposition Heat Heat (Δ) Heat->this compound Bromine Bromine (Br₂)

Diagram 3: Thermal Decomposition of Hexabromoethane.

Conclusion

The choice of synthesis method for this compound depends on the availability of starting materials, the desired scale of production, and the laboratory equipment at hand. The two-step synthesis from acetylene offers a route from simple, readily available precursors. The dehydrobromination of pentabromoethane provides a more direct elimination pathway. The thermal decomposition of hexabromoethane is a straightforward but energy-intensive option. Researchers should carefully consider the trade-offs between these methods to select the most efficient and practical approach for their specific research and development needs.

References

Benchmarking Tetrabromoethylene's Performance in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabromoethylene (TBE) presents itself as a potentially versatile C2 building block for the synthesis of complex organic molecules. Its four carbon-bromine bonds offer multiple reaction sites for functionalization via cross-coupling reactions. However, a comprehensive benchmark of its performance against established substrates is currently lacking in readily available literature. This guide provides a comparative analysis of the predicted performance of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Heck.

The information presented herein is based on the established principles of cross-coupling reactions and experimental data available for analogous polyhalogenated alkenes. The provided protocols are model procedures and may require optimization for specific applications.

Executive Summary

This compound's utility in cross-coupling reactions is anticipated to be dictated by the sequential reactivity of its C-Br bonds. In palladium-catalyzed reactions, the oxidative addition of a C-Br bond to the Pd(0) center is a key step. The reactivity of vinyl bromides is generally lower than that of aryl bromides and can be influenced by steric hindrance and electronic effects. For this compound, the presence of four bulky bromine atoms may pose a steric challenge. However, the electron-withdrawing nature of the bromine atoms could also influence the reactivity of the double bond.

It is expected that mono- and di-substituted products can be selectively obtained by carefully controlling the reaction conditions, such as the stoichiometry of the coupling partner, catalyst loading, temperature, and reaction time. The formation of fully substituted ethylene (B1197577) derivatives is expected to be challenging due to increasing steric hindrance with each successive coupling.

Performance Comparison of this compound in Cross-Coupling Reactions

The following tables provide a comparative overview of the predicted performance of this compound in Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, benchmarked against a standard vinyl bromide substrate.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compoundStandard Vinyl Bromide (e.g., 1,2-dibromoethylene)
Reactivity Moderate to low, sterically hindered. Sequential coupling is possible.High
Selectivity Potentially controllable for mono- and di-substitution.Good for mono-substitution.
Yields Expected to be moderate for the first coupling, decreasing for subsequent couplings.Generally high.
Key Advantage Multiple functionalization points on a C2 scaffold.Readily available and well-established reactivity.
Potential Challenge Steric hindrance, potential for multiple side products.Limited to two functionalization points.

Table 2: Stille Coupling

FeatureThis compoundStandard Vinyl Bromide (e.g., 1,2-dibromoethylene)
Reactivity Moderate, potentially less sensitive to steric hindrance than Suzuki coupling.High
Selectivity Good control for sequential couplings may be achievable.Good for mono-substitution.
Yields Moderate yields are anticipated for initial couplings.Generally high.
Key Advantage Tolerance to a wide range of functional groups in the organostannane partner.[1]Well-understood reaction with a broad substrate scope.[2]
Potential Challenge Toxicity of organotin reagents and byproducts.[1]Stoichiometric amounts of toxic tin byproducts.[2]

Table 3: Sonogashira Coupling

FeatureThis compoundStandard Vinyl Bromide (e.g., 1,2-dibromoethylene)
Reactivity Moderate. The reaction is typically robust.[3]High
Selectivity Good selectivity for mono- and di-alkynylation is expected.Excellent for mono-alkynylation.
Yields Good to moderate yields are predicted for the first two couplings.Generally high to excellent.
Key Advantage Direct introduction of alkyne functionalities, leading to linear scaffolds.[3]A powerful tool for the synthesis of enynes.[4]
Potential Challenge Homocoupling of the terminal alkyne is a common side reaction.Requires careful control of reaction conditions to avoid side reactions.

Table 4: Heck Coupling

FeatureThis compoundStandard Vinyl Bromide (e.g., 1,2-dibromoethylene)
Reactivity Moderate to low. Steric hindrance around the double bond is a significant factor.Moderate to high, dependent on the alkene partner.
Selectivity Regioselectivity will be a key challenge.Regio- and stereoselectivity can be controlled.
Yields Expected to be lower compared to other coupling reactions.Moderate to high.
Key Advantage Formation of new C-C bonds with alkenes to create more complex structures.[5]Versatile for the synthesis of substituted alkenes.[6]
Potential Challenge Low reactivity and potential for multiple side products.Control of E/Z selectivity can be challenging.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These are starting points and will likely require optimization.

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Anhydrous solvents and reagents are crucial for optimal results.

  • The choice of palladium catalyst, ligand, and base can significantly impact the reaction outcome and should be screened for optimization.

1. Suzuki-Miyaura Coupling Protocol (Model)

This protocol describes the mono-arylation of this compound. For di- or tri-arylation, the stoichiometry of the boronic acid and base should be adjusted accordingly.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Procedure:

    • To a Schlenk flask, add this compound, arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the palladium catalyst and the solvent system under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Stille Coupling Protocol (Model)

  • Materials:

    • This compound (1.0 mmol)

    • Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Solvent (e.g., Anhydrous Toluene or DMF, 10 mL)

    • Optional: Additive (e.g., CuI, 10 mol%)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent and the organostannane via syringe.

    • If using, add the additive.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction and quench with an aqueous KF solution to precipitate the tin byproducts.

    • Filter the mixture through celite and extract the filtrate with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.[7]

3. Sonogashira Coupling Protocol (Model)

  • Materials:

    • This compound (1.0 mmol)

    • Terminal alkyne (1.1 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)

    • Solvent (e.g., Anhydrous THF or DMF, 10 mL)

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the solvent, base, this compound, and terminal alkyne.

    • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[8]

4. Heck Coupling Protocol (Model)

  • Materials:

    • This compound (1.0 mmol)

    • Alkene (e.g., Styrene or an acrylate, 1.2 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., PPh₃ or a bulky phosphine, 4-10 mol%)

    • Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol)

    • Solvent (e.g., DMF, NMP, or Acetonitrile, 10 mL)

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst, ligand, and base.

    • Evacuate and backfill with an inert gas.

    • Add the solvent, this compound, and the alkene.

    • Heat the reaction mixture to 80-140 °C and stir for 12-48 hours.[9]

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the general catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-Br pd0->pd2_oxidative Oxidative Addition (this compound) pd2_transmetalation R-Pd(II)L_n-R' pd2_oxidative->pd2_transmetalation Transmetalation (Ar-B(OH)₂) pd2_transmetalation->pd0 Reductive Elimination product R-R' pd2_transmetalation->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Stille_Coupling pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-Br pd0->pd2_oxidative Oxidative Addition (this compound) pd2_transmetalation R-Pd(II)L_n-R' pd2_oxidative->pd2_transmetalation Transmetalation (R'-SnBu₃) pd2_transmetalation->pd0 Reductive Elimination product R-R' pd2_transmetalation->product

Caption: Generalized catalytic cycle for the Stille coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-Br pd0->pd2_oxidative Oxidative Addition (this compound) pd2_transmetalation R-Pd(II)L_n-C≡CR' pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product R-C≡CR' pd2_transmetalation->product cu_acetylide Cu-C≡CR' cu_acetylide->pd2_oxidative alkyne H-C≡CR' alkyne->cu_acetylide Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Heck_Coupling pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-Br pd0->pd2_oxidative Oxidative Addition (this compound) pd2_insertion R-CH₂-CH(R')-Pd(II)L_n-Br pd2_oxidative->pd2_insertion Migratory Insertion (Alkene) pd2_insertion->pd0 β-Hydride Elimination product R-CH=CHR' pd2_insertion->product

Caption: Generalized catalytic cycle for the Heck coupling.

References

Isotopic Labeling with Tetrabromoethylene: A Technology Not Currently in Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring isotopic labeling techniques, a thorough evaluation of available reagents is crucial for experimental success. While a wide array of molecules are employed for introducing isotopic labels into biological systems, a comprehensive review of scientific literature and chemical databases reveals no evidence of Tetrabromoethylene (C₂Br₄) being utilized for this purpose. Consequently, a direct comparison of its performance with other isotopic labeling alternatives, supported by experimental data, cannot be provided.

This compound, a dense organobromine compound, is primarily documented for its applications in mineral separation and as a potential fungicide.[1][2][3] Its chemical properties and synthesis are well-characterized.[1][2] However, its use as a probe or labeling agent in biological research, particularly in fields like proteomics or metabolomics, is not described in the available scientific literature. Searches for the synthesis of isotopically labeled this compound, a necessary precursor for its use in such studies, also yielded no results.

This absence of data precludes the creation of a comparative guide detailing its performance against established isotopic labeling methods.

Established Alternatives for Isotopic Labeling

In contrast to the lack of information on this compound, a rich and diverse toolkit of reagents and methods for isotopic labeling is available to the scientific community. These techniques are broadly categorized and widely supported by extensive experimental data. Some of the most common approaches include:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A powerful metabolic labeling strategy for quantitative proteomics. In SILAC, cells are cultured in media containing "light," "medium," or "heavy" isotopically labeled essential amino acids. This leads to the incorporation of these labeled amino acids into all newly synthesized proteins, allowing for direct mass spectrometry-based quantification between different cell populations.

  • Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): These are chemical labeling methods that tag peptides with isobaric chemical groups. After fragmentation in a mass spectrometer, these tags generate unique reporter ions, allowing for the relative quantification of peptides (and thus proteins) from multiple samples simultaneously.

  • Metabolic Labeling with Isotopically Labeled Precursors: This broad category involves feeding cells or organisms with precursors such as ¹³C-glucose, ¹⁵N-labeled ammonium (B1175870) salts, or deuterated water (D₂O). These stable isotopes are incorporated into various biomolecules through metabolic pathways, enabling the tracing of metabolic fluxes and the study of biomolecule synthesis and turnover.

  • Chemical Derivatization: A variety of reagents are available to introduce isotopic labels onto specific functional groups of biomolecules post-isolation. This can be useful for targeting specific classes of molecules or for applications where metabolic labeling is not feasible.

The choice of an appropriate isotopic labeling strategy depends on the specific research question, the biological system under investigation, and the analytical platform available. A summary of these common alternatives is presented in Table 1.

Comparative Data for Alternative Labeling Strategies

Labeling StrategyPrincipleTypical IsotopesCommon ApplicationsAdvantagesLimitations
SILAC Metabolic incorporation of labeled amino acids into proteins.¹³C, ¹⁵N, ²HQuantitative proteomics, protein turnover studies.High accuracy and precision, in vivo labeling.Limited to cell culture, requires specific amino acids.
TMT/iTRAQ Chemical labeling of peptides with isobaric tags.¹³C, ¹⁵NMultiplexed quantitative proteomics.High throughput, multiplexing capability.Can suffer from ratio compression, requires chemical derivatization.
Metabolic Labeling (e.g., ¹³C-glucose) Incorporation of labeled precursors into various biomolecules.¹³C, ¹⁵N, ²HMetabolic flux analysis, biosynthesis studies.Provides dynamic information about metabolic pathways.Can be complex to interpret, requires specialized data analysis.
Chemical Derivatization Post-isolation chemical reaction to add an isotopic label.²H, ¹³CTargeted quantification, labeling of specific functional groups.Applicable to a wide range of samples, targets specific molecules.Can introduce bias, may not be suitable for all molecules.

Table 1: Comparison of Common Isotopic Labeling Strategies. This table provides a high-level overview of established alternatives to this compound for isotopic labeling, highlighting their principles, common applications, and key advantages and limitations.

Experimental Workflow for a Typical Quantitative Proteomics Study using SILAC

Below is a generalized workflow for a quantitative proteomics experiment using the SILAC method.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Control Cells (Light Amino Acids) Mix Mix Cell Lysates (1:1 Ratio) Light->Mix Heavy Treated Cells (Heavy Amino Acids) Heavy->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

Figure 1: Generalized SILAC Experimental Workflow. This diagram illustrates the key steps in a typical SILAC experiment, from cell culture and labeling to mass spectrometry analysis and data interpretation.

References

Safety Operating Guide

Proper Disposal of Tetrabromoethylene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Tetrabromoethylene

For researchers, scientists, and drug development professionals, the proper disposal of hazardous chemicals is a critical component of laboratory safety and environmental responsibility. This compound, an organobromine compound, requires careful handling and adherence to specific disposal protocols to mitigate risks to human health and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound waste.

I. Immediate Safety Precautions and Waste Identification

Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization:

This compound is classified as a hazardous substance. Waste containing this chemical must be treated as hazardous waste. It is crucial to avoid mixing this compound waste with other chemical waste streams to prevent unintended reactions and to ensure proper disposal classification. Contaminated materials, such as absorbent pads, gloves, and empty containers, must also be disposed of as hazardous waste.

II. Step-by-Step Disposal Procedure

  • Segregation and Collection:

    • Collect all this compound waste, including residues and contaminated materials, in a designated, leak-proof, and clearly labeled waste container.

    • The container must be made of a material compatible with this compound.

    • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • This area should be away from incompatible materials, such as strong oxidizing agents, strong bases, and metals.

    • Ensure that the storage area has secondary containment to prevent the spread of any potential leaks.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Final Disposal Method:

    • The recommended method for the disposal of this compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process is designed to destroy the chemical while neutralizing harmful combustion byproducts.

    • Landfill disposal is generally not recommended for liquid hazardous waste.

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated, the date of collection, and the name of the licensed disposal company that handled the waste. This documentation is essential for regulatory compliance.

III. Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the handling and transportation of this compound for disposal. It is important to note that specific disposal regulations may vary by jurisdiction.

ParameterValueReference
UN NumberUN2504[2]
Proper Shipping NameTetrabromoethane[2]
Hazard Class6.1 (Toxic substances)[2]
Packing GroupIII[2]
Marine PollutantYes

Note: The transportation information provided is for the closely related compound 1,1,2,2-Tetrabromoethane, which is often used as a reference due to the limited specific data for this compound.

IV. Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard hazardous waste management protocols as described in safety data sheets for this compound and related compounds. No specific experimental protocols for disposal were cited in the provided search results. The primary directive is to adhere to federal, state, and local environmental regulations.[3][4]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste from the point of generation to final disposal.

Tetrabromoethylene_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_compliance Compliance & Documentation gen This compound Waste Generated ppe Wear Appropriate PPE gen->ppe Safety First collect Collect in Labeled, Compatible Container ppe->collect store Store in Designated Hazardous Waste Area collect->store Secure & Store segregate Segregate from Incompatible Materials store->segregate contact Contact Licensed Disposal Company segregate->contact Professional Disposal transport Arrange for Waste Pickup & Transport contact->transport incinerate Controlled Incineration transport->incinerate Final Destruction document Maintain Disposal Records incinerate->document Record Keeping comply Ensure Regulatory Compliance document->comply

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for professional advice. Always consult with a qualified environmental health and safety professional and a licensed hazardous waste disposal company to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling Tetrabromoethylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals working with Tetrabromoethylene. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is a hazardous chemical that requires careful handling. It is classified as fatal if inhaled and causes serious eye irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][3]

Hazard ClassificationDescription
Acute Inhalation Toxicity Category 2: Fatal if inhaled.[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[2]
Aquatic Hazard (Chronic) Category 3: Harmful to aquatic life with long lasting effects.[1][3]
Physical State Light yellow liquid with a strong, pungent odor.[1][2][4]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table outlines the required equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be tight-fitting to provide a complete seal around the eyes.[5] A face shield should be worn in addition to goggles, especially when there is a splash hazard.[6]
Skin Chemical-resistant Gloves and Protective ClothingWear appropriate protective gloves to prevent skin exposure.[7] Double-gloving may be necessary for added protection.[6] Wear appropriate protective clothing, such as a lab coat or a chemical-resistant suit, to prevent skin contact.[7][8]
Respiratory NIOSH-approved RespiratorWork must be conducted in a chemical fume hood.[1][7] If there is a risk of inhalation, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) should be used.[7][8][9]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][7]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., inert absorbent material like vermiculite (B1170534) or sand) available.[7]

  • Handling:

    • Always handle this compound inside a chemical fume hood.[1][7]

    • Avoid breathing vapors, mist, or gas.[7]

    • Prevent any contact with eyes, skin, or clothing.[1][7]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling the substance.[3][7]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[1]

    • If safe to do so, contain the spill using an inert absorbent material.[7]

    • Do not allow the substance to enter drains or waterways.[1][4]

    • Place the absorbed material into a suitable, closed container for disposal.[1][7]

    • Ventilate the area of the spill.[10]

First Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of water for at least 15 minutes.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][3][7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2][4] The storage area should be locked or accessible only to authorized personnel.[3]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[10] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7] Do not dispose of down the drain or into the environment.[1][2]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Verify Fume Hood and Safety Equipment b Assemble and Inspect PPE a->b c Prepare Spill Kit b->c d Don PPE c->d Proceed to Handling e Handle this compound in Fume Hood d->e f Perform Experiment e->f g Secure and Store Chemical f->g Experiment Complete h Decontaminate Work Area g->h i Doff and Dispose of/Clean PPE h->i j Collect Waste in Labeled Container i->j Generate Waste k Dispose According to Regulations j->k

Caption: Workflow for Handling this compound

Quantitative Data
ParameterValue
Melting Point 1 °C / 33.8 °F[2]
Boiling Point 244 °C / 471.2 °F[2]
Density 2.967 g/mL at 25°C[4]
OSHA PEL 1 ppm (14 mg/m3)[4]
NIOSH IDLH 8 ppm[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.